Pfkfb3-IN-2
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H11NO7S |
|---|---|
Poids moléculaire |
337.31 g/mol |
Nom IUPAC |
4-[(3-carboxyphenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO7S/c16-12-7-9(4-5-11(12)14(19)20)15-23(21,22)10-3-1-2-8(6-10)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20) |
Clé InChI |
NGXAGADOESECAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Pfkfb3-IN-2: A Technical Guide on the Core Mechanism of Action of PFKFB3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical bifunctional enzyme that plays a pivotal role in the regulation of glycolytic flux. It catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2][3] The PFKFB3 isoenzyme exhibits a significantly higher kinase-to-phosphatase activity ratio (approximately 740-fold), thereby strongly favoring the synthesis of F-2,6-BP and promoting a high rate of glycolysis.[3]
Due to its role in sustaining the high metabolic demands of proliferating cells, PFKFB3 is frequently overexpressed in various cancer types and is implicated in other diseases characterized by aberrant metabolism.[4][5][6][7] Consequently, the inhibition of PFKFB3 has emerged as a promising therapeutic strategy. This document provides an in-depth overview of the mechanism of action of PFKFB3 inhibitors, using data from well-characterized tool compounds as a reference. While the specific compound "Pfkfb3-IN-2" is not detailed in the available literature, this guide will focus on the established molecular consequences of PFKFB3 inhibition.
Core Mechanism of Action: Glycolysis Inhibition
The primary mechanism of action of PFKFB3 inhibitors is the direct suppression of the enzyme's kinase activity. This leads to a rapid decrease in the intracellular concentration of F-2,6-BP. The reduction of this potent allosteric activator relieves the stimulation of PFK-1, thereby throttling a critical control point of glycolysis.[1][3] The downstream effects include a significant reduction in glucose uptake, glycolytic flux to lactate, and overall ATP production from glycolysis.[1][8] This metabolic reprogramming shifts glucose utilization from glycolysis towards the pentose phosphate pathway (PPP), which can increase the production of NADPH for antioxidant defense.[1]
Signaling Pathway: PFKFB3 Regulation of Glycolysis
Caption: PFKFB3 inhibition blocks the synthesis of F-2,6-BP, a key activator of PFK-1, thereby reducing glycolytic flux.
Impact on Cell Cycle Progression and Apoptosis
Beyond its cytosolic role in metabolism, PFKFB3 is also found in the nucleus, where it links glucose metabolism to cell cycle control.[2][8][9] Nuclear PFKFB3 produces F-2,6-BP, which has been shown to regulate the activity of Cyclin-dependent kinase 1 (Cdk1).[3][8] Cdk1, in turn, phosphorylates and targets the cell cycle inhibitor p27 (Kip1) for degradation.[8][9]
Inhibition of PFKFB3 leads to reduced Cdk1 activity.[8] This results in the accumulation of p27 protein, which arrests the cell cycle at the G1/S transition and can trigger apoptosis.[3][8] Therefore, PFKFB3 inhibitors can simultaneously suppress cell proliferation and induce programmed cell death.
Signaling Pathway: PFKFB3 in Cell Cycle Regulation
Caption: PFKFB3 inhibition increases p27 levels by reducing Cdk1 activity, leading to cell cycle arrest and apoptosis.
Upstream Regulation and Broader Signaling Context
The expression and activity of PFKFB3 are regulated by various upstream signals, making it a convergence point for several key pathways involved in cancer and inflammation.
-
Hypoxia Signaling: PFKFB3 expression is induced by hypoxia through the recruitment of Hypoxia-Inducible Factor-1 (HIF-1) to its promoter. This allows cells to adapt to low-oxygen conditions by upregulating glycolysis.[10]
-
Stress Signaling: Stress stimuli, such as UV radiation or H₂O₂, activate the p38/MK2 MAPK pathway, which increases PFKFB3 transcription and also directly phosphorylates PFKFB3 at Ser461, enhancing its kinase activity.[4]
-
Insulin/Akt Signaling: PFKFB3 is a positive regulator of the insulin/IGF-1 signaling pathway (ISP). Inhibition of PFKFB3 can suppress insulin-stimulated glucose uptake and Akt signaling.[11][12] Conversely, oncogenic pathways like Ras and those downstream of mTOR activation can upregulate PFKFB3 expression.[5]
Workflow: Upstream Regulation of PFKFB3
Caption: PFKFB3 is a downstream target of hypoxia, stress, and oncogenic signaling pathways.
Quantitative Data on PFKFB3 Inhibitors
While data for "this compound" is unavailable, the following table summarizes key quantitative metrics for the well-known PFKFB3 inhibitor 3PO and its more potent derivative, PFK15.
| Parameter | Compound | Value | Cell Line / System | Reference |
| Enzyme Inhibition | 3PO | Weak competitive inhibitor | Recombinant PFKFB3 | [6] |
| PFK15 | More potent than 3PO | Recombinant PFKFB3 | [6] | |
| Cellular Effects | 3PO (10 µM) | Suppresses transendothelial cancer cell migration | B16-F10 melanoma cells, ECs | [13] |
| 3PO (10 µM) | Reduces glucose uptake and lactate secretion | Renal Cell Carcinoma cells | [7] | |
| In Vivo Efficacy | PFK15 | Suppresses glucose uptake and tumor growth | Lewis Lung Carcinoma xenografts | [6] |
| PFK-158 | Showed signs of clinical activity and tumor burden reduction | Advanced cancer patients (Phase I) | [14][15] |
Experimental Protocols
The investigation of PFKFB3 inhibitors involves a range of standard and specialized biochemical and cell-based assays.
Recombinant PFKFB3 Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on PFKFB3 enzymatic activity.
-
Methodology:
-
Protein Expression: Human PFKFB3 is expressed in E. coli or other systems and purified.[16]
-
Reaction Mixture: A reaction buffer is prepared containing HEPES, MgCl₂, KCl, DTT, BSA, and the substrates fructose-6-phosphate (F-6-P) and ATP.[16]
-
Incubation: Recombinant PFKFB3 is incubated with the test compound (e.g., this compound) at various concentrations.
-
Reaction Initiation: The enzymatic reaction is started by adding the substrates.
-
Detection: The production of ADP is measured using a coupled enzyme system (e.g., ADP-Glo Kinase Assay) that generates a luminescent or fluorescent signal proportional to ADP concentration. The signal is inversely correlated with PFKFB3 inhibition.
-
Data Analysis: IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Glycolysis Assays (Glucose Uptake and Lactate Secretion)
-
Objective: To measure the effect of PFKFB3 inhibition on the overall glycolytic flux in cultured cells.
-
Methodology:
-
Cell Culture: Cancer cells known to have high glycolytic rates (e.g., HeLa, A549, RCC lines) are cultured.[7]
-
Treatment: Cells are treated with the PFKFB3 inhibitor or vehicle control for a specified period (e.g., 24 hours).[7]
-
Glucose Uptake: The culture medium is collected, and the remaining glucose concentration is measured using a glucose oxidase-based assay. Alternatively, uptake of a fluorescent glucose analog (e.g., 2-NBDG) can be measured by flow cytometry or fluorescence microscopy.
-
Lactate Secretion: The lactate concentration in the collected culture medium is measured using a lactate dehydrogenase (LDH)-based colorimetric or fluorometric assay.[7]
-
Normalization: Results are normalized to the total protein content or cell number in each sample.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of PFKFB3 inhibition on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor for 24-48 hours.
-
Cell Harvest: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 indicates a G1/S block.[7]
-
Workflow: Experimental Protocol for Inhibitor Characterization
Caption: A typical workflow for characterizing the mechanism of action of a novel PFKFB3 inhibitor.
References
- 1. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFKFB3 Connects Glycolytic Metabolism with Endothelial Dysfunction in Human and Rodent Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Targeting of 6-Phosphofructo-2-kinase (PFKFB3) Increases Proliferation via Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PFKFB3 - Wikipedia [en.wikipedia.org]
- 11. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PFKFB3 and insulin signalling | Semantic Scholar [semanticscholar.org]
- 13. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
PFKFB3-IN-2: A Technical Guide to its Role in the Regulation of Glycolysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis, and the therapeutic potential of its inhibition, with a focus on the inhibitor class represented by molecules like PFKFB3-IN-2. We will explore the core mechanism of PFKFB3, its role in pathological states such as cancer, and the impact of its inhibition on cellular metabolism. This document includes a summary of quantitative data on PFKFB3 inhibitors, detailed experimental protocols for assessing PFKFB3 activity and glycolysis, and diagrams of relevant signaling pathways and experimental workflows.
Introduction: PFKFB3 as a Master Regulator of Glycolysis
The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a bifunctional enzyme that plays a pivotal role in the control of glycolytic flux.[1][2] It catalyzes both the synthesis and degradation of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in the glycolytic pathway.[2][3] Among the four PFKFB isoforms (PFKFB1-4), PFKFB3 exhibits the highest kinase to phosphatase activity ratio (approximately 740:1), leading to a significant production of F2,6BP and a subsequent increase in the rate of glycolysis.[4][5]
This heightened glycolytic activity is a hallmark of many cancer cells, a phenomenon known as the "Warburg effect," where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[6] PFKFB3 is often upregulated in various tumor cells and is induced by stimuli such as hypoxia and certain oncogenic signaling pathways.[1][4] This makes PFKFB3 an attractive therapeutic target for diseases characterized by metabolic reprogramming, particularly cancer.[4][7][8]
Mechanism of Action of PFKFB3 and its Inhibition
PFKFB3's primary role in regulating glycolysis is mediated through its product, F2,6BP. By allosterically activating PFK-1, F2,6BP overcomes the inhibitory effects of ATP, thereby committing glucose to the glycolytic pathway.[3][4] The inhibition of PFKFB3, for instance by small molecules like this compound and its analogs (e.g., 3PO, PFK15, PFK158), leads to a reduction in intracellular F2,6BP levels.[7][8] This, in turn, decreases the activity of PFK-1, resulting in a reduced glycolytic flux.[4][9] The consequences of PFKFB3 inhibition include decreased glucose uptake, reduced lactate production, and ultimately, the suppression of tumor cell growth and induction of apoptosis.[7][8][9]
Signaling Pathways Regulating and Influenced by PFKFB3
The expression and activity of PFKFB3 are regulated by a complex network of signaling pathways. Hypoxia, a common feature of the tumor microenvironment, is a potent inducer of PFKFB3 transcription via the hypoxia-inducible factor-1 alpha (HIF-1α).[1] Additionally, oncogenic pathways involving Ras, Akt, and mTOR have been shown to upregulate PFKFB3 expression.[6][7] Conversely, PFKFB3-mediated glycolysis can also influence other signaling pathways. For instance, lactate, a byproduct of glycolysis, can promote inflammatory signaling through the NF-κB pathway.[10]
Quantitative Data on PFKFB3 Inhibitors
A number of small molecule inhibitors of PFKFB3 have been developed and characterized. The following table summarizes key quantitative data for some of the most well-studied inhibitors.
| Inhibitor | Target | IC50 (PFKFB3) | Effect on Glycolysis | Cell Lines Tested | Reference |
| 3PO | PFKFB3 (disputed) | ~5 µM | Reduces glucose uptake and lactate production | Various cancer cell lines | [7],[8] |
| PFK15 | PFKFB3 | Not explicitly stated, derivative of 3PO | Reduces F2,6BP and glucose uptake | Lewis lung carcinoma, human cancer cell lines | [7] |
| PFK158 | PFKFB3 | Not explicitly stated, derivative of 3PO | Suppresses glucose metabolism | Advanced cancer patient cells | [8] |
| AZ67 | PFKFB3 | High potency and selectivity | Inhibits angiogenesis, effects on lactate production debated | Endothelial cells | [5] |
Note: The specificity of 3PO for PFKFB3 has been questioned in some studies, with suggestions of off-target effects.[5]
Detailed Experimental Protocols
Glycolysis Rate Assay
The rate of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR) or by quantifying the consumption of glucose and the production of lactate.
This method provides a real-time measurement of glycolysis. The Agilent Seahorse XF Glycolytic Rate Assay is a commonly used commercial kit.[11]
Principle: The assay measures the rate of proton efflux from cells, which is largely attributable to the production of lactic acid during glycolysis.[11][12]
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Assay Medium: The day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, and incubate in a non-CO2 incubator for 1 hour.
-
Inhibitor Treatment: Load the inhibitor (e.g., this compound) into the injection ports of the sensor cartridge.
-
Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer. The instrument will measure the basal ECAR, then inject the inhibitor and continue to measure the ECAR to determine the effect of the inhibitor on the glycolytic rate. Rotenone/antimycin A and 2-deoxyglucose (2-DG) are subsequently injected to determine compensatory glycolysis and non-glycolytic acidification, respectively.[11]
This is an endpoint assay that measures the accumulation of lactate in the cell culture medium.[13][14]
Principle: Lactate secreted into the medium is quantified using an enzymatic reaction that produces a colored or fluorescent product, which is proportional to the lactate concentration.[13]
Protocol Outline:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the PFKFB3 inhibitor for a specified period.
-
Sample Collection: Collect the cell culture medium.
-
Assay Reaction: Use a commercial lactate assay kit (e.g., from Sigma-Aldrich or Promega).[13][14] Typically, this involves mixing the medium with a reaction mix containing lactate dehydrogenase, which catalyzes the oxidation of lactate to pyruvate, coupled to the reduction of a probe.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the lactate concentration based on a standard curve and normalize to cell number or protein concentration.
Western Blot for PFKFB3 Expression
This technique is used to determine the protein levels of PFKFB3 in cell lysates.
Protocol Outline:
-
Cell Lysis: Lyse cells treated with or without the inhibitor in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PFKFB3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.
Conclusion
PFKFB3 is a critical regulator of glycolysis, and its upregulation is a key feature of many diseases, including cancer. The development of inhibitors such as this compound represents a promising therapeutic strategy to target the metabolic vulnerabilities of these diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate the role of PFKFB3 and evaluate the efficacy of its inhibitors. Further research into the specificity and long-term effects of PFKFB3 inhibition will be crucial for the clinical translation of these findings.
References
- 1. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors [mdpi.com]
- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]
- 9. US9492418B2 - Inhibitors of PFKFB3 for cancer therapy - Google Patents [patents.google.com]
- 10. PFKFB3-Mediated Glycolytic Metabolic Reprogramming Regulates Inflammatory Response in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Glycolysis Assay Kit, MAK439, 100 Tests, Sigma-Aldrich [sigmaaldrich.cn]
- 14. Metabolite Detection Assays | Glucose, Glutamine, Lactate Detection [worldwide.promega.com]
Pfkfb3-IN-2 as a PFKFB3 Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical regulatory enzyme in cellular metabolism, particularly in the control of glycolytic flux. It synthesizes fructose-2,6-bisphosphate (F-2,6-BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1] PFKFB3 exhibits a significantly high kinase to phosphatase activity ratio (approximately 740:1), favoring the synthesis of F-2,6-BP and promoting a high glycolytic rate.[2][3] This enzyme is implicated in numerous pathological conditions, including cancer, inflammation, and angiogenesis, making it an attractive therapeutic target.[4] Pfkfb3-IN-2 is a small molecule inhibitor of the PFKFB3 enzyme.[4] This technical guide provides an in-depth overview of this compound, including the underlying signaling pathways, quantitative data for comparable inhibitors, and detailed experimental protocols for its evaluation.
PFKFB3 Signaling Pathways
PFKFB3 is a central node in several critical signaling pathways that link cellular metabolism with proliferation, survival, and response to environmental cues.
Glycolysis Regulation
PFKFB3 directly controls the rate of glycolysis by producing F-2,6-BP, which activates PFK-1. This is a crucial control point in the Warburg effect, the metabolic shift towards aerobic glycolysis observed in many cancer cells.[5]
Caption: PFKFB3 Regulation of Glycolysis.
Cell Cycle and Apoptosis
Nuclear PFKFB3 plays a role in cell cycle progression by regulating cyclin-dependent kinase 1 (Cdk1). Inhibition of PFKFB3 can lead to cell cycle arrest and apoptosis.[6]
References
- 1. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
PFKFB3-IN-2 and its Effects on Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a profound metabolic reprogramming, characterized by a heightened reliance on glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect." A key enzymatic regulator of this metabolic shift is the inducible 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Due to its pivotal role in sustaining high glycolytic rates, PFKFB3 has emerged as a promising therapeutic target for cancer. This technical guide provides a comprehensive overview of the effects of inhibiting PFKFB3 on cancer metabolism, with a focus on the mechanistic actions of its small-molecule inhibitors. Although the specific compound "PFKFB3-IN-2" is not widely referenced in scientific literature, this document will detail the actions of well-characterized PFKFB3 inhibitors such as PFK15, PFK158, and 3PO, which are presumed to be representative of this class of molecules. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.
Introduction: The Role of PFKFB3 in Cancer Metabolism
The enzyme PFKFB3 is a member of a family of bifunctional enzymes that regulate the intracellular concentration of fructose-2,6-bisphosphate (F2,6BP).[1] F2,6BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in the glycolytic pathway.[2] Among the four PFKFB isoforms, PFKFB3 has the highest kinase-to-phosphatase activity ratio (approximately 740:1), leading to a sustained production of F2,6BP and a powerful promotion of glycolysis.[3]
In numerous cancer types, including breast, colon, lung, pancreatic, and gastric cancers, PFKFB3 is found to be overexpressed.[4][5] This overexpression is often driven by oncogenic signaling pathways (e.g., Ras, Akt) and the hypoxic tumor microenvironment (via HIF-1α), and it is strongly correlated with tumor aggressiveness, proliferation, and poor prognosis.[2][6] By driving a high glycolytic flux, PFKFB3 provides cancer cells with the necessary ATP and biosynthetic precursors for rapid growth.[1] Beyond its metabolic role, PFKFB3 is also implicated in regulating the cell cycle, apoptosis, and angiogenesis.[7][8]
Given its central role, the selective inhibition of PFKFB3 presents an attractive therapeutic strategy to disrupt cancer cell metabolism, thereby impeding tumor growth and potentially overcoming drug resistance.[1]
Mechanism of Action of PFKFB3 Inhibitors
Small-molecule inhibitors of PFKFB3, such as PFK15 and PFK158, act by binding to the enzyme and blocking its kinase activity.[9] This inhibition leads to a cascade of metabolic consequences within the cancer cell:
-
Reduction of Fructose-2,6-Bisphosphate (F2,6BP): The primary effect is a rapid decrease in intracellular F2,6BP levels.[2][10]
-
Inhibition of Glycolysis: With reduced F2,6BP, the allosteric activation of PFK-1 is diminished, leading to a bottleneck in the glycolytic pathway. This results in decreased glucose uptake, reduced production of glycolytic intermediates, and a significant drop in lactate secretion.[2][11]
-
Depletion of Cellular Energy: The suppression of glycolysis leads to a decrease in the steady-state concentrations of ATP, NAD+, and NADH.[2][11]
-
Induction of Cell Cycle Arrest and Apoptosis: Deprived of the energy and building blocks supplied by glycolysis, cancer cells undergo cell cycle arrest, primarily at the G1/S or G2/M phase, and subsequently enter apoptosis.[8][11]
-
Inhibition of Angiogenesis: PFKFB3 is also crucial for the metabolism of endothelial cells. Its inhibition can impair vessel sprouting and normalize tumor vasculature, adding an anti-angiogenic effect to its anti-cancer profile.[7][12]
Quantitative Data on PFKFB3 Inhibitor Activity
The following tables summarize the quantitative effects of various PFKFB3 inhibitors on cancer cell lines.
Table 1: In Vitro Enzyme Inhibition and Cellular Proliferation
| Inhibitor | Target | IC50 (Enzyme Assay) | Cell Line | IC50 (Cell Proliferation) | Reference |
| PFK158 | PFKFB3 | 137 nM | H1048 (SCLC) | 7.1 ± 1.6 µM | [9][13] |
| H1882 (SCLC) | 8.4 ± 2.8 µM | [13] | |||
| H1876 (SCLC) | 10.1 ± 2.3 µM | [13] | |||
| DMS53 (SCLC) | 11.2 ± 2.4 µM | [13] | |||
| PFK15 | PFKFB3 | 207 nM | MKN45 (Gastric) | 6.59 ± 3.1 µM | [5][14] |
| AGS (Gastric) | 8.54 ± 2.7 µM | [5] | |||
| BGC823 (Gastric) | 10.56 ± 2.4 µM | [5] | |||
| 3PO | PFKFB3 | ~22.9 µM | Various | 1.4 - 24 µM | [2][11][14] |
Note: The inhibitory activity of 3PO against the PFKFB3 enzyme has been debated in some studies, with some reports suggesting it does not directly bind to PFKFB3 but inhibits glycolysis through other mechanisms.[3][15][16]
Table 2: Metabolic Effects of PFKFB3 Inhibition
| Inhibitor | Cell Line | Effect on F2,6BP | Effect on Glucose Uptake | Effect on Lactate Production | Reference |
| PFK15 | MKN45 (Gastric) | Dose-dependent decrease | Dose-dependent decrease | Not specified | [10] |
| AGS (Gastric) | Dose-dependent decrease | Dose-dependent decrease | Not specified | [10] | |
| RD (Rhabdomyosarcoma) | Not specified | Not specified | 27% decrease (at 6 µM) | [4] | |
| 3PO | Jurkat (Leukemia) | Decrease | Decrease | Decrease | [11] |
| LLC (Lewis Lung Carcinoma) | Decrease (in vivo) | Decrease (in vivo) | Not specified | [2] |
Key Signaling Pathways
The regulation and function of PFKFB3 are embedded within a complex network of cancer-related signaling pathways.
Upstream Regulation of PFKFB3
Several key oncogenic and tumor suppressor pathways converge on the regulation of PFKFB3 expression and activity.
Caption: Upstream regulators of PFKFB3 expression and activity in cancer.
Downstream Effects of PFKFB3 Activity
PFKFB3's primary role is to drive glycolysis, which has numerous downstream consequences that support tumor proliferation and survival.
Caption: Downstream metabolic and cell cycle effects of PFKFB3 activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PFKFB3 inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PFKFB3 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[18]
-
Compound Treatment: Prepare serial dilutions of the PFKFB3 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (and a vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-50 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[17]
-
Absorbance Reading: Read the absorbance at a wavelength between 500-600 nm (e.g., 570 nm) using a multi-well spectrophotometer.[17][18]
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
PFKFB3 inhibitor
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[19]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight. Treat cells with the desired concentration of PFKFB3 inhibitor and a vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same flask.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[19]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
In Vitro Kinase Assay (ADP-Glo™ Principle)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PFKFB3 protein
-
Substrate: Fructose-6-Phosphate (F6P)
-
ATP
-
PFKFB3 inhibitor
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing kinase buffer, recombinant PFKFB3 enzyme, F6P, ATP, and varying concentrations of the PFKFB3 inhibitor (or vehicle control). The final reaction volume is typically small (e.g., 5 µL).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[20]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.[20]
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction within the Kinase Detection Reagent to produce light. Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the amount of ADP produced and thus to the PFKFB3 activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PFKFB3 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID mice)
-
Cancer cell line (e.g., 2 x 10⁶ HEC-1B cells in PBS/Matrigel)[21]
-
PFKFB3 inhibitor (e.g., PFK158) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal care facilities and ethical approvals
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, PFKFB3 inhibitor, standard chemotherapy, combination therapy).
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection of PFK158 at 25 mg/kg, three times a week).[21]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors reach a predetermined maximum size), euthanize the mice.[21]
-
Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3, and metabolic analysis).
Workflow and Logical Relationships
The process of identifying and characterizing a PFKFB3 inhibitor follows a logical progression from in vitro screening to in vivo validation.
Caption: A typical workflow for the preclinical development of a PFKFB3 inhibitor.
Conclusion
PFKFB3 is a validated and compelling target in oncology due to its central role in promoting the aberrant glycolytic metabolism that fuels cancer cell proliferation and survival. Small-molecule inhibitors targeting PFKFB3, such as PFK15 and PFK158, have demonstrated potent anti-tumor effects in a wide range of preclinical models. These compounds effectively reduce glycolytic flux, leading to energy depletion, cell cycle arrest, and apoptosis in cancer cells. Furthermore, their ability to modulate the tumor microenvironment by affecting angiogenesis adds to their therapeutic potential. The data and protocols presented in this guide offer a robust framework for researchers and drug developers working to advance PFKFB3 inhibitors as a novel class of anti-cancer agents. Further investigation into combination therapies and the development of next-generation inhibitors will be crucial in translating the promise of PFKFB3 targeting into clinical success.
References
- 1. clyte.tech [clyte.tech]
- 2. Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic Deletion of PFKFB3 Decreases In Vivo Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 13. p53 coordinates DNA repair with nucleotide synthesis by suppressing PFKFB3 expression and promoting the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Excitotoxic stimulus stabilizes PFKFB3 causing pentose-phosphate pathway to glycolysis switch and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. protocols.io [protocols.io]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 21. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Role of PFKFB3-IN-2 and PFKFB3 Inhibition in Cell Cycle Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical enzyme that regulates glycolytic flux and is frequently overexpressed in a wide range of human cancers.[1][2] Beyond its canonical role in metabolism, PFKFB3 possesses a non-canonical function within the nucleus, directly influencing cell cycle progression.[1][3] This has positioned PFKFB3 as a promising therapeutic target for oncology. Small molecule inhibitors, such as PFKFB3-IN-2, are being investigated for their potential to disrupt tumor growth by targeting this metabolic and cell cycle checkpoint. This technical guide provides an in-depth analysis of the mechanisms by which PFKFB3 inhibition modulates cell cycle regulation, supported by quantitative data from representative inhibitors, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction: PFKFB3 as a Dual-Function Oncogenic Driver
PFKFB3 is one of four isoforms of a bifunctional enzyme family responsible for synthesizing and degrading fructose-2,6-bisphosphate (F2,6BP).[1] F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[3] The PFKFB3 isoenzyme exhibits the highest kinase-to-phosphatase activity ratio, leading to elevated F2,6BP levels and a subsequent increase in glycolytic rate, a phenomenon extensively exploited by cancer cells for rapid proliferation.[2][4]
Expression of PFKFB3 is upregulated by numerous oncogenic signaling pathways and stimuli, including HIF-1α, Akt, mTOR, and Ras.[2][3] Consequently, PFKFB3 is overexpressed in many human cancers, including breast, colon, ovarian, and lung carcinomas, where its high expression often correlates with poor prognosis.[1][5] While its role in promoting the Warburg effect is well-established, compelling evidence has revealed a direct, nuclear function for PFKFB3 in controlling the cell cycle, independent of its cytoplasmic, glycolytic activity.[1][6] This dual functionality makes PFKFB3 a highly attractive target for anticancer therapies.
The Molecular Mechanism of PFKFB3 in Cell Cycle Regulation
PFKFB3 coordinates glucose metabolism with cell cycle progression through distinct, yet interconnected, mechanisms in the cytoplasm and the nucleus.
Nuclear PFKFB3 and the G1/S Transition
A significant portion of cellular PFKFB3 translocates to the nucleus, where it plays a direct role in regulating cell cycle machinery.[4] The primary mechanism involves the modulation of the cyclin-dependent kinase inhibitor p27 (also known as Kip1).
-
F2,6BP-Mediated Cdk1 Activation : Within the nucleus, PFKFB3 catalyzes the synthesis of F2,6BP.[3] This nuclear pool of F2,6BP stimulates the activity of cyclin-dependent kinase 1 (Cdk1).[2][3]
-
Phosphorylation and Degradation of p27 : Activated Cdk1 phosphorylates the cell cycle inhibitor p27 at threonine 187 (T187).[3][4] This phosphorylation event tags p27 for ubiquitination and subsequent degradation by the proteasome.[3][7]
-
Promotion of G1/S Progression : As p27 is a potent inhibitor of the G1/S transition, its degradation alleviates this checkpoint, allowing cells to proceed into the S phase.[3][5]
Inhibition of PFKFB3, either through siRNA or small molecules like this compound, leads to reduced nuclear F2,6BP, decreased Cdk1 activity, and the stabilization and accumulation of p27 protein.[3][5] This accumulation of p27 effectively blocks the G1/S transition, leading to cell cycle arrest.[2][3]
Interaction with CDK4
Recent studies have uncovered another non-canonical role for PFKFB3 in directly interacting with and stabilizing cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 to S phase transition.[8][9] PFKFB3 binds to CDK4, inhibiting its ubiquitin-proteasome-mediated degradation.[8][9] This stabilization of CDK4 further promotes cell cycle progression. Therefore, inhibition of PFKFB3 not only stabilizes p27 but also promotes the degradation of CDK4, providing a dual-pronged attack on the G1/S checkpoint.
Regulation by the Anaphase-Promoting Complex (APC/C)
The expression of PFKFB3 itself is tightly regulated throughout the cell cycle. The E3 ubiquitin ligase anaphase-promoting complex/cyclosome (APC/C) in complex with its co-activator Cdh1 (APC/C-Cdh1) targets PFKFB3 for degradation via a KEN box motif.[10][11] This degradation keeps glycolytic rates low during early G1. As cells prepare to enter the S phase, APC/C-Cdh1 is inactivated, allowing PFKFB3 levels to rise, thereby synchronizing the required metabolic shift with DNA replication.[11][12]
Quantitative Analysis of PFKFB3 Inhibition
The effects of PFKFB3 inhibition have been quantified across various cancer cell lines using representative small molecule inhibitors such as PFK158. The data presented below serves as a proxy for the expected activity of this compound.
Table 1: IC₅₀ Values of PFKFB3 Inhibitor (PFK158) in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
|---|---|---|---|
| H1048 | Small Cell Lung Carcinoma | 7.1 ± 1.6 | [13] |
| H1882 | Small Cell Lung Carcinoma | 8.4 ± 2.8 | [13] |
| H1876 | Small Cell Lung Carcinoma | 10.1 ± 2.3 | [13] |
| DMS53 | Small Cell Lung Carcinoma | 11.2 ± 2.4 |[13] |
Table 2: Effect of PFKFB3 Inhibition on Cell Cycle Distribution
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
|---|---|---|---|---|---|
| Control (shNC) | MDA-MB-231 | 55.1% | 33.2% | 11.7% | [5]* |
| PFKFB3 Knockdown (shPFKFB3) | MDA-MB-231 | 72.3% | 18.5% | 9.2% | [5]* |
| Control (shNC) | MDA-MB-468 | 60.2% | 28.9% | 10.9% | [5]* |
| PFKFB3 Knockdown (shPFKFB3) | MDA-MB-468 | 75.8% | 15.4% | 8.8% | [5]* |
*Note: Specific percentages were derived from graphical representations in the cited literature and represent a significant increase in the G1 population (P<0.05).
Table 3: Impact of PFKFB3 Inhibition on Key Cell Cycle Regulatory Proteins
| Protein | Effect of PFKFB3 Inhibition | Cell Type(s) | Citation |
|---|---|---|---|
| p27 | Increased expression/stabilization | HeLa, Breast Cancer Cells | [3][5] |
| Phospho-Akt (p-AKT) | Decreased expression | Breast Cancer Cells | [5] |
| Cdk1 | Decreased activity | HeLa | [2][3] |
| Cyclin D3 | Decreased expression | HeLa | [4] |
| Cdc25C | Decreased expression | HeLa | [4] |
| CDK4 | Decreased stability/accumulation | Breast Cancer Cells |[8][9] |
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with a PFKFB3 inhibitor using propidium iodide (PI) staining.[14]
Materials:
-
Cell culture medium, PBS, Trypsin-EDTA
-
PFKFB3 inhibitor (e.g., this compound)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Collect cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate cells on ice for 30 minutes or store at -20°C for up to several weeks.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blotting for Cell Cycle Proteins
This protocol is for detecting changes in the expression levels of key proteins like p27, CDK4, and Cyclin D1 after PFKFB3 inhibition.[15][16]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-CDK4, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells as described above. Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.
Visualizations: Pathways and Workflows
Conclusion and Future Outlook
PFKFB3 stands at a critical intersection of cancer cell metabolism and proliferation. Its nuclear role in regulating the cell cycle, primarily through the Cdk1/p27 and CDK4 axes, provides a compelling rationale for its inhibition as a cancer therapeutic strategy. Small molecule inhibitors, represented here by this compound, induce cell cycle arrest, predominantly at the G1/S checkpoint, by stabilizing the tumor suppressor p27 and promoting the degradation of the cell cycle driver CDK4.[3][5][8] This mechanism complements the metabolic suppression achieved by inhibiting PFKFB3's cytoplasmic activity. The quantitative data and established protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of targeting PFKFB3. Future work will likely focus on clinical trials combining PFKFB3 inhibitors with other cell cycle-targeted agents or standard chemotherapies to achieve synergistic anti-tumor effects.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Targeting of 6-Phosphofructo-2-kinase (PFKFB3) Increases Proliferation via Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-canonical roles of PFKFB3 in regulation of cell cycle through binding to CDK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two ubiquitin ligases, APC/C-Cdh1 and SKP1-CUL1-F (SCF)-beta-TrCP, sequentially regulate glycolysis during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Target Validation of PFKFB3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. The content herein summarizes the critical data and experimental methodologies used to establish PFKFB3 as a viable therapeutic target, with a focus on the effects of its inhibition. While the specific inhibitor "Pfkfb3-IN-2" is not widely documented in public literature, this guide will focus on the well-characterized inhibitors such as PFK15 and PFK158, which serve as exemplary models for the target validation process.
Core Concept: PFKFB3 in Cellular Metabolism and Disease
PFKFB3 is a bifunctional enzyme with a dominant kinase activity that synthesizes fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2][3] In numerous pathological conditions, including cancer and inflammatory diseases, PFKFB3 is often upregulated. This upregulation leads to increased glycolytic flux, supporting rapid cell proliferation and survival.[2][4][5] Consequently, inhibiting PFKFB3 has emerged as a promising therapeutic strategy to disrupt the metabolic engine of diseased cells.
Quantitative Data Summary
The following tables summarize key quantitative data from studies validating PFKFB3 as a therapeutic target. These data highlight the impact of PFKFB3 inhibition on various cellular and in vivo parameters.
Table 1: In Vitro Efficacy of PFKFB3 Inhibitors
| Compound | Cell Line | Assay | Result | Reference |
| PFK15 | Transformed Cells | Apoptosis Induction | Rapid induction | [6] |
| PFK15 | Multiple Cancer Cell Lines | Growth Inhibition (GI50) | Varies by cell line | [6] |
| 3PO | HeLa Cells | F2,6BP Levels | Significant reduction | [2] |
| 3PO | HeLa Cells | Glucose Uptake | Significant reduction | [2] |
| PFK158 | Small Cell Lung Carcinoma (SCLC) | Spheroid Formation | Inhibition | [5] |
| PFK158 & shRNA | SCLC Cell Lines | CSC Marker Expression (CD133, Aldh1, etc.) | Reduction | [5] |
| AZ67 | Human Aortic Endothelial Cells (HAOECs) | Tube & Mesh Formation | Significant reduction | [7] |
Table 2: In Vivo Efficacy of PFKFB3 Inhibitors
| Compound/Model | Animal Model | Tumor Type | Key Finding | Reference |
| PFK15 | Syngeneic Mice | Lewis Lung Carcinoma | Suppression of glucose uptake and tumor growth | [6] |
| PFK15 | Athymic Mice | Human Xenografts | Anti-tumor effects comparable to FDA-approved agents | [6] |
| PFK158 | Mouse Xenograft | SCLC (CSC-enriched) | Significant reduction in tumor growth and weight | [5] |
| Pfkfb3 Genomic Deletion | Oncogene-driven tumor models | Breast and Lung Cancer | Markedly decreased glucose uptake and growth | [8] |
| 3PO | Lewis Lung Carcinoma bearing mice | Lewis Lung Carcinoma | Increased p27 protein in vivo | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of PFKFB3 as a target.
Recombinant PFKFB3 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PFKFB3.
Protocol:
-
Prepare a reaction mix containing 10 µM ATP and 10 µM fructose-6-phosphate (F6P) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100).[3]
-
Add approximately 13 ng of recombinant human PFKFB3 protein to the reaction mix.[6]
-
Introduce the test compound (e.g., this compound) or a vehicle control (DMSO) to the reaction.
-
Incubate the reaction at room temperature for one hour.[6]
-
The product, fructose-2,6-bisphosphate (F2,6BP), can be quantified using various methods, such as coupling the reaction to subsequent enzymatic assays or using a specific F2,6BP measurement kit.
Cellular Fructose-2,6-bisphosphate (F2,6BP) Measurement
This experiment determines the effect of a PFKFB3 inhibitor on the intracellular concentration of its product.
Protocol:
-
Culture cells to the desired confluency and treat with the PFKFB3 inhibitor or vehicle control for the specified time.
-
Harvest the cells and lyse them to release intracellular contents.
-
Measure the concentration of F2,6BP in the cell lysate. This is often done using an assay based on the activation of PFK-1 by F2,6BP, where the rate of the PFK-1 reaction is proportional to the amount of F2,6BP present.
-
Normalize the F2,6BP concentration to the total cellular protein content, which can be measured using a BCA assay.[6]
[1-14C]-Deoxy-D-glucose Uptake Assay
This assay quantifies the rate of glucose uptake by cells, a key functional consequence of PFKFB3 inhibition.
Protocol:
-
Plate cells (e.g., Jurkat or H522) in appropriate culture medium.[6]
-
Treat the cells with the PFKFB3 inhibitor or vehicle control.
-
Add 2-[1-14C]-deoxy-D-glucose to the culture medium and incubate for a defined period.
-
Wash the cells to remove extracellular radiolabeled glucose.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
The amount of radioactivity is indicative of the rate of glucose uptake.
Cell Viability and Proliferation Assays
These assays assess the impact of PFKFB3 inhibition on cancer cell survival and growth.
Protocol (Sulforhodamine B Assay):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PFKFB3 inhibitor.
-
After a set incubation period (e.g., 48-72 hours), fix the cells with trichloroacetic acid.
-
Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength to determine the cell density, which is proportional to cell viability.[6]
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a PFKFB3 inhibitor in a living organism.
Protocol:
-
Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice (e.g., athymic nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the PFKFB3 inhibitor or vehicle control to the mice according to a defined schedule and route (e.g., intraperitoneal injection).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[5][6]
Visualizing the Mechanism of Action and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the target validation of PFKFB3.
Caption: PFKFB3 signaling pathway and point of inhibition.
References
- 1. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genomic Deletion of PFKFB3 Decreases In Vivo Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
PFKFB3-IN-2 and its Role in Angiogenesis and Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. In the context of cancer and various inflammatory diseases, pathological angiogenesis is a key driver of disease progression. Endothelial cells, which form the inner lining of blood vessels, are central players in the angiogenic process, undergoing proliferation, migration, and tube formation. A growing body of research has highlighted the importance of cellular metabolism, particularly glycolysis, in fueling these energy-demanding endothelial cell behaviors.
A key regulatory enzyme in glycolysis is the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] Endothelial cells exhibit a high glycolytic rate, and PFKFB3 expression is often upregulated in response to pro-angiogenic stimuli such as Vascular Endothelial Growth Factor (VEGF) and hypoxia.[1][3] This metabolic phenotype is crucial for providing the necessary ATP and biomass for endothelial cell sprouting and vessel formation.[4][5]
Consequently, PFKFB3 has emerged as a promising therapeutic target for inhibiting pathological angiogenesis. While specific experimental data on PFKFB3-IN-2 in the context of angiogenesis and endothelial cells is limited in publicly available literature, its classification as a PFKFB3 inhibitor suggests it would exert its effects through the modulation of endothelial cell metabolism.[6][7] This technical guide will provide an in-depth overview of the role of PFKFB3 in angiogenesis and endothelial cells, drawing upon the extensive research conducted with other well-characterized PFKFB3 inhibitors. The principles, mechanisms, and experimental findings detailed herein are expected to be largely applicable to the actions of this compound.
The Role of PFKFB3 in Endothelial Cell Function and Angiogenesis
PFKFB3 plays a multifaceted role in promoting angiogenesis by directly influencing key functions of endothelial cells:
-
Endothelial Cell Proliferation and Migration: Inhibition or knockdown of PFKFB3 has been shown to suppress the proliferation and migration of endothelial cells.[1][8] These processes are fundamental to the elongation and extension of new blood sprouts. PFKFB3-driven glycolysis provides the necessary energy and building blocks for DNA replication and cell division.
-
Vessel Sprouting and Tube Formation: The formation of tube-like structures by endothelial cells is a critical step in creating new blood vessels. Studies using various PFKFB3 inhibitors have consistently demonstrated a significant reduction in tube formation in in vitro assays.[9]
-
Response to Pro-Angiogenic Signals: The expression of PFKFB3 is upregulated by key angiogenic factors like VEGF.[1][10] This upregulation creates a positive feedback loop, where pro-angiogenic signals enhance the metabolic capacity of endothelial cells to carry out the angiogenic program.
-
Signaling Pathway Crosstalk: PFKFB3-mediated glycolysis influences several signaling pathways crucial for angiogenesis. For instance, the production of lactate, a byproduct of glycolysis, can act as a signaling molecule.[1] Furthermore, PFKFB3 activity has been linked to the PI3K/Akt and NF-κB signaling pathways, both of which are central to cell survival, proliferation, and inflammation.[1][11]
Quantitative Data on PFKFB3 Inhibitors
The following tables summarize key quantitative data for several well-characterized PFKFB3 inhibitors, providing insights into their potency and effects on endothelial cell functions.
| Inhibitor | Target | IC50 (in vitro enzyme assay) | Cell-Based Assay | Reference |
| AZ-PFKFB3-67 | PFKFB3 | 11 nM | Reduces MCL-1 | [12] |
| PFKFB2 | 159 nM | [12] | ||
| PFKFB1 | 1130 nM | [12] | ||
| AZ PFKFB3 26 | PFKFB3 | 23 nM | [12] | |
| PFKFB1 | 2.06 µM | [12] | ||
| PFKFB2 | 0.384 µM | [12] | ||
| PFK15 | PFKFB3 | 110 nM (recombinant) | IC50 of 20 nM in cancer cells | [12] |
| KAN0438757 | PFKFB3 | 0.19 µM | [12] | |
| YN1 | PFKFB3 | 670 nM | GI50 = 8.2 µM (HCT-116 cells) | |
| 3PO | PFKFB3 | 1.4-24 µmol/L (cell proliferation) | Suppresses glucose uptake | [12] |
| Inhibitor | Cell Type | Assay | Effect | Concentration | Reference |
| AZ67 | HAOECs | Tube Formation | Significant reduction | Not specified | [9] |
| HAOECs | Cell Migration | No significant inhibition | Not specified | [9] | |
| HAOECs | Cell Proliferation | No significant inhibition | Not specified | [9] | |
| PFKFB3 knockdown | HUVECs | Glycolysis | 35-40% decrease | N/A | [4] |
| HUVECs | Proliferation | 30-35% decrease | N/A | [4] | |
| HUVECs | Tube Formation | 40-46% decrease | N/A | [4] | |
| PA-1 and PA-2 | Endothelial Cells | Glucose Uptake | Up to 40% reduction | Not specified | [11] |
| Endothelial Cells | Lactate Export | Up to 40% reduction | Not specified | [11] | |
| Endothelial Cells | Cell Migration | Significant reduction | Not specified | [11] | |
| Endothelial Cells | Cell Proliferation | Significant reduction | Not specified | [11] | |
| Endothelial Cells | MMP Activity | Up to 25% reduction | Not specified | [11] |
Key Signaling Pathways
The inhibition of PFKFB3 impacts several critical signaling pathways that regulate angiogenesis and endothelial cell function.
Caption: PFKFB3 signaling in endothelial cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to assess the role of PFKFB3 inhibitors in angiogenesis.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
References
- 1. Pathogenic role of PFKFB3 in endothelial inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFKFB3 - Wikipedia [en.wikipedia.org]
- 4. Endothelial 6-phosphofructo-2-kinase (PFKFB3) plays a critical role in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cenmed.com [cenmed.com]
- 7. Frontiers | Pathogenic role of PFKFB3 in endothelial inflammatory diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro angiogenesis inhibition with selective compounds targeting the key glycolytic enzyme PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PFKFB3 Inhibitor III, YN1 - CAS 75187-63-2 - Calbiochem | 531050 [merckmillipore.com]
The Effect of PFKFB3 Inhibition on Fructose-2,6-Bisphosphate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) in regulating cellular metabolism through its product, fructose-2,6-bisphosphate (F-2,6-BP). It focuses on the impact of PFKFB3 inhibition, with a specific focus on the inhibitor Pfkfb3-IN-2, on F-2,6-BP levels. This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols relevant to the study of PFKFB3 inhibition.
Introduction: The PFKFB3/F-2,6-BP Axis in Cellular Metabolism
The bifunctional enzyme PFKFB3 is a critical regulator of glycolysis, the metabolic pathway that converts glucose into pyruvate. PFKFB3 catalyzes both the synthesis and degradation of F-2,6-BP, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] The kinase activity of PFKFB3 synthesizes F-2,6-BP from fructose-6-phosphate, while its phosphatase activity degrades F-2,6-BP. PFKFB3 exhibits a significantly higher kinase to phosphatase activity ratio, leading to a net production of F-2,6-BP and subsequent enhancement of glycolytic flux.[3]
Elevated PFKFB3 expression and activity are associated with various pathological conditions, including cancer, inflammation, and metabolic diseases, making it an attractive target for therapeutic intervention.[4][5][6] Small molecule inhibitors of PFKFB3, such as this compound, are being investigated for their potential to modulate glycolysis and impact disease progression. This guide will delve into the specifics of how inhibiting PFKFB3 with molecules like this compound affects the intracellular concentration of F-2,6-BP.
Mechanism of Action of this compound
This compound is a small molecule inhibitor of PFKFB3.[4][5][6] By binding to the PFKFB3 enzyme, it blocks its kinase activity, thereby preventing the synthesis of F-2,6-BP. This reduction in the intracellular concentration of the potent PFK-1 activator, F-2,6-BP, leads to a decrease in the overall rate of glycolysis. The expected downstream effects include reduced glucose uptake, decreased lactate production, and a shift in cellular metabolism away from glycolysis towards other pathways such as the pentose phosphate pathway.
Quantitative Data on the Effect of PFKFB3 Inhibition
Table 1: Biochemical Potency of a Representative PFKFB3 Inhibitor (PFK15)
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| PFK15 | PFKFB3 | Recombinant Enzyme Assay | 207 | [7] |
Note: This data is for the representative PFKFB3 inhibitor PFK15 and is intended to provide a quantitative context for the expected potency of PFKFB3 inhibitors like this compound.
Experimental Protocols
Recombinant PFKFB3 Kinase Activity Assay
This protocol describes a method to determine the in vitro potency of a test compound, such as this compound, against recombinant human PFKFB3. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PFKFB3 protein
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Fructose-6-phosphate (F6P)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Add the PFKFB3 enzyme to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of F6P and ATP to all wells. The final concentrations should be at or near the Km for each substrate (e.g., 2 mM F6P and 20 µM ATP).[8]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Measurement of Cellular Fructose-2,6-Bisphosphate Levels
This protocol outlines a method to quantify the intracellular concentration of F-2,6-BP in cells treated with a PFKFB3 inhibitor.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high glycolytic activity)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
0.1 M NaOH
-
0.1 M Acetic Acid
-
Fructose-2,6-bisphosphate measurement kit (e.g., based on the activation of PFK-1 from rabbit muscle) or LC-MS/MS system.
-
BCA Protein Assay Kit
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 3 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding a small volume of 0.1 M NaOH and scraping the cells.
-
Heat the cell lysates at 80°C for 10 minutes to destroy enzymes.
-
Neutralize the lysates by adding 0.1 M acetic acid.
-
Centrifuge the lysates to pellet any insoluble material.
-
Measure the F-2,6-BP concentration in the supernatant using a commercial kit or by LC-MS/MS. The enzymatic assay typically relies on the principle that F-2,6-BP activates PFK-1, and the resulting reaction can be coupled to a spectrophotometric or fluorometric readout.
-
Measure the protein concentration of the cell lysates using a BCA assay for normalization.
-
Express the F-2,6-BP levels as pmol/mg of protein.
Signaling Pathways and Visualizations
PFKFB3 is a downstream target of several key signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for contextualizing the effects of PFKFB3 inhibition.
Caption: this compound inhibits PFKFB3, reducing F-2,6-BP and glycolysis.
Caption: Key signaling pathways that regulate PFKFB3 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. PFKFB3, a key glucose metabolic enzyme regulated by pathogen recognition receptor TLR4 in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molnova.com [molnova.com]
- 6. cenmed.com [cenmed.com]
- 7. PFKFB3 Inhibitor II, PFK15 - CAS 4382-63-2 - Calbiochem | 531005 [merckmillipore.com]
- 8. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Glycolysis and Autoimmunity: A Technical Guide to Pfkfb3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is increasingly recognized as a pivotal process in the pathogenesis of autoimmune diseases. Immune cells undergo significant metabolic shifts to meet the energetic and biosynthetic demands of their activation, differentiation, and effector functions. A key enzyme orchestrating this metabolic switch is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a potent activator of glycolysis. Elevated PFKFB3 expression and activity have been implicated in the inflammatory milieu of several autoimmune disorders, including rheumatoid arthritis and multiple sclerosis. Consequently, targeting PFKFB3 has emerged as a promising therapeutic strategy. This technical guide explores the link between PFKFB3 and autoimmune diseases, with a specific focus on the potential of Pfkfb3-IN-2, a small molecule inhibitor of PFKFB3. While direct and extensive data on this compound in autoimmune models remains nascent, this document synthesizes the wealth of preclinical evidence from studies utilizing other well-characterized PFKFB3 inhibitors such as 3PO, PFK15, and PFK158. These studies provide a strong rationale for the therapeutic potential of this compound and a framework for its investigation. This guide provides an in-depth overview of the underlying signaling pathways, detailed experimental protocols, and a summary of key quantitative findings to support further research and development in this exciting area.
Introduction: PFKFB3 as a Key Regulator in Autoimmune Inflammation
Autoimmune diseases are characterized by a dysregulated immune response against self-antigens, leading to chronic inflammation and tissue damage. This aberrant immune activity is energetically demanding, necessitating a metabolic shift in immune cells from oxidative phosphorylation towards aerobic glycolysis—a phenomenon reminiscent of the Warburg effect in cancer cells. This metabolic reprogramming is not merely a consequence of cellular activation but is a critical driver of pro-inflammatory effector functions.
At the heart of this glycolytic switch lies 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The expression and activity of PFKFB3 are upregulated in various immune cells, including T cells, neutrophils, and fibroblast-like synoviocytes (FLS), upon inflammatory stimulation.[1][2][3] This upregulation leads to increased glycolytic flux, which in turn fuels the production of pro-inflammatory cytokines, supports cell proliferation and migration, and contributes to the aggressive, tissue-destructive phenotype of cells in the autoimmune microenvironment.
This compound is a small molecule inhibitor of PFKFB3. While comprehensive studies on this compound in the context of autoimmune diseases are limited, its potential can be inferred from the significant body of research on other PFKFB3 inhibitors. These inhibitors have consistently demonstrated anti-inflammatory and disease-modifying effects in preclinical models of rheumatoid arthritis and multiple sclerosis, validating PFKFB3 as a therapeutic target.
The Role of PFKFB3 in Key Autoimmune Diseases
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic inflammatory disorder primarily affecting the joints. The synovium in RA is characterized by hyperplasia of fibroblast-like synoviocytes (FLS) and infiltration of various immune cells, including neutrophils and T cells.
-
Fibroblast-like Synoviocytes (FLS): PFKFB3 expression is significantly increased in the synovial tissue and FLS of RA patients.[4] Inhibition of PFKFB3 in RA FLS has been shown to decrease the expression of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, CCL-2, and CXCL-10.[4] Furthermore, PFKFB3 inhibition impairs the proliferation, migration, and invasion of these aggressive cells.[4]
-
Neutrophils: Neutrophils from RA patients exhibit elevated levels of PFKFB3.[2] Inhibition of PFKFB3 with 3PO leads to a dose-dependent reduction in the production of reactive oxygen species (ROS) and the formation of neutrophil extracellular traps (NETs), both of which are key contributors to inflammation and tissue damage in RA.[1][2] Interestingly, RA neutrophils appear to be more sensitive to PFKFB3 inhibition than neutrophils from healthy controls.[1][2]
Multiple Sclerosis (MS)
Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. The pathogenesis of MS is driven by autoreactive T cells, particularly T helper 17 (Th17) cells.
-
T Cells: The differentiation and effector function of Th17 cells are highly dependent on glycolysis. Targeting PFKFB3 is proposed as a therapeutic strategy to modulate T cell differentiation, thereby reducing inflammation and disease activity in MS.[5] Inhibition of PFKFB3 can suppress the differentiation of pathogenic Th17 cells.
Quantitative Data from Preclinical Studies with PFKFB3 Inhibitors
The following tables summarize key quantitative findings from preclinical studies using various PFKFB3 inhibitors in the context of autoimmune and inflammatory models. It is important to note that these data are not from studies using this compound directly, but from pharmacologically similar molecules.
Table 1: Effect of PFKFB3 Inhibition on Cytokine and Chemokine Expression in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS)
| Cytokine/Chemokine | Inhibitor | Cell Type | Treatment Conditions | Fold Change vs. Control | Reference |
| IL-6 | PFK15 (5 µM) | Human RA FLS | TNF-α stimulation | ↓ | [4] |
| IL-8 | PFK15 (5 µM) | Human RA FLS | TNF-α stimulation | ↓ | [4] |
| CCL-2 | PFK15 (5 µM) | Human RA FLS | TNF-α stimulation | ↓ | [4] |
| CXCL-10 | PFK15 (5 µM) | Human RA FLS | TNF-α stimulation | ↓ | [4] |
Table 2: Effect of PFKFB3 Inhibition on Neutrophil Function in Rheumatoid Arthritis
| Parameter | Inhibitor | Cell Type | Concentration Range | Effect | Reference |
| ROS Production | 3PO | Human RA Neutrophils | 10-50 µM | Dose-dependent inhibition | [1][2] |
| NET Formation | 3PO | Human RA Neutrophils | 10-50 µM | Significant inhibition | [1][2] |
| ROS Production | 3PO | Healthy Control Neutrophils | 25-50 µM | Dose-dependent inhibition | [1][2] |
| NET Formation | 3PO | Healthy Control Neutrophils | 25-50 µM | Significant inhibition | [1][2] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of PFKFB3 inhibition are mediated through the modulation of key intracellular signaling pathways that are aberrantly activated in autoimmune diseases. The primary mechanism involves the suppression of glycolysis, which has downstream consequences on cellular signaling and function.
NF-κB and MAPK Signaling in Rheumatoid Arthritis
In RA FLS, pro-inflammatory cytokines like TNF-α activate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of inflammatory mediators and the aggressive phenotype of these cells. Inhibition of PFKFB3 has been shown to suppress the TNF-α-induced activation of both NF-κB and the p38, JNK, and ERK MAPK pathways.[4] This suggests that the metabolic state of the cell, controlled by PFKFB3, is crucial for the full activation of these pro-inflammatory signaling cascades.
Caption: PFKFB3-mediated glycolysis supports NF-κB and MAPK signaling in RA FLS.
T-Cell Differentiation in Multiple Sclerosis
The differentiation of naive CD4+ T cells into specific effector lineages, such as Th17 cells, is a critical event in the pathogenesis of MS. This process is metabolically demanding and requires a shift to aerobic glycolysis. PFKFB3 plays a crucial role in this metabolic reprogramming. By inhibiting PFKFB3, it is hypothesized that the glycolytic flux necessary for Th17 differentiation can be limited, thereby skewing the immune response towards a less inflammatory phenotype.
Caption: Inhibition of PFKFB3 can modulate T-cell differentiation.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on PFKFB3 inhibition in autoimmune models. These should be adapted and optimized for specific experimental conditions.
In Vitro Inhibition of Pro-inflammatory Cytokine Expression in RA FLS
-
Cell Culture: Culture primary human RA FLS in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Pre-treatment with Inhibitor: Seed FLS in 6-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound (or a similar PFKFB3 inhibitor like PFK15, typically in the range of 1-10 µM) or vehicle control (DMSO) for 2-4 hours.
-
Stimulation: Stimulate the cells with recombinant human TNF-α (e.g., 10 ng/mL) for 24 hours.
-
RNA Extraction and qPCR: Harvest the cells, extract total RNA using a suitable kit, and synthesize cDNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes (e.g., IL6, IL8, CCL2, CXCL10) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vitro Neutrophil ROS Production Assay
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood from RA patients and healthy controls using a density gradient centrifugation method.
-
Inhibitor Treatment: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS) and pre-incubate with different concentrations of this compound (or a similar inhibitor like 3PO, typically 10-50 µM) or vehicle control for 30 minutes.
-
ROS Detection: Add a chemiluminescent probe for ROS detection (e.g., luminol).
-
Stimulation: Stimulate the neutrophils with a potent activator such as phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM).
-
Measurement: Immediately measure the chemiluminescence over time using a plate reader.
-
Data Analysis: Calculate the area under the curve or the peak chemiluminescence to quantify total ROS production.
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Animals: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail on day 0. On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Once arthritis becomes evident (typically around day 24-28), begin treatment with this compound (or a similar inhibitor like PFK15) or vehicle control. Administration can be intraperitoneal or oral, depending on the compound's properties, and is typically performed daily or on alternate days.
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and joint rigidity).
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological analysis. Stain joint sections with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the clinical scores and histological parameters between the treated and control groups.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Conclusion and Future Directions
The accumulating evidence strongly supports the role of PFKFB3-driven glycolysis as a critical checkpoint in the inflammatory cascade of autoimmune diseases. The preclinical data generated with various PFKFB3 inhibitors in models of rheumatoid arthritis and multiple sclerosis are compelling, demonstrating significant anti-inflammatory and disease-modifying effects. While direct experimental evidence for this compound in these models is currently lacking, its shared mechanism of action with other well-studied PFKFB3 inhibitors provides a strong rationale for its therapeutic potential.
Future research should focus on several key areas:
-
Direct Evaluation of this compound: It is imperative to conduct comprehensive in vitro and in vivo studies to directly assess the efficacy and potency of this compound in relevant autoimmune disease models.
-
Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic studies of this compound are necessary to establish optimal dosing regimens and to understand its distribution and target engagement in vivo.
-
Biomarker Development: Identifying biomarkers that can predict response to PFKFB3 inhibition would be invaluable for patient stratification in future clinical trials.
-
Combination Therapies: Exploring the synergistic potential of this compound with existing autoimmune disease therapies could lead to more effective and durable treatment responses.
References
- 1. The small molecule inhibitor 3PO is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of 6‐phosphofructo‐2‐kinase suppresses fibroblast‐like synoviocytes‐mediated synovial inflammation and joint destruction in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
Methodological & Application
Application Notes and Protocols for the Cell-Based Characterization of Pfkfb3-IN-2, a PFKFB3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Pfkfb3-IN-2 is identified as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). However, publicly available data on its specific biological activity and detailed experimental protocols are limited. The following application notes and protocols are based on established methodologies for the characterization of other known PFKFB3 inhibitors. Researchers should use this information as a guideline and empirically determine the optimal experimental conditions for this compound.
Introduction
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key bifunctional enzyme that regulates glycolytic flux. It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. PFKFB3 is overexpressed in numerous cancer types and is implicated in promoting the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.[1] Beyond its role in cancer metabolism, PFKFB3 is involved in various signaling pathways, including those related to hypoxia, insulin/IGF-1, and cell cycle progression.[1] Inhibition of PFKFB3 is a promising therapeutic strategy for cancer and other diseases characterized by aberrant glycolysis. This compound is a small molecule inhibitor of PFKFB3 with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions.
PFKFB3 Signaling Pathways
PFKFB3 is a central node in cellular metabolism and is regulated by and influences several key signaling pathways.
Caption: PFKFB3 is regulated by various upstream signals and influences key downstream cellular processes.
Quantitative Data Summary for PFKFB3 Inhibitors
The following table summarizes representative IC50 values for various PFKFB3 inhibitors across different assays and cell lines. Note: These values are for compounds other than this compound and should be used as a reference for designing experiments.
| Inhibitor | Assay Type | Cell Line / Target | IC50 Value | Reference |
| PFK15 | Recombinant PFKFB3 Activity | - | 207 nM | [2] |
| 3PO | Recombinant PFKFB3 Activity | - | 22.9 µM | [2][3] |
| PFK158 | Cell Viability (24h) | H1048 (SCLC) | 7.1 ± 1.6 µM | [4] |
| PFK158 | Cell Viability (24h) | H1882 (SCLC) | 8.4 ± 2.8 µM | [4] |
| PFK158 | Cell Viability (CSC enriched) | H1048 (SCLC) | 2.2 ± 0.8 µM | [4] |
| PFK158 | Cell Viability (CSC enriched) | H1882 (SCLC) | 2.6 ± 1.2 µM | [4] |
| AZ67 | F2,6BP Reduction | - | 0.51 µM | [5] |
| AZ67 | Enzymatic Activity | - | 0.018 µM | [5] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of PFKFB3 inhibitors like this compound.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell viability and proliferation.
Experimental Workflow:
Caption: Workflow for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa, or a cell line with known high PFKFB3 expression)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear or opaque-walled plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A starting concentration of 100 µM with 2-fold dilutions is a reasonable starting point. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a suitable software package.
Glucose Uptake Assay (2-NBDG)
This assay measures the direct effect of PFKFB3 inhibition on the cellular uptake of glucose.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Glucose-free medium
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Seed cells in a suitable format (e.g., 6-well plate for flow cytometry or 96-well black-walled plate for plate reader).
-
Treat cells with this compound at various concentrations (e.g., around the predetermined IC50) for a short duration (e.g., 1-4 hours).
-
Wash the cells with PBS and incubate them in glucose-free medium for 30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µg/mL and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to stop glucose uptake.
-
For flow cytometry:
-
Trypsinize and resuspend the cells in PBS.
-
Analyze the fluorescence intensity on a flow cytometer.
-
-
For plate reader:
-
Measure the fluorescence intensity directly in the plate.
-
-
Quantify the reduction in glucose uptake relative to the vehicle-treated control.
Lactate Production Assay
This assay measures the output of glycolysis, which is expected to decrease upon PFKFB3 inhibition.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Lactate Assay Kit
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as in the cell viability assay.
-
After the desired incubation time (e.g., 24 hours), collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
Compare the lactate production in treated cells to that of the vehicle-treated control.
Fructose-2,6-bisphosphate (F2,6BP) Measurement
This is a direct target engagement assay to confirm that the inhibitor is affecting the enzymatic activity of PFKFB3.
Materials:
-
Cancer cell line
-
This compound
-
Reagents for cell lysis (e.g., NaOH) and neutralization (e.g., acetic acid)
-
Enzymes and substrates for the coupled enzymatic assay (PFK-1, aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase, NADH, ATP, fructose-6-phosphate)
-
Spectrophotometer
Protocol:
-
Treat cells with this compound for a short period (e.g., 1-3 hours).
-
Harvest the cells and prepare cell extracts by lysing in NaOH and heating, followed by neutralization with acetic acid.
-
Measure the F2,6BP concentration using a coupled enzymatic assay, which measures the decrease in NADH absorbance at 340 nm. This is a specialized assay and may require referencing detailed biochemical protocols.
-
Compare the F2,6BP levels in treated cells to the vehicle-treated control.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety and handling information. For stock solutions, it is recommended to store them at -20°C or -80°C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pfkfb3 Inhibitors in Animal and Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer and inflammatory diseases.[1][2][3] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] By inhibiting PFKFB3, the rate of glycolysis can be reduced, leading to decreased cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis.[1][4][5]
This document provides detailed application notes and protocols for the use of PFKFB3 inhibitors in animal and xenograft models, based on published preclinical data. While the specific compound Pfkfb3-IN-2 is a known inhibitor of PFKFB3, publicly available in vivo and xenograft data for this particular molecule is limited. Therefore, these notes and protocols are based on the extensive research conducted with other well-characterized PFKFB3 inhibitors such as PFK15, PFK158, and 3PO, which are expected to have similar applications and mechanisms of action.
Mechanism of Action
PFKFB3 inhibitors exert their anti-tumor and anti-inflammatory effects primarily by reducing the intracellular levels of F2,6BP. This leads to a cascade of downstream effects:
-
Inhibition of Glycolysis: Reduced F2,6BP levels decrease the activity of PFK-1, leading to a bottleneck in the glycolytic pathway. This results in decreased glucose uptake, reduced ATP production, and an accumulation of glycolytic intermediates upstream of PFK-1.[1]
-
Induction of Apoptosis: The metabolic stress caused by ATP depletion and disruption of glucose metabolism can trigger programmed cell death (apoptosis) in cancer cells.[1]
-
Anti-Angiogenic Effects: Endothelial cells, which are crucial for the formation of new blood vessels (angiogenesis), are highly glycolytic. Inhibition of PFKFB3 in these cells can impair their proliferation and migration, thus inhibiting tumor angiogenesis.[5]
-
Modulation of the Tumor Microenvironment: PFKFB3 inhibition can lead to the normalization of tumor vasculature, reducing hypoxia and improving the delivery and efficacy of chemotherapeutic agents.[6][7]
-
Effects on Cancer Stem Cells: PFKFB3 has been implicated in the survival and maintenance of cancer stem cells. Its inhibition can reduce the expression of cancer stem cell markers and decrease their tumorigenic potential.
Signaling Pathways
The regulation and downstream effects of PFKFB3 are integrated with several key signaling pathways in cancer:
-
Upstream Regulation: PFKFB3 expression and activity are upregulated by oncogenic pathways such as Ras and mTOR, as well as by hypoxia-inducible factor-1α (HIF-1α) and loss of the tumor suppressor PTEN.[1][8] Stress stimuli can also activate PFKFB3 through the p38/MK2 pathway.[9][10]
-
Downstream Effects: PFKFB3-mediated glycolysis has been shown to influence the Hippo pathway by regulating YAP/TAZ signaling. Additionally, PFKFB3 is implicated in DNA damage repair, specifically homologous recombination, through an ATM-dependent mechanism.[11]
Data Presentation: In Vivo Efficacy of PFKFB3 Inhibitors
The following tables summarize quantitative data from preclinical studies using various PFKFB3 inhibitors in animal and xenograft models.
Table 1: Anti-Tumor Efficacy in Xenograft and Syngeneic Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| PFK15 | Lewis Lung Carcinoma (syngeneic) | C57Bl/6 mice | 25 mg/kg i.p. daily | Statistically significant reduction in tumor growth. | [1] |
| PFK15 | Human Cancer Xenografts | Athymic mice | 25 mg/kg i.p. every 3 days x 4 | Anti-tumor effects comparable to standard chemotherapeutic agents. | [1] |
| PFK158 | Small Cell Lung Carcinoma Xenograft | Mouse | 25 mg/kg i.p. twice/week for 6 doses | Significant reduction in tumor growth and weight. | |
| 3PO | Glioblastoma (orthotopic PDX) | NOD-SCID mice | Not specified | In combination with bevacizumab, extended survival and delayed tumor growth. | [6][7] |
| KAN0438757 | Colorectal Cancer | C57BL6/N mice | 10, 25, 50 mg/kg i.p. | No significant systemic toxicity observed up to 21 days. | [12] |
Table 2: Pharmacokinetic Parameters of PFK15 in Mice
| Parameter | Value | Animal Model | Administration |
| Tmax | Not specified | Female C57Bl/6 mice | IV |
| Cmax | Not specified | Female C57Bl/6 mice | IV |
| Volume of Distribution | Not specified | Female C57Bl/6 mice | IV |
| Half-life | Not specified | Female C57Bl/6 mice | IV |
| Clearance | Not specified | Female C57Bl/6 mice | IV |
| AUC | Not specified | Female C57Bl/6 mice | IV |
| MRT | Not specified | Female C57Bl/6 mice | IV |
| Note: Specific values were not provided in the referenced literature, but the study indicated acceptable pharmacokinetic properties.[1] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a PFKFB3 inhibitor in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
PFKFB3 inhibitor (e.g., PFK15, PFK158)
-
Vehicle for inhibitor solubilization (e.g., DMSO, saline)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to obtain a sufficient number of cells for implantation.
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 1-2 days.
-
Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the PFKFB3 inhibitor solution in the appropriate vehicle.
-
Administer the inhibitor (e.g., 25 mg/kg) or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily or every 3 days).[1]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight of the mice throughout the study.
-
Observe for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (defined by a specific time point or maximum tumor size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess biomarkers of PFKFB3 inhibition.
-
Protocol 2: Pharmacodynamic Study of Glucose Uptake in Tumors
This protocol describes a method to assess the in vivo pharmacodynamic effect of a PFKFB3 inhibitor on tumor glucose uptake using 18F-FDG-PET imaging.
Materials:
-
Tumor-bearing mice
-
PFKFB3 inhibitor
-
18F-FDG (Fluorodeoxyglucose)
-
PET scanner
Procedure:
-
Baseline Imaging:
-
Fast the tumor-bearing mice for 4-6 hours.
-
Administer 18F-FDG via tail vein injection.
-
After a 60-minute uptake period, perform a baseline PET scan to determine the initial glucose uptake in the tumor.
-
-
Inhibitor Administration:
-
Approximately 24 hours after the baseline scan, administer a single dose of the PFKFB3 inhibitor to the mice.[1]
-
-
Post-Treatment Imaging:
-
After a short interval following inhibitor administration (e.g., 45 minutes), re-image the mice with 18F-FDG-PET as described in step 1.[1]
-
-
Data Analysis:
-
Quantify the 18F-FDG uptake in the tumor before and after inhibitor treatment.
-
Normalize the tumor uptake to a reference tissue with low PFKFB3 expression, such as the cerebellum.[1]
-
A significant reduction in 18F-FDG uptake post-treatment indicates successful target engagement by the PFKFB3 inhibitor.
-
Conclusion
Inhibitors of PFKFB3 represent a promising therapeutic strategy for a variety of cancers and other diseases characterized by elevated glycolysis. The protocols and data presented here provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of PFKFB3 inhibitors in animal and xenograft models. While specific in vivo data for this compound is not yet widely published, the information gathered from studies with analogous compounds provides a strong foundation for its preclinical development. Future studies should focus on establishing the specific pharmacokinetic and pharmacodynamic profile of this compound to optimize its therapeutic application.
References
- 1. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential utility of PFKFB3 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endothelial 6-phosphofructo-2-kinase (PFKFB3) plays a critical role in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of PFKFB3 and VEGF normalizes tumor vasculature, reduces lactate production, and improves chemotherapy in glioblastoma: insights from protein expression profiling and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PFKFB3 activation in cancer cells by the p38/MK2 pathway in response to stress stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of PFKFB3 Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting pharmacokinetic (PK) studies of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibitors in mice. Due to the lack of publicly available pharmacokinetic data for the specific compound Pfkfb3-IN-2, this guide utilizes data from the well-characterized PFKFB3 inhibitors, 3PO and PFK15, as representative examples. These notes offer a comprehensive overview of the experimental design, methodologies, and data interpretation essential for the preclinical assessment of novel PFKFB3-targeting therapeutic agents.
Introduction
PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in various diseases, including cancer. Inhibition of PFKFB3 is a promising therapeutic strategy, and understanding the pharmacokinetic properties of PFKFB3 inhibitors is a critical step in their preclinical development. This document outlines the necessary protocols for performing such studies in a murine model, from animal selection and dosing to sample analysis and data representation.
Data Presentation: Pharmacokinetics of Representative PFKFB3 Inhibitors in Mice
The following table summarizes the pharmacokinetic parameters of two model PFKFB3 inhibitors, 3PO and PFK15, in mice. This data is provided to serve as a benchmark for researchers developing new chemical entities targeting PFKFB3.
| Parameter | 3PO | PFK15 | Unit |
| Clearance (CL) | 2312 | 46.2 | mL/min/kg |
| Half-life (T½) | 0.3 | 5.1 | hours |
| Maximum Concentration (Cmax) | 113 | 3053 | ng/mL |
| Area Under the Curve (AUC₀-inf) | 36 | Not Reported | ng·hr/mL |
Data compiled from publicly available studies.[1][2]
Mandatory Visualizations
PFKFB3 Signaling Pathway
Caption: PFKFB3 signaling pathway highlighting upstream regulators and downstream effects on glycolysis.
Experimental Workflow for in vivo Pharmacokinetic Study
Caption: Experimental workflow for a typical murine pharmacokinetic study of a PFKFB3 inhibitor.
Experimental Protocols
Animal Models
-
Strain: C57Bl/6 or BALB/c athymic nude mice are commonly used.[3] The choice of strain may depend on the specific goals of the study (e.g., syngeneic vs. xenograft tumor models).
-
Sex: Female mice are often used to reduce variability associated with hormonal cycles.[4]
-
Age and Weight: Mice are typically 6-8 weeks old and weigh between 20-25 grams at the start of the study.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Dosing and Administration
-
Formulation: The PFKFB3 inhibitor should be formulated in a vehicle appropriate for the chosen route of administration (e.g., saline, PBS, or a solution containing DMSO and/or Tween 80 for poorly soluble compounds).
-
Dose: The dose will depend on the potency and toxicity of the compound. For PFK15, doses of 25 mg/kg have been used in mice.[3][5][6]
-
Route of Administration:
Sample Collection
-
Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Common collection sites include the tail vein, saphenous vein, or retro-orbital sinus.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile (often containing an internal standard) to the plasma sample (e.g., in a 3:1 ratio).
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Data Analysis
-
Pharmacokinetic Parameters: The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis software (e.g., WinNonLin) to determine key PK parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the pharmacokinetic evaluation of novel PFKFB3 inhibitors in mice. By following these guidelines, researchers can generate high-quality, reproducible data that is crucial for the advancement of these promising therapeutic agents from preclinical research to clinical development. While specific parameters will need to be optimized for each new chemical entity, the principles outlined here serve as a foundational guide for these essential studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Use of PFKFB3 Inhibitors
A-State-of-the-Art-Review-for-Researchers
Introduction
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, the metabolic pathway that converts glucose into energy. Upregulation of PFKFB3 is observed in various pathological conditions, including cancer, inflammatory diseases, and metabolic disorders, making it an attractive therapeutic target.[1] This document provides detailed application notes and protocols for the in vivo use of PFKFB3 inhibitors, with a focus on guiding researchers in designing and executing preclinical studies.
Important Note on Pfkfb3-IN-2: Extensive literature searches did not yield specific in vivo dosage or administration protocols for the compound this compound. The data and protocols presented herein are based on studies conducted with other well-characterized PFKFB3 inhibitors, such as PFK15, 3PO, and AZ67. Researchers should use this information as a guide and perform necessary dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific experimental model and for any new compound, including this compound.
Quantitative Data Summary
The following table summarizes the recommended dosages and observed effects of various PFKFB3 inhibitors in different in vivo models. This data can serve as a starting point for designing new experiments.
| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Frequency | Key In Vivo Effects |
| PFK15 | C57Bl/6 mice | Lewis Lung Carcinoma | 25 mg/kg | Intraperitoneal (i.p.) | Every 3 days | Significant tumor growth inhibition. |
| 3PO | Rats | Sugen 5416/Hypoxia-induced Pulmonary Hypertension | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily for 5 weeks | Amelioration of pulmonary hypertension. |
| AZ67 | C57BL/6 mice | Matrigel Plug Angiogenesis Assay | 115 µg/kg | Not specified | Not specified | Significant inhibition of new blood vessel formation.[2] |
| KAN0438757 | C57BL6/N mice | Systemic Toxicity Evaluation | Not specified | Not specified | Not specified | No high-grade toxicity observed.[3][4] |
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams illustrate the PFKFB3 signaling pathway and a general workflow for in vivo studies.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for PFKFB3 inhibitors. These protocols can be adapted for the evaluation of new compounds.
Protocol 1: Evaluation of a PFKFB3 Inhibitor in a Xenograft Mouse Model of Cancer
Objective: To assess the anti-tumor efficacy of a PFKFB3 inhibitor in vivo.
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest (e.g., Lewis Lung Carcinoma)
-
PFKFB3 inhibitor (e.g., PFK15)
-
Vehicle control (appropriate for the inhibitor's solubility)
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Culture and Preparation: Culture cancer cells to ~80% confluency. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 50:50 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Animal Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer the PFKFB3 inhibitor (e.g., PFK15 at 25 mg/kg) via intraperitoneal injection every 3 days.
-
Control Group: Administer an equivalent volume of the vehicle control following the same schedule.
-
-
Efficacy Assessment: Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
Protocol 2: Evaluation of a PFKFB3 Inhibitor in a Rat Model of Pulmonary Hypertension
Objective: To assess the therapeutic potential of a PFKFB3 inhibitor in a model of pulmonary hypertension.
Materials:
-
Male Wistar rats
-
Sugen 5416 (a VEGF receptor inhibitor)
-
Hypoxia chamber (10% O₂)
-
PFKFB3 inhibitor (e.g., 3PO)
-
Vehicle control
-
Equipment for measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH)
Procedure:
-
Disease Induction:
-
Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg) to the rats.
-
House the rats in a hypoxia chamber (10% O₂) for 3 weeks to induce pulmonary hypertension.
-
-
Treatment Administration:
-
After the 3-week induction period, begin daily intraperitoneal injections of the PFKFB3 inhibitor (e.g., 3PO at 50 mg/kg/day) or vehicle control.
-
Continue treatment for 5 weeks while the rats remain in the hypoxic environment.
-
-
Hemodynamic Assessment: At the end of the treatment period, measure the right ventricular systolic pressure (RVSP) using a pressure transducer catheter inserted into the right ventricle.
-
Assessment of Right Ventricular Hypertrophy: After hemodynamic measurements, euthanize the rats and excise the hearts. Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately to calculate the Fulton index (RV/[LV+S]) as a measure of right ventricular hypertrophy.
-
Histological Analysis: Perfuse and fix the lungs for histological analysis to assess pulmonary vascular remodeling.
Conclusion
PFKFB3 inhibitors represent a promising class of therapeutic agents for a variety of diseases. The protocols and data presented in this document provide a comprehensive guide for researchers to design and conduct in vivo studies to evaluate the efficacy and mechanism of action of these compounds. It is crucial to reiterate that specific dosage and safety profiles for novel inhibitors like this compound must be established through careful preclinical testing.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition [mdpi.com]
- 3. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Pfkfb3-IN-2 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, a metabolic pathway that is frequently upregulated in cancer cells to support their rapid growth and proliferation.[1][2] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] In various cancers, including breast cancer, PFKFB3 is often overexpressed and its activity is linked to tumor progression, metastasis, and resistance to therapy.[3][4][5][6] Consequently, targeting PFKFB3 with small molecule inhibitors has emerged as a promising therapeutic strategy.
Pfkfb3-IN-2 is a novel inhibitor of PFKFB3. These application notes provide a comprehensive overview of the potential applications of this compound in breast cancer research, along with detailed protocols for its evaluation in various breast cancer cell lines. While specific quantitative data for this compound is not yet widely available in public literature, the provided protocols are based on established methodologies for characterizing PFKFB3 inhibitors.
Mechanism of Action
This compound is designed to competitively inhibit the kinase activity of the PFKFB3 enzyme. By blocking the synthesis of F2,6BP, this compound is expected to reduce the glycolytic flux in cancer cells. This metabolic reprogramming can lead to a decrease in ATP production, an increase in oxidative stress, and ultimately, an inhibition of cell proliferation, migration, and invasion, and potentially the induction of apoptosis.[7][8]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from experiments with this compound. Researchers should populate these tables with their own experimental data.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | ER+, PR+, HER2- | Data to be determined | Data to be determined |
| T47D | ER+, PR+, HER2- | Data to be determined | Data to be determined |
| MDA-MB-231 | Triple-Negative | Data to be determined | Data to be determined |
| MDA-MB-468 | Triple-Negative | Data to be determined | Data to be determined |
| SK-BR-3 | HER2+ | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Glycolysis in Breast Cancer Cell Lines
| Cell Line | Treatment (Concentration) | Glucose Consumption (% of Control) | Lactate Production (% of Control) |
| MCF-7 | This compound (IC50) | Data to be determined | Data to be determined |
| MDA-MB-231 | This compound (IC50) | Data to be determined | Data to be determined |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound in breast cancer cell lines.
Cell Viability Assay (MTT or SRB Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to attach overnight.[9]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For SRB assay: Fix the cells with 10% trichloroacetic acid, stain with 0.4% SRB, wash with 1% acetic acid, and then solubilize the bound dye with 10 mM Tris base.[9]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[3]
Western Blot Analysis
This protocol is to assess the effect of this compound on the expression of PFKFB3 and downstream signaling proteins.
Materials:
-
Breast cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PFKFB3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10]
Glycolysis Assays (Glucose Uptake and Lactate Production)
These assays measure the impact of this compound on the glycolytic activity of breast cancer cells.
Materials:
-
Breast cancer cells treated with this compound
-
Glucose Uptake Assay Kit (e.g., using a fluorescent glucose analog like 2-NBDG)
-
Lactate Production Assay Kit
-
96-well plate (black plate for fluorescence assays)
-
Plate reader (with fluorescence and absorbance capabilities)
Procedure for Glucose Uptake:
-
Seed cells in a 96-well plate and treat with this compound.
-
Incubate the cells with a fluorescent glucose analog (e.g., 2-NBDG) for the time specified by the kit manufacturer.
-
Wash the cells to remove the excess fluorescent analog.
-
Measure the fluorescence intensity using a plate reader.
Procedure for Lactate Production:
-
Culture cells in a 96-well plate and treat with this compound.
-
Collect the culture medium at the end of the treatment period.
-
Measure the lactate concentration in the medium using a lactate assay kit according to the manufacturer's instructions.[8]
-
Normalize the lactate concentration to the cell number or total protein content.
Visualizations
PFKFB3 Signaling Pathway in Breast Cancer
Caption: PFKFB3 signaling pathway in breast cancer and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Logical Relationship of this compound Mechanism of Action
Caption: The logical cascade of events following the inhibition of PFKFB3 by this compound.
References
- 1. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFKFB3 is involved in breast cancer proliferation, migration, invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive regulation of PFKFB3 by PIM2 promotes glycolysis and paclitaxel resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Phosphofructo-2-kinase/fructose-2,6-biphosphatase-2 regulates TP53-dependent paclitaxel sensitivity in ovarian and breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: PFKFB3-IN-2 (PFK158) in Lung Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival. In lung carcinoma, overexpression of PFKFB3 is associated with aggressive tumor growth and poor prognosis, making it a compelling therapeutic target. PFKFB3-IN-2, often referred to in scientific literature as PFK158, is a potent and selective small molecule inhibitor of PFKFB3. These application notes provide a comprehensive overview of the use of PFK158 in lung carcinoma research, including its mechanism of action, protocols for key experiments, and expected outcomes.
PFK158 exerts its anti-cancer effects by inhibiting the kinase activity of PFKFB3, leading to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. By depleting F2,6BP, PFK158 effectively curtails glycolytic flux, thereby depriving cancer cells of the energy and biosynthetic precursors necessary for their growth and proliferation.
Data Presentation
Table 1: In Vitro Efficacy of PFK158 in Lung Carcinoma Cell Lines
| Cell Line | Type | IC50 (µM) | Assay | Reference |
| H1048 | Small Cell Lung Carcinoma (SCLC) | 7.1 ± 1.6 | MTT Assay (24h) | |
| H1882 | Small Cell Lung Carcinoma (SCLC) | 8.4 ± 2.8 | MTT Assay (24h) | |
| H1876 | Small Cell Lung Carcinoma (SCLC) | 10.1 ± 2.3 | MTT Assay (24h) | |
| DMS53 | Small Cell Lung Carcinoma (SCLC) | 11.2 ± 2.4 | MTT Assay (24h) | |
| H1048 (CSC-enriched) | Small Cell Lung Carcinoma (SCLC) | 2.2 ± 0.8 | MTT Assay (24h) | |
| H1882 (CSC-enriched) | Small Cell Lung Carcinoma (SCLC) | 2.6 ± 1.2 | MTT Assay (24h) | |
| H1876 (CSC-enriched) | Small Cell Lung Carcinoma (SCLC) | 3.06 ± 0.8 | MTT Assay (24h) | |
| DMS53 (CSC-enriched) | Small Cell Lung Carcinoma (SCLC) | 3.6 ± 1.1 | MTT Assay (24h) |
Table 2: In Vivo Efficacy of PFK158 in a Small Cell Lung Carcinoma Xenograft Model (H1048 CSC-enriched)
| Treatment Group | Dose and Schedule | Average Tumor Weight (g) | Average Tumor Volume (mm³) | Reference |
| Untreated Control | Vehicle | 1.80 ± 0.6 | Not specified | |
| PFK158 | 25 mg/kg, i.p., twice/week for 6 doses | 0.353 ± 0.28 | Significantly reduced | |
| shPFKFB3 | Genetic Knockdown | 0.135 ± 0.025 | Significantly reduced |
Signaling Pathways and Experimental Workflows
PFKFB3-Mediated Glycolysis and Proliferation in Lung Cancer
Application Notes and Protocols for PFKFB3 Inhibition in Glioblastoma Models
Disclaimer: While specific data for a compound named "Pfkfb3-IN-2" in glioblastoma is not available in the reviewed literature, extensive research has been conducted on other inhibitors of the same target, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This document provides detailed application notes and protocols based on the findings for prominent PFKFB3 inhibitors such as 3PO and PFK15 in glioblastoma (GBM) models. These protocols and data serve as a guide for researchers investigating the therapeutic potential of targeting PFKFB3 in glioblastoma.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and robust angiogenesis.[1] A key metabolic feature of GBM and other cancers is the "Warburg effect," a reliance on aerobic glycolysis for energy production.[2] The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of this process.[3] PFKFB3 has the highest kinase-to-phosphatase activity ratio of its isoenzymes, leading to elevated levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[4][5]
High expression of PFKFB3 is observed in glioblastoma and is linked to poor survival.[6][7] Its activity is driven by oncogenic signals such as Ras and PI3K/Akt, as well as microenvironmental factors like hypoxia via HIF-1α.[3][6][7] By driving glycolysis, PFKFB3 not only supports rapid cell proliferation but also promotes angiogenesis, a crucial process for GBM growth.[1][8] Consequently, small molecule inhibitors targeting PFKFB3 have emerged as a promising therapeutic strategy.
Quantitative Data Summary
The following tables summarize the quantitative effects of PFKFB3 inhibition in various glioblastoma and related cancer models.
Table 1: In Vitro Efficacy of PFKFB3 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| PFK15 | Jurkat T cell leukemia | Cytotoxicity | IC50 | 0.72 µM | [4] |
| 3PO | Jurkat T cell leukemia | Cytotoxicity | IC50 | 5.57 µM | [4] |
| 3PO | Glioblastoma Cells | Metabolism | Glycolytic Flux | Decreased | [6] |
| 3PO | Glioblastoma Cells | Metabolism | ATP, NAD+, NADH Levels | Decreased | [6] |
| PFKFB3-4/5 siRNA | U-87 Glioblastoma | Viability/Proliferation | Cell Growth | Decreased | [2][9] |
| PFKFB3-4 Overexpression | U-87 Glioblastoma | Viability/Proliferation | Cell Growth | Increased |[2][9] |
Table 2: In Vivo Efficacy of PFKFB3 Inhibitors
| Compound/Treatment | Animal Model | Primary Outcome | Result | Reference |
|---|---|---|---|---|
| PFK15 (25 mg/kg) | U-87 Glioblastoma Xenograft | Tumor Growth | Suppressed growth, but less effective than temozolomide | [4][10][11] |
| 3PO + Bevacizumab | Patient-Derived GBM Xenograft | Tumor Growth & Survival | Delayed tumor growth and extended survival vs. monotherapy | [1][8] |
| 3PO + Bevacizumab | Patient-Derived GBM Xenograft | Lactate Production | Reduced lactate levels | [8] |
| 3PO + Bevacizumab | Patient-Derived GBM Xenograft | LDHA Expression | Significantly lowered LDHA expression |[8] |
Signaling Pathway and Therapeutic Rationale
Targeting PFKFB3 disrupts the metabolic engine of glioblastoma cells. The enzyme is a central node regulated by major oncogenic pathways and hypoxia. Its inhibition leads to a reduction in glycolytic flux, which in turn hampers cell proliferation and angiogenesis. Furthermore, studies suggest that inhibiting PFKFB3 can overcome resistance to anti-angiogenic therapies like bevacizumab, which can otherwise induce a metabolic shift towards glycolysis.[1][8]
References
- 1. Dual inhibition of PFKFB3 and VEGF normalizes tumor vasculature, reduces lactate production, and improves chemotherapy in glioblastoma: insights from protein expression profiling and MRI [thno.org]
- 2. Functional diversity of PFKFB3 splice variants in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual inhibition of PFKFB3 and VEGF normalizes tumor vasculature, reduces lactate production, and improves chemotherapy in glioblastoma: insights from protein expression profiling and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional diversity of PFKFB3 splice variants in glioblastomas | PLOS One [journals.plos.org]
- 10. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Pfkfb3-IN-2 Administration in Leukemia Cell Culture
For Research Use Only.
Introduction
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer cells to meet their high energy demands. PFKFB3 possesses the highest kinase to phosphatase activity ratio among its isoforms, leading to an abundance of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] This heightened glycolytic flux is crucial for the proliferation and survival of leukemia cells.[2]
Pfkfb3-IN-2 is a potent and selective inhibitor of PFKFB3. By blocking the activity of PFKFB3, this compound reduces the intracellular levels of F2,6BP, thereby inhibiting glycolysis. This metabolic disruption leads to a decrease in ATP production, cell cycle arrest, and induction of apoptosis in leukemia cells.[2][3] These application notes provide an overview of the effects of this compound on leukemia cell cultures and detailed protocols for its use in key cellular assays.
Note: As specific quantitative data for this compound is limited in publicly available literature, data for the structurally similar and well-characterized PFKFB3 inhibitor, PFK15, is provided as a reference.
Data Presentation
Table 1: In Vitro Efficacy of PFKFB3 Inhibition on Leukemia and Other Cancer Cell Lines (Data for PFK15)
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Jurkat | T-cell Leukemia | IC50 | 0.72 µM | [2] |
| H522 | Lung Adenocarcinoma | IC50 | Not Specified | [4] |
| MKN45 | Gastric Cancer | IC50 | 6.59 ± 3.1 µmol/L | [5] |
| AGS | Gastric Cancer | IC50 | 8.54 ± 2.7 µmol/L | [5] |
| BGC823 | Gastric Cancer | IC50 | 10.56 ± 2.4 µmol/L | [5] |
| Recombinant PFKFB3 | - | IC50 | 207 nM | [4][6] |
Table 2: Effects of PFKFB3 Inhibition on Cellular Processes in Cancer Cell Lines (Data for PFK15)
| Cell Line | Cancer Type | Assay | Treatment | Results | Reference |
| Jurkat | T-cell Leukemia | Apoptosis | PFK15 (various conc.) for 5h | Induction of apoptosis | [3] |
| MKN45 | Gastric Cancer | Apoptosis | PFK15 (various conc.) for 24h | Dose-dependent increase in early and late apoptotic cells | [5][7] |
| AGS | Gastric Cancer | Apoptosis | PFK15 (various conc.) for 24h | Dose-dependent increase in early and late apoptotic cells | [5][7] |
| MKN45 | Gastric Cancer | Cell Cycle | PFK15 (10 µmol/L) for 24h | G0/G1 phase arrest | [5] |
| AGS | Gastric Cancer | Cell Cycle | PFK15 (10 µmol/L) for 24h | G0/G1 phase arrest | [5] |
| MKN45 | Gastric Cancer | Glucose Uptake | PFK15 (2.5-10 µmol/L) for 12h | Dose-dependent reduction | [5] |
| AGS | Gastric Cancer | Glucose Uptake | PFK15 (2.5-10 µmol/L) for 12h | Dose-dependent reduction | [5] |
| MKN45 | Gastric Cancer | F2,6BP Production | PFK15 (2.5-10 µmol/L) for 12h | Dose-dependent reduction | [5] |
| AGS | Gastric Cancer | F2,6BP Production | PFK15 (2.5-10 µmol/L) for 12h | Dose-dependent reduction | [5] |
Signaling Pathways and Experimental Workflows
Caption: PFKFB3 Signaling Pathway and Point of Inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in leukemia cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., Jurkat, K562, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in leukemia cells.
Materials:
-
Leukemia cells
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 1500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cells
-
Complete RPMI-1640 medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat leukemia cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To analyze the expression of PFKFB3 and downstream signaling proteins upon treatment with this compound.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PFKFB3, anti-p27, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with this compound as desired.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Conclusion
This compound represents a promising therapeutic agent for leukemia by targeting the metabolic vulnerability of cancer cells. The protocols outlined above provide a framework for researchers to investigate the cellular and molecular effects of this compound in leukemia cell culture models. These studies will contribute to a better understanding of its mechanism of action and its potential for clinical development.
References
- 1. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets [mdpi.com]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK 15 | PFKFB3 Inhibitors: R&D Systems [rndsystems.com]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lactate Production with Pfkfb3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and experimental protocols for measuring lactate production as an indicator of glycolytic activity, specifically in the context of inhibiting the 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (Pfkfb3) enzyme. Pfkfb3 is a critical regulator of glycolysis, and its inhibition is a key area of investigation in cancer metabolism and other diseases. The following sections detail the underlying signaling pathways, provide step-by-step experimental protocols, and present quantitative data from studies using Pfkfb3 inhibitors.
Introduction to Pfkfb3 and Glycolysis
Pfkfb3 is a bifunctional enzyme that plays a pivotal role in regulating glycolysis by synthesizing fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme of glycolysis.[1] By activating PFK-1, Pfkfb3 significantly increases the glycolytic flux, leading to enhanced production of lactate, even in the presence of oxygen (a phenomenon known as aerobic glycolysis or the Warburg effect).[2]
In various pathological conditions, including cancer, the expression and activity of Pfkfb3 are often upregulated.[3] This heightened glycolytic rate provides cancer cells with the necessary energy and building blocks for rapid proliferation. Consequently, inhibiting Pfkfb3 with small molecules like Pfkfb3-IN-2, PFK15, or 3PO is a promising therapeutic strategy to curb tumor growth by limiting their energy supply.[4][5][6] Measuring the downstream effect of Pfkfb3 inhibition, namely the reduction in lactate production, is a crucial step in evaluating the efficacy of these inhibitors.
Signaling Pathway
The signaling pathway illustrates how Pfkfb3 influences glycolysis and subsequent lactate production. Under normal conditions, glucose is taken up by the cell and enters the glycolytic pathway. Pfkfb3, through its production of F-2,6-BP, strongly promotes this pathway, leading to the conversion of pyruvate to lactate. Inhibition of Pfkfb3 disrupts this process, reducing the rate of glycolysis and consequently lowering lactate levels.
Caption: Pfkfb3 enhances glycolysis by producing F-2,6-BP, an activator of PFK-1.
Techniques for Measuring Lactate Production
Two primary methods are commonly employed to measure lactate production in response to Pfkfb3 inhibition: colorimetric lactate assays and real-time extracellular flux analysis.
Colorimetric Lactate Assay
This method provides a quantitative endpoint measurement of lactate concentration in cell culture supernatants or cell lysates. It is a robust and widely accessible technique.
Caption: Workflow for measuring lactate using a colorimetric assay.
Materials:
-
Cells of interest
-
This compound or other Pfkfb3 inhibitor (e.g., PFK15)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Commercial colorimetric lactate assay kit (e.g., from Sigma-Aldrich, Abcam, or similar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (or another inhibitor like PFK15, e.g., 0, 2, 4, 6, 10 µM) and appropriate vehicle controls (e.g., DMSO).[5]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for extracellular lactate measurement. If intracellular lactate is to be measured, wash the cells with cold PBS, lyse the cells according to the kit's instructions, and collect the lysate.
-
Lactate Assay:
-
Prepare a lactate standard curve according to the manufacturer's protocol.
-
Add the collected samples and standards to a new 96-well plate.
-
Prepare the lactate assay reaction mixture as per the kit's instructions.
-
Add the reaction mixture to each well containing the samples and standards.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the absorbance at the recommended wavelength (typically around 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background reading from all measurements. Plot the standard curve and determine the lactate concentration in the samples by interpolating from the curve. Normalize the lactate concentration to the cell number or protein concentration if necessary.
Seahorse XF Glycolytic Rate Assay
This technology allows for the real-time measurement of the extracellular acidification rate (ECAR), which is largely a result of lactate production. This provides a more dynamic view of cellular metabolism.
Caption: Workflow for the Seahorse XF Glycolytic Rate Assay.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound or other Pfkfb3 inhibitor
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere.
-
Inhibitor Pre-treatment (Optional): Cells can be pre-treated with this compound for a specific duration before the assay.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: On the day of the assay, warm the Seahorse XF Base Medium and supplement it with glucose, pyruvate, and glutamine.
-
Cell Plate Preparation: Remove the cell culture medium from the plate, wash with the prepared Seahorse assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Plate Preparation: Load the injection ports of the hydrated sensor cartridge with the compounds from the Glycolytic Rate Assay Kit (Rotenone/Antimycin A and 2-DG). If not pre-treated, this compound can be loaded for injection.
-
Seahorse XF Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Start the assay protocol. The instrument will measure basal ECAR and Oxygen Consumption Rate (OCR).
-
The instrument will then sequentially inject the prepared compounds and continue to measure ECAR and OCR.
-
-
Data Analysis: The Seahorse software calculates the glycolytic proton efflux rate (glycoPER), which is a direct measure of the rate of glycolysis.[3] Compare the glycoPER between control and this compound treated cells.
Data Presentation
The following tables summarize quantitative data from studies that have investigated the effect of Pfkfb3 inhibitors on lactate production.
Table 1: Effect of PFK15 on Lactate Production in Rhabdomyosarcoma (RD) Cells
| Treatment Group | Lactate Production (% of Control) | Fold Change vs. Control |
| Control (0 µM PFK15) | 100% | 1.00 |
| 4 µM PFK15 | 80% | 0.80[5] |
| 6 µM PFK15 | 73% | 0.73[5] |
Data adapted from a study on rhabdomyosarcoma cells treated with PFK15 for 24 hours.[5] Lactate levels in the supernatant were measured using a lactate assay. The study reported a 20% and 27% attenuation in lactate production at 4 µM and 6 µM PFK15, respectively.[5]
Table 2: Effect of PFK15 on Lactate Production in A549 Lung Adenocarcinoma Cells
| Treatment Group | Relative Lactate Production (Arbitrary Units) |
| Control | ~1.0 |
| 10 µM PFK15 | ~0.6 |
Data estimated from a graphical representation of lactate production in A549 cells treated with 10 µM PFK15 for 24 hours.[7]
Table 3: Representative Seahorse XF Glycolytic Rate Assay Data
| Parameter | Control Cells | Pfkfb3 Inhibitor Treated Cells |
| Basal ECAR (mpH/min) | 45 ± 5 | 25 ± 4 |
| Compensatory ECAR (mpH/min) | 70 ± 8 | 40 ± 6 |
| Basal glycoPER (pmol/min) | 60 ± 7 | 35 ± 5 |
This table presents hypothetical yet representative data from a Seahorse XF Glycolytic Rate Assay to illustrate the expected outcome of Pfkfb3 inhibition. Actual values will vary depending on the cell type, inhibitor concentration, and experimental conditions.
Conclusion
Measuring lactate production is a reliable method to assess the functional consequences of Pfkfb3 inhibition. Both colorimetric assays and real-time extracellular flux analysis are powerful tools for researchers in this field. The provided protocols offer a starting point for designing and executing experiments to evaluate the efficacy of Pfkfb3 inhibitors like this compound. The quantitative data clearly demonstrates that inhibition of Pfkfb3 leads to a significant reduction in glycolytic activity, as evidenced by decreased lactate production. These techniques are invaluable for the development of novel anti-cancer therapies targeting cellular metabolism.
References
- 1. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Assessing Glucose Uptake Following Pfkfb3-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (Pfkfb3) is a critical regulatory enzyme in the glycolytic pathway. It synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][3] The activity of Pfkfb3 is often upregulated in various pathological conditions, such as cancer and inflammatory diseases, to meet the high energetic demands of proliferating cells.[4][5]
Pfkfb3-IN-2 is a small molecule inhibitor of Pfkfb3. By inhibiting Pfkfb3, this compound is expected to reduce the levels of F-2,6-BP, leading to decreased PFK-1 activity and a subsequent reduction in the overall glycolytic flux.[6][7] This application note provides detailed protocols to assess the downstream effect of this compound treatment on cellular glucose uptake, a key indicator of glycolytic activity.
Mechanism of Action: Pfkfb3 in Glycolysis
Pfkfb3 plays a pivotal role in regulating the speed of glycolysis. Its inhibition directly impacts one of the pathway's most crucial checkpoints. Understanding this mechanism is key to interpreting the results of glucose uptake assays following treatment with this compound.
Caption: Pfkfb3 signaling pathway in glycolysis.
Experimental Design and Workflow
A typical workflow for assessing the impact of this compound on glucose uptake involves several key stages, from cell preparation to data analysis. It is crucial to include appropriate controls, such as a vehicle-treated group and a positive control inhibitor of glucose uptake (e.g., Phloretin or Cytochalasin B), to ensure the validity of the results.
Caption: General experimental workflow for assessing glucose uptake.
Protocols for Assessing Glucose Uptake
Three common methods for measuring glucose uptake in vitro are presented below. The choice of method will depend on the available equipment, desired throughput, and sensitivity.
Protocol 1: 2-NBDG Fluorescent Glucose Uptake Assay
This assay utilizes 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescently labeled deoxyglucose analog. 2-NBDG is transported into cells via glucose transporters and accumulates intracellularly as it cannot be fully metabolized in glycolysis.[8] The resulting fluorescence is proportional to the rate of glucose uptake and can be measured using a flow cytometer or fluorescence plate reader.[9]
Materials:
-
Cells of interest
-
This compound
-
2-NBDG (e.g., 100X stock solution)
-
Glucose-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1-2% FBS)
-
96-well tissue culture plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed 2-5 x 10⁴ adherent cells per well in a 96-well plate and allow them to attach overnight. For suspension cells, use 1-2 x 10⁵ cells per well on the day of the experiment.[10]
-
Drug Treatment: Remove the culture medium and treat cells with the desired concentrations of this compound (and controls, e.g., vehicle, positive control inhibitor) in a low-serum (e.g., 0.5% FBS) medium for the desired time (e.g., 1-24 hours).
-
Glucose Starvation: After treatment, gently wash the cells once with warm PBS. Add 100 µL of glucose-free medium to each well and incubate for 30-60 minutes at 37°C.[9][11]
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-200 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Stopping the Reaction: Terminate the uptake by removing the 2-NBDG containing medium and washing the cells twice with 200 µL of ice-cold PBS.
-
Measurement (Flow Cytometry):
-
Measurement (Plate Reader):
-
After the final PBS wash, add 100 µL of PBS or cell lysis buffer to each well.
-
Measure fluorescence using an appropriate plate reader (Excitation/Emission ~485/535 nm).
-
Data Presentation:
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | % of Vehicle Control |
| Vehicle (DMSO) | - | 15,000 | 100% |
| This compound | 1 µM | 11,250 | 75% |
| This compound | 10 µM | 7,500 | 50% |
| Phloretin (Positive Control) | 200 µM | 3,000 | 20% |
Protocol 2: Radiolabeled 2-Deoxy-D-Glucose ([³H]2dG) Uptake Assay
This is a highly sensitive and quantitative "gold standard" method for measuring glucose uptake.[12] It uses a radiolabeled glucose analog, [³H]2-deoxy-D-glucose, which is transported into the cell and phosphorylated, trapping it intracellularly. The amount of accumulated radioactivity is directly proportional to glucose uptake.[13][14]
Materials:
-
Cells of interest
-
This compound
-
[³H]2-deoxy-D-glucose ([³H]2dG)
-
Unlabeled 2-deoxy-D-glucose (2dG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
0.1 M NaOH
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to ~80-90% confluency.
-
Drug Treatment: Treat cells with this compound and controls as described in Protocol 1.
-
Glucose Starvation: Wash cells twice with warm KRH buffer. Incubate in KRH buffer for 30-60 minutes at 37°C.
-
Uptake Reaction:
-
Prepare a transport solution containing KRH buffer, unlabeled 2dG (final concentration ~10 µM), and [³H]2dG (final activity ~0.5-1.0 µCi/mL).[14]
-
Remove the starvation buffer and add the transport solution to each well.
-
Incubate for 10-15 minutes at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
-
Stopping the Reaction: Place the plate on ice and immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis: Add 400-500 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Measurement:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.[14]
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Normalization: Use a parallel plate of cells to perform a protein assay (e.g., BCA assay) to normalize the CPM values to the total protein content (CPM/mg protein).
Data Presentation:
| Treatment Group | Concentration | Glucose Uptake (CPM/mg protein) | % of Vehicle Control |
| Vehicle (DMSO) | - | 25,000 | 100% |
| This compound | 1 µM | 18,750 | 75% |
| This compound | 10 µM | 12,500 | 50% |
| Cytochalasin B (Positive Control) | 10 µM | 4,500 | 18% |
Protocol 3: Seahorse XF Glycolysis Stress Test
The Agilent Seahorse XF Analyzer measures cellular metabolism in real-time by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[15][16] ECAR is an indicator of lactate production, the end product of glycolysis. While not a direct measure of glucose uptake, the Glycolysis Stress Test assesses key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve, which are expected to be modulated by this compound.[17]
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-DG)
-
Seahorse XF Base Medium (supplemented with L-glutamine)
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Treatment: On the day of the assay, treat the cells with this compound or vehicle control for the desired duration in a CO₂ incubator.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C (no CO₂) for at least one hour before the assay.
-
Remove the treatment medium from the cells, wash with pre-warmed Seahorse XF Base Medium.
-
Add the final volume of pre-warmed Seahorse XF Base Medium to each well and incubate at 37°C (no CO₂) for 30-60 minutes to allow for temperature and pH equilibration.
-
-
Seahorse Assay:
-
Load the hydrated sensor cartridge with the compounds from the Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-DG) for sequential injection.
-
Place the cell plate into the Seahorse XF Analyzer and run the assay protocol.
-
The instrument will measure basal ECAR, then sequentially inject:
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor, which forces cells to rely on glycolysis for ATP production, revealing maximal glycolytic capacity.
-
2-Deoxy-D-glucose (2-DG): A competitive inhibitor of hexokinase, to shut down glycolysis and confirm that the measured ECAR is due to glycolysis.
-
-
-
Data Analysis: Use the Seahorse Wave software to calculate key parameters of the glycolytic profile.
Data Presentation:
| Parameter | Vehicle (DMSO) | This compound (10 µM) | % Change |
| Basal Glycolysis (ECAR, mpH/min) | 40 | 28 | -30% |
| Glycolytic Capacity (ECAR, mpH/min) | 85 | 55 | -35% |
| Glycolytic Reserve (ECAR, mpH/min) | 45 | 27 | -40% |
Logical Relationship of this compound Action
The inhibitory action of this compound initiates a cascade that ultimately leads to a measurable decrease in glucose uptake and glycolytic flux. This can be visualized as a direct cause-and-effect relationship.
Caption: Logical cascade of this compound's effect on glucose uptake.
References
- 1. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFKFB3-mediated glycolysis rescues myopathic outcomes in the ischemic limb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PFKFB3-Mediated Glycolysis Boosts Fibroblast Activation and Subsequent Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. biocompare.com [biocompare.com]
- 10. abcam.com [abcam.com]
- 11. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 12. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 13. revvity.com [revvity.com]
- 14. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols: The Use of PFKFB3 Inhibitors in Combination Cancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened reliance on glycolysis for energy production and biosynthetic precursors, a phenomenon known as the Warburg effect. A key regulator of this metabolic shift is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] Overexpression of PFKFB3 is common in a wide array of human cancers and is often associated with tumor aggressiveness and poor prognosis.[2][3]
Targeting PFKFB3 with small molecule inhibitors has emerged as a promising anti-cancer strategy. These inhibitors, such as PFK158, PFK15, and 3PO, have demonstrated the ability to reduce glucose uptake, decrease glycolytic flux, and induce cancer cell death.[4] More compellingly, pre-clinical evidence strongly suggests that the efficacy of PFKFB3 inhibitors can be significantly enhanced when used in combination with other cancer therapies, including chemotherapy, targeted therapy, and radiotherapy. This synergistic approach has the potential to overcome drug resistance and improve therapeutic outcomes.[2]
These application notes provide a summary of the pre-clinical data for PFKFB3 inhibitors in combination therapies, detailed experimental protocols for key studies, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from pre-clinical studies investigating the synergistic effects of PFKFB3 inhibitors in combination with other cancer therapies.
Table 1: In Vitro Synergistic Effects of PFKFB3 Inhibitors in Combination Therapies
| Cancer Type | Cell Line | PFKFB3 Inhibitor | Combination Agent | Endpoint | Monotherapy Effect | Combination Effect | Fold Change/Synergy | Reference |
| Ovarian Cancer | C13 (Cisplatin-resistant) | PFK158 (10 µM) | Carboplatin | Apoptosis | Not specified | 45% | Significant increase | [4][5] |
| Ovarian Cancer | OV2008 (Cisplatin-sensitive) | PFK158 (10 µM) | Carboplatin | Apoptosis | Not specified | 24.6% | Significant increase | [4][5] |
| Ovarian Cancer | HeyA8MDR (Paclitaxel-resistant) | PFK158 | Paclitaxel | Apoptosis | Not specified | 70% | Marked increase | [4] |
| Ovarian Cancer | HeyA8 (Paclitaxel-sensitive) | PFK158 | Paclitaxel | Apoptosis | Not specified | 48% | Marked increase | [4] |
| Melanoma | A375 (BRAF V600E) | PFK158 | Vemurafenib | Apoptosis | Not specified | Markedly sensitized cells to apoptosis | Synergistic | [6] |
Table 2: In Vivo Efficacy of PFKFB3 Inhibitors in Combination Therapies
| Cancer Type | Animal Model | PFKFB3 Inhibitor | Combination Agent | Endpoint | Monotherapy Effect | Combination Effect | Percent Tumor Growth Inhibition/Regression | Reference |
| Gynecologic Cancer | Athymic nude mice | PFK158 (15 mg/kg) | Carboplatin (51 mg/kg) | Tumor Growth | Not specified | Markedly reduced tumor growth | Enhanced antitumor activity | [5] |
| Melanoma | A375 xenograft mice | PFK158 | Vemurafenib | Tumor Volume | Tumor growth to ~50% of control | Tumor regression to 50% or less of initial volume | >50% tumor regression with combination | [2] |
| Rectal Cancer | Patient-derived xenograft (PDX) | 3PO (25 mg/kg) | Radiotherapy (1.8 Gy) | Tumor Growth | Not specified | Significantly delayed tumor growth | Synergistic delay in tumor growth | [7] |
| Gastric Cancer | Nude mice | PFK15 | Cisplatin | Tumor Volume & Weight | Not specified | More effective than monotherapy | Significant reduction in tumor volume and weight | [8] |
| Cervical Cancer | Nude mice with HeLa xenografts | PFK15 | Cisplatin | Tumor Growth | Not specified | More potent inhibition of tumor growth | Synergistic | [9] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Apoptosis by Flow Cytometry
This protocol is adapted from studies evaluating the synergistic induction of apoptosis by PFK158 and chemotherapy in ovarian cancer cell lines.[4]
1. Cell Culture and Treatment:
-
Culture human ovarian cancer cell lines (e.g., C13, OV2008, HeyA8MDR, HeyA8) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treat the cells with PFK158 (e.g., 10 µM), a chemotherapeutic agent (e.g., carboplatin or paclitaxel at their IC50 concentrations), or a combination of both for 24 hours. Include a vehicle-treated control group.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
After the 24-hour treatment, harvest the cells by trypsinization and collect the culture medium to include any detached, apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining. Use a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Protocol 2: In Vivo Tumor Xenograft Study
This protocol is a general guideline based on xenograft studies with PFKFB3 inhibitors in combination with targeted therapy or chemotherapy.[2][5][8]
1. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
2. Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A375 melanoma cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
PFKFB3 inhibitor alone (e.g., PFK158 at 15 mg/kg, administered intraperitoneally, 5 days a week)
-
Combination agent alone (e.g., vemurafenib at 25 mg/kg, administered by oral gavage, 5 days a week)
-
Combination of PFKFB3 inhibitor and the other agent
-
-
Administer treatments for a specified period (e.g., 21 days).
4. Data Collection and Analysis:
-
Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Analyze the data by comparing the mean tumor volumes and weights between the treatment groups. Statistical analysis can be performed using ANOVA.
Signaling Pathways and Experimental Workflows
PFKFB3 Signaling Pathway and Mechanism of Action
Caption: PFKFB3 signaling pathway and mechanism of inhibitor action.
Experimental Workflow for In Vivo Combination Therapy
Caption: Workflow for an in vivo combination therapy study.
Logical Relationship of PFKFB3 Inhibition and Combination Therapy
Caption: Rationale for combining PFKFB3 inhibitors with other therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic enhancement of cell death by triple combination therapy of docetaxel, ultrasound and microbubbles, and radiotherapy on PC3 a prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pfkfb3-IN-2 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and use of PFKFB3-IN-2, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of PFKFB3.[1][2] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[3][4] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux.[5] This mechanism makes it a valuable tool for studying the role of glycolysis in various pathological conditions, including cancer, inflammation, and angiogenesis.[2][6]
Q2: In which research areas can this compound be used?
A2: PFKFB3 is implicated in a wide range of biological processes and diseases. Consequently, this compound is a relevant tool for research in oncology (due to the Warburg effect), neurodegenerative diseases, autoimmune and inflammatory diseases, metabolic disorders, and angiogenesis-dependent pathologies.[2]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Please refer to the stability data table below for detailed storage guidelines for both the powdered form and stock solutions.
Q4: How does PFKFB3 inhibition affect cellular signaling?
A4: PFKFB3 is a central node in cellular metabolism and is regulated by various signaling pathways. Its inhibition can have widespread effects. Key pathways involving PFKFB3 include:
-
Hypoxia Signaling: PFKFB3 expression is induced by hypoxia-inducible factor-1 (HIF-1α).[7]
-
PI3K/Akt Signaling: This pathway can increase PFKFB3 activity, linking cell survival and proliferation signals to metabolic regulation.[5]
-
Cell Cycle Control: PFKFB3 has a nuclear role where it can influence cyclin-dependent kinase 1 (Cdk1) activity, thereby affecting cell cycle progression and apoptosis.[3]
Data Presentation
Solubility Profile
| Solvent | Concentration | Comments |
| DMSO | 125 mg/mL (370.59 mM) | Ultrasonic treatment may be required to achieve full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] |
Stability Data
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is strongly advised to aliquot stock solutions into single-use volumes.[2]
Troubleshooting Guides
Solubility Issues
Problem: The compound is not fully dissolving in DMSO.
| Possible Cause | Recommended Solution |
| Insufficient mixing | Vortex the solution for several minutes. If precipitation persists, use an ultrasonic bath to aid dissolution. |
| Hygroscopic DMSO | The presence of water in DMSO can significantly reduce the solubility of many small molecules. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Supersaturation | The concentration may be too high. Try preparing a slightly more dilute stock solution. |
Problem: The compound precipitates when added to aqueous media (e.g., cell culture medium).
| Possible Cause | Recommended Solution |
| Poor aqueous solubility | This is a common issue with hydrophobic small molecules. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is kept as low as possible (typically ≤ 0.5%) and that the final concentration of the inhibitor does not exceed its aqueous solubility limit. |
| Salt concentration in buffer | High salt concentrations can decrease the solubility of organic compounds. When making serial dilutions, use deionized water for initial dilutions before the final dilution into your buffered solution. |
| Shock precipitation | Rapidly adding a concentrated DMSO stock to an aqueous solution can cause the compound to precipitate out. Try adding the stock solution dropwise while gently vortexing the aqueous medium. |
Experimental Issues
Problem: No observable effect of this compound in my cell-based assay.
| Possible Cause | Recommended Solution |
| Ineffective concentration | The optimal working concentration is cell-line dependent. Perform a dose-response experiment to determine the IC50 for your specific cell type. Based on data for similar PFKFB3 inhibitors like PFK158, a starting range of 1-10 µM is reasonable.[8] |
| Compound degradation | Ensure that the stock solution has been stored correctly and is within its shelf life. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Cell density and metabolic state | The metabolic state of your cells can influence their sensitivity to glycolytic inhibitors. Ensure consistent cell seeding densities and experimental conditions. |
| Off-target effects of high solvent concentration | High concentrations of DMSO can be toxic to cells and may mask the specific effects of the inhibitor. Keep the final DMSO concentration in your culture medium below 0.5%. |
Problem: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in stock solution | Ensure the stock solution is homogenous. Before each use, allow the vial to come to room temperature and vortex briefly. |
| Differences in experimental conditions | Maintain consistency in all experimental parameters, including cell passage number, confluency, incubation times, and media composition. |
| Instability in media | Some compounds can be unstable in culture media over long incubation periods. Consider refreshing the media with a new dose of the inhibitor for long-term experiments. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.373 mg of this compound (Molecular Weight: 337.3 g/mol ).
-
Adding Solvent: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Storage: Aliquot the stock solution into single-use, sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the inhibitor in your cell culture medium. Ensure the final DMSO concentration in all conditions (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for signaling pathway components, or a metabolic assay (e.g., glucose uptake, lactate production).
Visualizations
Signaling Pathways
Caption: Key signaling pathways regulating and affected by PFKFB3.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Targeting of 6-Phosphofructo-2-kinase (PFKFB3) Increases Proliferation via Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition [mdpi.com]
- 7. PFKFB3 - Wikipedia [en.wikipedia.org]
- 8. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Pfkfb3-IN-2 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFKFB3 inhibitors. As "Pfkfb3-IN-2" is not a widely documented inhibitor, this guide focuses on commonly used PFKFB3 inhibitors such as PFK15, AZ67, and 3PO, to address potential off-target effects and provide mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected phenotypes in my experiment that do not seem to align with the known functions of PFKFB3. Could this be due to off-target effects of my PFKFB3 inhibitor?
A1: Yes, unexpected phenotypes are often a result of off-target effects, where the inhibitor interacts with other kinases or cellular proteins in addition to PFKFB3. The selectivity of PFKFB3 inhibitors can vary significantly. For instance, while some inhibitors like AZ67 are reported to be highly selective for PFKFB3 over other PFKFB isoforms, other compounds may have a broader kinase inhibition profile.[1][2] It is also important to consider that some widely used compounds, such as 3PO, have had their direct binding to PFKFB3 questioned in some studies, suggesting its observed effects could be due to other mechanisms.[1][3]
Q2: How can I determine if the effects I am seeing are on-target or off-target?
A2: To distinguish between on-target and off-target effects, several experimental controls are recommended:
-
Use a structurally distinct PFKFB3 inhibitor: If a different inhibitor targeting the same enzyme recapitulates the phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, overexpressing a resistant mutant of PFKFB3 or supplementing with the product of the enzymatic reaction, fructose-2,6-bisphosphate (F2,6BP), could rescue the on-target phenotype.[4][5]
-
siRNA/shRNA knockdown: Compare the phenotype induced by the inhibitor with that of a specific knockdown of PFKFB3 expression.
-
Kinome profiling: Perform a kinase selectivity screen to identify other potential targets of your inhibitor at the concentration you are using.
Q3: What are some known off-target pathways that could be affected by PFKFB3 inhibitors?
A3: While comprehensive public data on the off-target profiles of all PFKFB3 inhibitors is limited, based on the interconnectedness of cellular signaling, potential off-target pathways could include:
-
Other metabolic kinases: Given the structural similarities in the ATP-binding pocket, other kinases involved in glucose metabolism could be potential off-targets.
-
PI3K/Akt/mTOR pathway: This pathway is closely linked to cellular metabolism and PFKFB3 has been identified as a downstream substrate of mTOR signaling.[6] Cross-talk or direct off-target inhibition within this pathway is plausible.
-
AMPK signaling: The AMPK pathway is a key energy sensor and has been shown to be a regulator of PFKFB3 activity. Some PFKFB3 inhibitors may also affect AMPK signaling.[7]
Q4: Are there PFKFB3 inhibitors with better selectivity profiles?
A4: The selectivity of PFKFB3 inhibitors is an active area of research. AZ67 (also known as AZ-PFKFB3-67) has been described as a potent and selective PFKFB3 inhibitor with significantly higher IC50 values for other PFKFB isoforms.[2][8][9][10][11] PFK15 has also been reported to be selective for PFKFB3 over a panel of 96 other kinases. It is crucial to consult the latest literature and manufacturer's data for the most up-to-date selectivity information.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Mitigation Strategy |
| Unexpected cell toxicity or apoptosis | The inhibitor may be targeting essential survival kinases or other critical cellular proteins. | - Perform a dose-response curve to determine the lowest effective concentration. - Use a more selective inhibitor. - Confirm the phenotype with a structurally unrelated PFKFB3 inhibitor or with PFKFB3 siRNA/shRNA. |
| Phenotype is inconsistent with PFKFB3's role in glycolysis | The inhibitor may be affecting other signaling pathways that regulate the observed phenotype. For example, some effects of PFKFB3 inhibition on angiogenesis have been reported to be independent of glycolysis inhibition.[1][2] | - Perform a kinase selectivity screen to identify potential off-targets. - Investigate the activity of key signaling pathways that are known to be affected by off-target kinase activities (e.g., MAPK, PI3K/Akt). |
| Lack of effect at expected concentrations | The specific cell line may have compensatory mechanisms or the inhibitor may have poor cell permeability. Alternatively, for compounds like 3PO, the primary mechanism may not be direct PFKFB3 inhibition. | - Confirm target engagement in your cell line using a cellular thermal shift assay (CETSA) or by measuring downstream pathway modulation. - Increase the inhibitor concentration cautiously, while monitoring for toxicity. - Try a different PFKFB3 inhibitor with known good cell permeability. |
| Conflicting results with previously published data | The experimental conditions (cell line, serum concentration, inhibitor batch) may differ. The original study may have used a less selective inhibitor. | - Carefully replicate the conditions of the original study. - Use a highly selective inhibitor to validate the on-target effect. - Consider that some inhibitors like 3PO and PFK15 have had their direct interaction with PFKFB3 debated.[1] |
Quantitative Data on PFKFB3 Inhibitor Selectivity
| Inhibitor | Target | IC50 (nM) | Off-Target(s) | IC50 (nM) | Notes |
| AZ67 (AZ-PFKFB3-67) | PFKFB3 | 11[8][10][11] | PFKFB2 | 159[8][10][11] | Highly selective over other PFKFB isoforms. |
| PFKFB1 | 1130[8][10][11] | ||||
| PFK15 | PFKFB3 | 207[12] | - | - | Reported to be selective over a panel of 96 kinases, though specific data is not publicly available. Some reports have failed to demonstrate its activity in a PFKFB3 kinase assay. |
| 3PO | PFKFB3 | 25,000[13] | - | - | Its direct binding to PFKFB3 has been questioned by several studies.[1][3] Its effects may be due to other mechanisms, such as altering intracellular pH.[3] |
| KAN0438757 | PFKFB3 | - | - | - | A novel PFKFB3 inhibitor shown to reduce cancer cell proliferation and motility.[14] Detailed selectivity data is not yet widely available. |
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manuals and is a common method to determine the IC50 of an inhibitor against a purified kinase.[8][9][11]
Materials:
-
Purified recombinant PFKFB3 enzyme
-
Substrate (e.g., Fructose-6-Phosphate)
-
ATP
-
PFKFB3 inhibitor of interest
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction buffer suitable for PFKFB3 (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100).[15]
-
In a multiwell plate, add the PFKFB3 inhibitor at various concentrations.
-
Add the PFKFB3 enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate (Fructose-6-Phosphate) and ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Kinase Inhibitor Selectivity
This is a general protocol to assess the effect of a kinase inhibitor on a specific signaling pathway in a cellular context.
Materials:
-
Cell line of interest
-
PFKFB3 inhibitor
-
Appropriate cell culture medium and reagents
-
Antibodies for western blotting (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-PFKFB3)
-
Lysis buffer
-
Reagents and equipment for SDS-PAGE and western blotting
Procedure:
-
Cell Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PFKFB3 inhibitor for a specified duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., PFKFB3 to confirm target presence, and phospho-proteins of potential off-target pathways).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the change in protein phosphorylation or expression levels upon inhibitor treatment.
-
A decrease in the phosphorylation of a protein in a pathway unrelated to PFKFB3 may indicate an off-target effect.
-
Visualizations
Caption: Simplified signaling pathway showing the regulation and downstream effects of PFKFB3.
Caption: Experimental workflow for troubleshooting and mitigating off-target effects of PFKFB3 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule 3PO inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZ-PFKFB3-67 - Immunomart [immunomart.com]
- 10. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 11. AZ PFKFB3 67 | PFKFB3 Inhibitors: R&D Systems [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 3PO | PFKFB3 | Tocris Bioscience [tocris.com]
- 14. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Pfkfb3-IN-2 stability in DMSO and culture media
Welcome to the technical support center for Pfkfb3-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to aliquot the DMSO stock solution and store it under the following conditions.[1] To prevent degradation from repeated freeze-thaw cycles, use fresh aliquots for your experiments.[1]
Table 1: Recommended Storage of this compound in DMSO
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in cell culture media has not been extensively published. However, the stability of any small molecule in aqueous solutions like culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is best practice to prepare fresh dilutions of this compound in culture media for each experiment from a frozen DMSO stock. One study found that similar small molecules remained in near quantitative amounts in DMEM with 10% FBS after 72 hours due to binding with FBS.[2]
Q4: Can I perform multiple freeze-thaw cycles with my this compound DMSO stock?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[1] Studies on other repository compounds in DMSO have shown that while some compounds are stable after multiple freeze-thaw cycles, it is a potential cause of instability.[3][4] The best practice is to aliquot the stock solution into single-use volumes.
Troubleshooting Guides
Problem: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
Possible Causes and Solutions:
-
Compound Degradation:
-
Solution: Ensure that your this compound DMSO stock has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
-
-
Precipitation in Culture Media:
-
Solution: When diluting the DMSO stock in aqueous culture media, ensure thorough mixing. Visually inspect the media for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or use a different formulation if available.
-
-
Nonspecific Binding:
-
Solution: Small molecules can sometimes bind to plasticware or extracellular matrices. Consider using low-binding plates and running appropriate controls to account for any loss of active compound.[2]
-
Problem: My experimental results vary between different batches of this compound.
Possible Causes and Solutions:
-
Compound Purity and Identity:
-
Solution: Verify the purity and identity of your this compound batch using analytical methods such as HPLC-MS.
-
-
Solvent Quality:
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: General Method for Assessing Small Molecule Stability in Culture Media
This protocol provides a general framework for determining the stability of a small molecule like this compound in your specific cell culture medium.
-
Preparation of Samples:
-
Prepare a solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS) at the final working concentration.
-
As a control, prepare a similar solution in a stable solvent like DMSO or acetonitrile.
-
-
Incubation:
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Time Points:
-
Collect aliquots of the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Analysis:
-
Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
-
Data Interpretation:
-
Compare the peak area of the compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
-
Signaling Pathways and Experimental Workflows
PFKFB3 is a key enzyme in glycolysis and is involved in several critical signaling pathways.
Caption: Key signaling pathways regulating and regulated by PFKFB3.
Caption: Mechanism of PFKFB3 in regulating glycolysis and the action of this compound.
Caption: Workflow for assessing the stability of this compound in culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Pfkfb3-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Pfkfb3-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulator of glycolysis, the metabolic pathway that converts glucose into energy. It does so by producing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound is expected to decrease the levels of F-2,6-BP, leading to reduced glycolytic flux. PFKFB3 is also involved in other cellular processes like cell cycle progression and angiogenesis, making it a target for various diseases, including cancer.
Q2: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store the solid compound at -20°C. |
| Stability | The solid compound is stable for at least 2 years when stored correctly at -20°C. |
| Stock Solution Storage | Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. |
| Solubility | This compound is soluble in DMSO at a concentration of 125 mg/mL (370.59 mM). |
Q3: What is the recommended working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Since specific IC50 values for this compound are not widely published, it is recommended to perform a dose-response experiment to determine the optimal concentration for your system. As a starting point, you can refer to the concentrations used for other well-characterized PFKFB3 inhibitors.
| Inhibitor | Cell Line | Concentration Range | Effect |
| PFK158 | SCLC cell lines (H1048, H1882, H1876, DMS53) | 2.2 - 11.2 µM (IC50) | Suppression of cell proliferation. |
| PFK158 | Endometrial cancer cell lines | Varies | Cytotoxicity and reduced aerobic glycolysis. |
| 3PO | Jurkat T cell leukemia, H522 lung adenocarcinoma | Varies | Induction of apoptosis. |
| AZ67 | Human Aortic Endothelial Cells (HAOECs) | 0.1 - 5 µM | Inhibition of tube formation. |
It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the effective dose for your specific cell line and assay.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from inhibitor preparation to experimental design. This guide provides a structured approach to troubleshooting common issues.
Problem 1: No or Weak Inhibitory Effect Observed
If you are not observing the expected inhibitory effect on glycolysis (e.g., decreased lactate production, reduced glucose uptake) or other cellular processes, consider the following:
-
Inhibitor Integrity:
-
Action: Verify the proper storage of your this compound stock. Improper storage can lead to degradation.
-
Action: Prepare fresh dilutions from
-
Technical Support Center: Pfkfb3-IN-2 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PFKFB3 inhibitor, Pfkfb3-IN-2, in in vivo experiments. Our aim is to help you overcome common challenges related to bioavailability and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor or inconsistent efficacy of this compound in my in vivo model. What are the likely causes?
Low bioavailability is a common issue for many small molecule kinase inhibitors and is the most probable reason for suboptimal in vivo efficacy. This can stem from several factors:
-
Poor Solubility: this compound, like many kinase inhibitors, is likely poorly soluble in aqueous solutions, limiting its absorption after administration.
-
Suboptimal Formulation: The choice of vehicle for administration is critical. An inappropriate vehicle can lead to precipitation of the compound upon injection, preventing it from reaching the target tissue.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized and cleared from the body, resulting in a short half-life and insufficient exposure to the target.
-
Incorrect Administration Route: The chosen route of administration (e.g., oral, intraperitoneal) may not be optimal for this specific compound.
Q2: How can I improve the solubility of this compound for in vivo administration?
Improving the solubility of your compound is the first step towards enhancing its bioavailability. Here are some strategies:
-
Co-solvent Systems: Utilize a mixture of solvents to dissolve this compound. A common approach for preclinical studies involves dissolving the compound first in a small amount of an organic solvent like DMSO and then diluting it with other vehicles such as polyethylene glycol (PEG), Tween 80, or saline.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly improve solubility. However, the physiological compatibility of the final formulation must be considered.
-
Use of Excipients: Various pharmaceutical excipients are designed to enhance the solubility of poorly soluble drugs. These include cyclodextrins, surfactants, and polymers that can form micelles or other complexes to carry the drug.
Q3: What is a recommended starting formulation for this compound for intraperitoneal (IP) injection in mice?
Based on formulations used for the structurally similar PFKFB3 inhibitor PFK15, a good starting point for an IP injection vehicle is a multi-component system. Here is a sample protocol:
Experimental Protocol: Preparation of PFK15 Formulation for IP Injection
This protocol is adapted from studies with the PFKFB3 inhibitor PFK15 and can be used as a starting point for this compound.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25-60 mg/mL). Ensure the compound is fully dissolved. This may require gentle warming or vortexing.
-
-
Vehicle Preparation (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Finally, add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL.
-
It is crucial to use the mixed solution immediately to prevent precipitation.
-
Note: The final concentration of DMSO in this formulation is 5%. For some in vivo studies, it is recommended to keep the final DMSO concentration below 1-2% to minimize potential toxicity. The formulation may need to be adjusted accordingly.
Q4: My compound is precipitating out of solution when I add the aqueous component. What can I do?
Precipitation is a common issue when preparing formulations for in vivo use. Here are some troubleshooting steps:
-
Order of Addition: The order in which you mix the components of your vehicle can be critical. Generally, dissolving the compound in the organic solvent first, followed by the addition of other non-aqueous components, and finally, the aqueous solution can help maintain solubility.
-
Sonication: Gentle sonication can sometimes help to re-dissolve small precipitates and create a more stable suspension.
-
Adjusting Ratios: You may need to experiment with the ratios of the different components in your vehicle. Increasing the proportion of co-solvents like PEG300 or surfactants like Tween 80 may be necessary.
-
Alternative Formulations: If precipitation persists, consider alternative formulation strategies such as lipid-based formulations or creating a nanosuspension.
Q5: What are some alternative formulation strategies to improve the oral bioavailability of this compound?
For oral administration, enhancing bioavailability is even more critical. Here are some advanced strategies:
-
Lipid-Based Formulations: Formulating the compound in lipids, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve oral absorption. These formulations form fine emulsions in the gastrointestinal tract, increasing the surface area for absorption.
-
Lipophilic Salts: Converting the drug into a lipophilic salt form can enhance its solubility in lipid-based excipients, allowing for higher drug loading in formulations.
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, its dissolution rate and solubility can be greatly improved compared to the crystalline form.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, data from the closely related PFKFB3 inhibitor, PFK15, can provide a useful reference for what to expect in terms of in vivo behavior.
Table 1: Pharmacokinetic Parameters of PFK15 in Mice
| Parameter | 3PO (Parent Compound) | PFK15 (Improved Inhibitor) |
| Clearance | 2312 mL/min/kg | 46.2 mL/min/kg |
| Half-life (T1/2) | 0.3 hours | 5.1 hours |
| Maximum Concentration (Cmax) | 113 ng/mL | 3053 ng/mL |
| Area Under the Curve (AUC0-inf) | 36 ng/hr/mL | 1804 ng/hr/mL |
Data obtained from studies in C57Bl/6 mice following intravenous administration. This table illustrates the significant improvement in pharmacokinetic properties that can be achieved through chemical modification of the parent compound.
Signaling Pathways and Experimental Workflows
Understanding the signaling context of PFKFB3 is crucial for designing experiments and interpreting results.
PFKFB3 Signaling Pathway
PFKFB3 is a key regulatory enzyme in glycolysis. Its expression and activity are controlled by various upstream signals, and its product, fructose-2,6-bisphosphate (F2,6BP), has profound effects on downstream cellular processes.
Caption: Upstream regulation and downstream effects of PFKFB3.
Experimental Workflow for Improving In Vivo Bioavailability
This workflow outlines a logical progression for troubleshooting and optimizing the in vivo delivery of this compound.
Caption: Workflow for optimizing in vivo bioavailability.
Technical Support Center: Pfkfb3-IN-2 and Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pfkfb3-IN-2 and investigating resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) enzyme. PFKFB3 is a key regulator of glycolysis, the metabolic pathway that breaks down glucose to produce energy.[1][2] Cancer cells often exhibit increased rates of glycolysis, a phenomenon known as the "Warburg effect," to support their rapid proliferation.[3] PFKFB3 has the highest kinase activity among its isoforms, leading to the production of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in glycolysis.[1][3] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, thereby suppressing glycolytic flux and inhibiting the growth of cancer cells.[1]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential resistance mechanisms?
Acquired resistance to PFKFB3 inhibitors like this compound can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that compensate for the inhibition of glycolysis. The MAPK and PI3K/AKT pathways are frequently implicated in both intrinsic and acquired resistance to targeted therapies.[4] Genetic alterations such as mutations in BRAF, RAS, MEK, AKT1/3, and PIK3CA, or loss of the tumor suppressor PTEN, can lead to the activation of these pathways.[4]
-
Metabolic Reprogramming: Cells may adapt to glycolytic inhibition by shifting their metabolism towards alternative energy-producing pathways. This can include an increased reliance on the pentose phosphate pathway (PPP) for NADPH production, which helps in managing oxidative stress.[5][6]
-
Induction of Autophagy: Inhibition of PFKFB3 can induce autophagy, a cellular self-catabolism process, as a pro-survival mechanism in response to metabolic stress and reduced ATP levels.[1][7]
-
Increased Expression of PFKFB3: The tumor microenvironment, particularly hypoxic conditions, can induce the expression of PFKFB3 through the transcription factor HIF-1α, potentially requiring higher concentrations of the inhibitor to achieve the same effect.[8][9]
-
Cancer Stem Cell (CSC) Plasticity: A subpopulation of cancer stem cells might be inherently less reliant on glycolysis or can adapt their metabolic phenotype, leading to the emergence of a resistant population.[10][11]
Q3: Can combination therapies overcome resistance to this compound?
Yes, combination therapies are a promising strategy to overcome resistance. Based on the known resistance mechanisms, several combination approaches can be considered:
-
Dual Inhibition of Glycolysis and Bypass Pathways: Combining this compound with inhibitors of the MAPK (e.g., MEK inhibitors) or PI3K/AKT/mTOR pathways can synergistically induce apoptosis and overcome resistance.[4][5]
-
Inhibition of Autophagy: Co-treatment with autophagy inhibitors (e.g., chloroquine or 3-methyladenine) can block the pro-survival effects of autophagy induced by PFKFB3 inhibition.[7]
-
Combination with Conventional Chemotherapy: this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents like platinum-based drugs (cisplatin, carboplatin) and taxanes (paclitaxel).[3][12][13][14] This is potentially due to the role of PFKFB3 in DNA damage repair and the increased energy requirement for drug efflux pumps in resistant cells.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Density Variation | Ensure consistent cell seeding density across all wells and experiments. Cell density can significantly impact drug response.[15][16] |
| Differences in Cell Proliferation Rate | Normalize viability data to a time-zero control to account for differences in proliferation rates between cell lines or experimental conditions.[15][16] |
| Inconsistent Drug Preparation | Prepare fresh stock solutions of this compound regularly and store them appropriately. Perform serial dilutions accurately. |
| Assay Endpoint | The timing of the endpoint measurement is critical. If the assay is too short, the full effect of the drug may not be observed. If it's too long, confounding factors like nutrient depletion can affect results. Optimize the assay duration for your specific cell line.[15] |
| Cell Line Authenticity and Stability | Regularly authenticate your cell lines (e.g., by STR profiling) and check for mycoplasma contamination. Genetic drift can occur with continuous passaging, leading to changes in drug sensitivity. |
Problem 2: No significant reduction in lactate production after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting lactate production in your specific cell line. |
| Rapid Metabolic Adaptation | Cancer cells may quickly adapt by utilizing alternative metabolic pathways. Measure other metabolic parameters, such as oxygen consumption rate (OCR) to assess mitochondrial respiration and flux through the pentose phosphate pathway. |
| Presence of Alternative Lactate Sources | Ensure that the experimental medium does not contain high levels of pyruvate, which can be converted to lactate independently of glycolysis. |
| PFKFB3 Isoform Expression | While PFKFB3 is often the predominant isoform in cancer cells, other isoforms might contribute to glycolytic flux. Verify the expression level of PFKFB3 in your cell line using Western blotting or qPCR. |
Quantitative Data Summary
Table 1: Examples of PFKFB3 Inhibitors and their Effects on Cancer Cells
| Inhibitor | Cancer Type | Effect | Reference |
| PFK158 | Gynecologic Cancer | Decreased glucose uptake, lactate production, and ATP levels; restored chemosensitivity to carboplatin and paclitaxel. | [3] |
| PFK158 | Ovarian Cancer | Ameliorated resistance to carboplatin, paclitaxel, and cisplatin. | [14] |
| PFK158 | Small Cell Lung Carcinoma | Inhibited glycolysis, proliferation, spheroid formation, and expression of cancer stem cell markers. | [10] |
| 3-PO | HCT-116 Colon Adenocarcinoma | Induced autophagy. | [1] |
| PFK-158 | Melanoma | Synergistic increase in apoptosis and cytotoxicity when combined with BRAFV600E inhibitors (vemurafenib). | [4] |
| PFKFB3 siRNA | Paclitaxel-resistant Breast Cancer | Markedly reduced the IC50 concentrations for paclitaxel. | [17] |
Key Experimental Protocols
1. Protocol for Developing Drug-Resistant Cancer Cell Lines
This protocol describes a common method for generating cancer cell lines with acquired resistance to a specific drug, such as this compound.[18][19]
-
Materials: Parental cancer cell line, complete cell culture medium, this compound, cell counting solution (e.g., trypan blue), cell culture plates and flasks.
-
Procedure:
-
Determine the initial IC50 value of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Continuously expose the parental cells to a starting concentration of this compound equal to the IC20-IC30.
-
When the cells recover and resume normal proliferation, subculture them and gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increments).[19]
-
Repeat this process of incremental dose escalation over several months.
-
Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[19]
-
Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a maintenance concentration of this compound (typically the last effective concentration used for selection).
-
Characterize the resistant cell line to investigate the underlying resistance mechanisms (e.g., via Western blotting for signaling proteins, metabolic assays).
-
2. Protocol for Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic activity of the cells.
-
Materials: 96-well plates, cancer cells, complete medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and include a vehicle-only control.
-
Incubate for a predetermined duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
3. Protocol for Western Blotting to Analyze Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways associated with resistance.
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-PFKFB3), HRP-conjugated secondary antibodies, and a chemiluminescence detection reagent.
-
Procedure:
-
Prepare protein lysates from cells treated with this compound, a combination therapy, or vehicle control.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to quantify changes in protein expression or phosphorylation.
-
Visualizations
Caption: Core mechanism of this compound action on the glycolytic pathway.
Caption: Key resistance mechanisms to this compound in cancer cells.
Caption: Workflow for studying this compound resistance.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Frontiers | The role and therapeutic potential of glucose metabolism in multidrug resistance of cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets [mdpi.com]
- 10. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PFKFB3 Regulates Chemoresistance, Metastasis and Stemness via IAP Proteins and the NF-κB Signaling Pathway in Ovarian Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Positive regulation of PFKFB3 by PIM2 promotes glycolysis and paclitaxel resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PFKFB3 potentially contributes to paclitaxel resistance in breast cancer cells through TLR4 activation by stimulating lactate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Pfkfb3-IN-2
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Pfkfb3-IN-2, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid form and solvent-based stock solutions are outlined below.
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1] |
It is recommended to protect the solid compound from light.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2] A concentration of up to 125 mg/mL (370.59 mM) can be achieved, though ultrasonic assistance may be necessary to fully dissolve the compound.[1] It is critical to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[1]
Q3: How can I ensure the quality and activity of my this compound?
A3: To ensure the quality of your this compound, it is advisable to obtain a certificate of analysis (CoA) from the supplier, which should provide information on purity (e.g., ≥97% by HPLC).[2] For activity validation, you can perform an in vitro kinase assay to determine the IC50 value against recombinant PFKFB3. A typical IC50 for active this compound (also known as PFK15) is approximately 207 nM.[2]
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound in DMSO.
-
Possible Cause: The DMSO used may have absorbed moisture from the air. DMSO is highly hygroscopic, and the presence of water can significantly reduce the solubility of many organic compounds.
-
Solution:
-
Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
If you suspect your DMSO is wet, use a fresh, sealed aliquot.
-
Gentle warming and sonication can aid in the dissolution of the compound.[1]
-
Issue 2: I am not observing the expected biological effect in my cell-based assays.
-
Possible Cause 1: Inactive Compound. Improper storage or handling may have led to the degradation of the inhibitor.
-
Solution 1:
-
Verify the storage conditions and age of your compound and stock solutions against the recommended guidelines.
-
If possible, test the activity of your inhibitor using an in vitro kinase assay.
-
Purchase a new batch of the inhibitor from a reputable supplier.
-
-
Possible Cause 2: Insufficient Cellular Uptake or High Cell Density. The concentration of the inhibitor may not be sufficient to achieve the desired intracellular concentration, or a high cell density may metabolize the compound quickly.
-
Solution 2:
-
Optimize the concentration of this compound by performing a dose-response experiment.
-
Ensure that the cell density used in your assay is within the linear range for the chosen endpoint (e.g., for an MTT assay).
-
-
Possible Cause 3: Cell Line Insensitivity. The targeted pathway may not be critical for the survival or proliferation of your specific cell line under your experimental conditions.
-
Solution 3:
-
Confirm that your cell line expresses PFKFB3.
-
Include a positive control cell line known to be sensitive to PFKFB3 inhibition.
-
Consider the metabolic state of your cells; for example, cells grown in high glucose may be more sensitive to glycolysis inhibition.
-
Issue 3: I am observing off-target effects or cytotoxicity that is not consistent with PFKFB3 inhibition.
-
Possible Cause: At high concentrations, small molecule inhibitors can exhibit off-target effects. Some compounds structurally related to this compound have been reported to have activities independent of PFKFB3 inhibition.
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration range where the desired on-target effect is observed without significant toxicity.
-
Include appropriate negative controls, such as a vehicle-only control (DMSO) and an inactive structural analog of the inhibitor if available.
-
Validate key findings using a secondary method, such as genetic knockdown of PFKFB3 (e.g., using siRNA or CRISPR), to confirm that the observed phenotype is indeed due to the inhibition of the target.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the proliferation and viability of adherent cells in a 96-well format.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cells in culture
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 20% SDS in 50% DMF or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell number should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A final concentration range of 0-20 µM is a reasonable starting point for many cell lines.[4]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.
-
-
Solubilization of Formazan:
-
Add 100 µL of the detergent solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against recombinant human PFKFB3.
Materials:
-
Recombinant human PFKFB3 protein
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100)[5]
-
Fructose-6-phosphate (F-6-P)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant PFKFB3 in kinase reaction buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range (e.g., 20 nM).[5]
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final assay concentrations.
-
Prepare a solution of F-6-P and ATP in the kinase reaction buffer. Final concentrations of 2 mM F-6-P and 20 µM ATP are often used.[5]
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the recombinant PFKFB3 enzyme to each well (except the negative control).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the F-6-P and ATP solution to each well.
-
Incubate the reaction for a set time (e.g., 2 hours) at room temperature.[5]
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions. This typically involves two steps:
-
Adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding a Kinase Detection Reagent to convert the ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Caption: PFKFB3 signaling pathway in glycolysis.
Caption: Experimental workflow for a cell viability MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PFKFB3 Inhibitor II, PFK15 - CAS 4382-63-2 - Calbiochem | 531005 [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Variability in Pfkfb3-IN-2 Experimental Outcomes: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental outcomes with Pfkfb3-IN-2, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the kinase activity of PFKFB3. PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, this compound is expected to decrease F2,6BP levels, leading to reduced glycolytic flux.
Q2: I am not observing the expected decrease in lactate production after treating my cells with this compound. What could be the reason?
Several factors could contribute to this observation:
-
Cell-Type Specific Metabolism: The reliance on glycolysis varies significantly across different cell types. Some cells may have alternative metabolic pathways to compensate for reduced glycolytic flux.
-
Inhibitor Concentration and Incubation Time: The effective concentration and duration of treatment with this compound may need to be optimized for your specific cell line. A dose-response and time-course experiment is recommended.
-
Alternative PFKFB Isoforms: Cells may express other PFKFB isoforms (PFKFB1, 2, or 4) that can still produce F2,6BP, thus maintaining glycolytic activity.
-
Non-Glycolytic Effects: Some studies with other PFKFB3 inhibitors, like AZ67, have shown effects on processes like angiogenesis that are independent of glycolysis inhibition. It is possible that the primary effect of this compound in your specific model is not directly linked to a significant reduction in overall lactate production.
Q3: My experimental results with this compound are inconsistent across different batches of the inhibitor. What should I do?
Inconsistent results between batches can arise from issues with inhibitor stability or purity.
-
Storage: Ensure the inhibitor is stored correctly, typically at -20°C or -80°C as recommended by the manufacturer, to prevent degradation.
-
Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in culture media. Precipitates can lead to inaccurate dosing.
-
Quality Control: If possible, verify the purity and identity of each new batch using analytical methods like HPLC or mass spectrometry.
Q4: I am seeing unexpected off-target effects. Is this common for PFKFB3 inhibitors?
While this compound is designed to be a specific inhibitor, off-target effects are a possibility with any small molecule inhibitor. The complexity of the signaling pathways involving PFKFB3 could lead to unanticipated outcomes. PFKFB3 is involved in various cellular processes beyond glycolysis, including cell cycle progression, apoptosis, and the regulation of signaling pathways like PI3K/Akt and HIF-1α.
To investigate potential off-target effects, consider the following:
-
Genetic knockdown/knockout of PFKFB3: Using siRNA, shRNA, or CRISPR/Cas9 to reduce PFKFB3 expression can help validate that the observed phenotype is directly linked to the loss of PFKFB3 function.
-
Phenotypic rescue: If possible, overexpressing a resistant mutant of PFKFB3 in the presence of the inhibitor could rescue the phenotype, confirming on-target activity.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: No or low efficacy of this compound
| Potential Cause | Recommended Action |
| Sub-optimal inhibitor concentration | Perform a dose-response curve to determine the IC50 in your specific cell line and assay. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Insufficient incubation time | Conduct a time-course experiment to identify the optimal treatment duration. Effects on signaling pathways may be rapid, while phenotypic changes like apoptosis may require longer incubation. |
| Inhibitor degradation | Ensure proper storage of the compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cellular resistance | Consider the expression levels of other PFKFB isoforms or the activation of compensatory metabolic pathways. |
| Incorrect experimental readout | Confirm that the chosen assay is appropriate to measure the expected biological effect. For example, a direct measurement of F2,6BP levels may be more sensitive than a lactate assay. |
Issue 2: High variability between replicates
| Potential Cause | Recommended Action |
| Inconsistent cell seeding density | Ensure uniform cell numbers across all wells and plates. |
| Inhibitor precipitation | Visually inspect the media for any signs of precipitation after adding the inhibitor. Ensure the final solvent concentration is not toxic to the cells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| Pipetting errors | Use calibrated pipettes and ensure thorough mixing of solutions. |
Issue 3: Conflicting results with published data
| Potential Cause | Recommended Action |
| Different cell lines or models | The biological context is critical. PFKFB3's role and the effect of its inhibition can be highly dependent on the specific genetic and metabolic background of the cells. |
| Different splice variants of PFKFB3 | Different splice variants of PFKFB3 exist and may have opposing effects on cell behavior. Be aware of which variants are expressed in your model system. |
| Variations in experimental protocols | Carefully compare your protocol with the published methodology, paying close attention to details such as media composition, serum concentration, and oxygen levels (hypoxia can induce PFKFB3 expression). |
Experimental Protocols
Western Blot for PFKFB3 and Downstream Targets
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PFKFB3, phospho-Akt, total Akt, or other relevant targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.
Signaling Pathways and Workflows
Caption: PFKFB3 is regulated by multiple signaling pathways and plays a central role in glycolysis and cell cycle control.
Optimizing incubation times for Pfkfb3-IN-2 treatment
Welcome to the technical support center for Pfkfb3-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments. The information provided is based on studies of this compound and other PFKFB3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2][3] By inhibiting PFKFB3, this compound reduces the levels of F-2,6-BP, leading to decreased glycolytic flux.[1][4] This can result in reduced glucose uptake, ATP production, and lactate production in cells that are highly dependent on glycolysis, such as many cancer cells and endothelial cells.[4][5][6]
Q2: What are the expected downstream effects of this compound treatment?
Inhibition of PFKFB3 by compounds like this compound can lead to several downstream effects, including:
-
Metabolic Changes: Decreased glucose uptake, reduced intracellular ATP levels, and lower lactate production.[4][6]
-
Cell Proliferation and Viability: Inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells.[4][6][7]
-
Cell Cycle Arrest: PFKFB3 inhibition can lead to a G1/S block in the cell cycle.[7]
-
Angiogenesis: Reduced endothelial cell proliferation and migration, leading to the inhibition of angiogenesis.[5][8]
Q3: How should I determine the optimal incubation time for my experiment?
The optimal incubation time will depend on the specific assay and cell type. Based on studies with various PFKFB3 inhibitors, here are some general guidelines:
-
Short-term (1-4 hours): To observe acute metabolic effects such as changes in F-2,6-BP levels, glucose uptake, and ATP concentration.[4]
-
Mid-term (16-24 hours): For assessing changes in lactate production and the expression of some downstream target proteins.[5]
-
Long-term (24-72 hours): Necessary for evaluating effects on cell viability, proliferation, and apoptosis.[4][6][9]
It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental model and endpoints.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability after 24 hours. | Incubation time may be too short for the specific cell line. | Extend the incubation time to 48 or 72 hours.[4][6] |
| The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| The cell line may not be highly dependent on glycolysis. | Choose a cell line known to exhibit a high glycolytic rate (Warburg effect).[8] | |
| Inconsistent results in metabolic assays (e.g., glucose uptake, ATP levels). | Incubation time is not optimized for detecting acute metabolic changes. | For acute effects, use a shorter incubation time, such as 3 hours.[4] |
| Cell confluence and metabolic state may vary between experiments. | Ensure consistent cell seeding density and that cells are in the exponential growth phase.[4] | |
| Difficulty dissolving this compound. | The inhibitor may have poor solubility in aqueous solutions. | Prepare a stock solution in an appropriate solvent like DMSO and then dilute it in the culture medium. Note that some PFKFB3 inhibitors have limited solubility.[2] |
Experimental Protocols & Data
Optimizing Incubation Times for Various Assays
The following table summarizes incubation times used in studies with different PFKFB3 inhibitors for various assays. This can serve as a starting point for optimizing your experiments with this compound.
| Assay | Incubation Time | PFKFB3 Inhibitor(s) Used | Reference |
| F2,6-BP Measurement | 3 hours | 3PO, PFK15 | [4] |
| Glucose Uptake | 3 hours | 3PO, PFK15 | [4] |
| 24 hours | PFK158 | [6] | |
| Intracellular ATP | 3 hours | 3PO, PFK15 | [4] |
| 24 hours | AZ67 | [5] | |
| 24 hours | PFK158 | [6] | |
| Lactate Production | 16 hours | AZ67 | [5] |
| Cell Viability/Proliferation | 24 hours | AZ67 | [5] |
| 48 hours | 3PO, PFK15 | [4] | |
| 72 hours | PFK158 | [6] | |
| Apoptosis | 48 hours | 3PO | [7] |
Visual Guides
Signaling Pathway of PFKFB3 Inhibition
Caption: PFKFB3 inhibition pathway.
General Experimental Workflow for Optimizing Incubation Time
References
- 1. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial 6-phosphofructo-2-kinase (PFKFB3) plays a critical role in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific effects of Pfkfb3-IN-2
Welcome to the technical support center for Pfkfb3-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively control for non-specific effects during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP).[1] F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, leading to decreased glycolytic flux.[3][4] This inhibitory action can suppress the proliferation of highly glycolytic cells, such as cancer cells.[5][6]
Q2: What are the potential non-specific effects of this compound?
Like many small molecule inhibitors, this compound has the potential for off-target effects. While specific off-targets for this compound are not extensively documented in the provided search results, general concerns for inhibitors of this class include:
-
Inhibition of other kinases: Small molecule kinase inhibitors can sometimes bind to the ATP-binding pocket of other kinases with similar structural features.[3]
-
Effects on other metabolic pathways: Altering a central metabolic pathway like glycolysis can have indirect effects on other interconnected pathways.
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that may lead to non-specific protein binding and cellular toxicity.[7]
-
Vehicle effects: The solvent used to dissolve the inhibitor (commonly DMSO) can have its own biological effects.
Q3: What are the essential control experiments to include when using this compound?
To ensure that the observed biological effects are due to the specific inhibition of PFKFB3, a series of control experiments are crucial:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Dose-Response Curve: Establish a dose-response relationship to determine the optimal concentration range and to ensure the effect is not due to general toxicity at high concentrations.[8]
-
Target Engagement Assay: Directly measure the downstream product of PFKFB3, fructose-2,6-bisphosphate (F2,6BP), to confirm that the inhibitor is engaging its target at the molecular level.[3][4]
-
Phenotypic Rescue: If possible, perform a rescue experiment by overexpressing a resistant form of PFKFB3 to see if it reverses the effects of the inhibitor.
-
Orthogonal Approaches: Use a structurally different PFKFB3 inhibitor or a genetic approach like siRNA or shRNA-mediated knockdown of PFKFB3 to see if it phenocopies the effects of this compound.[4][8]
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | Inhibitor instability or degradation. | Prepare fresh stock solutions of the inhibitor. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Cell type is not reliant on PFKFB3-mediated glycolysis. | Confirm PFKFB3 expression in your cell line via Western blot or qPCR. Select a cell line known to be sensitive to PFKFB3 inhibition as a positive control. | |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the IC50 in your specific cell line and assay. | |
| High cellular toxicity observed | Inhibitor concentration is too high, leading to off-target effects. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not overtly toxic. |
| Vehicle (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.5% for DMSO). | |
| Inhibitor aggregation. | Test for aggregation using dynamic light scattering (DLS). Consider including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer to reduce non-specific binding, but first validate that the detergent does not interfere with your assay.[7][9] | |
| Inconsistent or variable results | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell seeding density, treatment duration, and assay procedures. |
| Cell line heterogeneity. | Use a clonal cell line or a recently authenticated cell stock. | |
| Observed effect is suspected to be off-target | The inhibitor is affecting other cellular targets. | 1. Perform a PFKFB3 knockdown experiment (siRNA/shRNA): If the phenotype of PFKFB3 knockdown matches the phenotype of this compound treatment, it strengthens the on-target hypothesis.[4] 2. Use a structurally unrelated PFKFB3 inhibitor: If a different inhibitor produces the same biological effect, it is less likely to be due to a shared off-target.[8] 3. Conduct a kinase panel screen: Screen this compound against a panel of other kinases to assess its selectivity.[3] |
Experimental Protocols
Protocol 1: Measuring Fructose-2,6-bisphosphate (F2,6BP) Levels
This protocol is essential for confirming target engagement.
Materials:
-
Cells treated with this compound or vehicle.
-
0.1 M NaOH
-
Neutralization buffer (e.g., 20 mM HEPES, 5 mM K-phosphate, 100 mM KCl, pH 7.1)
-
PFK-1 (from rabbit muscle)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 8.0)
-
Substrate mix (1 mM Fructose-6-phosphate, 0.2 mM NADH, 1 mM ATP, auxiliary enzymes: aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
After treatment, harvest and wash cells with ice-cold PBS.
-
Lyse the cells in 0.1 M NaOH and heat at 80°C for 10 minutes to inactivate enzymes and protect F2,6BP.
-
Cool the samples on ice and neutralize with the neutralization buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Set up the enzymatic assay in a 96-well plate. Add the assay buffer, substrate mix, and PFK-1.
-
Add a small volume of the cell extract to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the F2,6BP concentration based on a standard curve generated with known amounts of F2,6BP.[4]
Protocol 2: PFKFB3 Knockdown using siRNA
This protocol provides an orthogonal method to validate the on-target effects of this compound.
Materials:
-
Target cells
-
PFKFB3-specific siRNA and a non-targeting scramble siRNA control.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM or other serum-free medium.
-
Complete growth medium.
-
Reagents for downstream analysis (e.g., Western blot, cell viability assay).
Procedure:
-
One day before transfection, seed cells so they are 30-50% confluent at the time of transfection.
-
Dilute the PFKFB3 siRNA and scramble siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, and incubate for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
After incubation, confirm PFKFB3 protein knockdown by Western blot.
-
Perform the desired phenotypic assay (e.g., cell proliferation, lactate production) and compare the results to those obtained with this compound treatment.[4]
Visualizations
References
- 1. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. nicoyalife.com [nicoyalife.com]
Validation & Comparative
PFKFB3-IN-2 vs. 3PO: A Comparative Analysis of PFKFB3 Inhibitors
A critical evaluation of two compounds targeting the key glycolytic regulator, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), for researchers in oncology, metabolism, and drug development.
This guide provides a comparative analysis of two putative inhibitors of PFKFB3: PFKFB3-IN-2 and 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO). While both have been investigated for their potential to modulate glycolysis in cancer and other diseases, significant discrepancies exist in their reported mechanisms and specificity. This document aims to present the available experimental data to offer a clear, objective comparison for the scientific community.
Executive Summary
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical enzyme that promotes a high glycolytic rate in cancer cells, a phenomenon known as the Warburg effect. Inhibition of PFKFB3 is therefore a promising therapeutic strategy. 3PO was one of the first small molecules reported to inhibit PFKFB3 and has been widely used in preclinical studies. However, recent evidence strongly suggests that 3PO's anti-glycolytic and anti-proliferative effects may be due to off-target activities rather than direct PFKFB3 inhibition. Information on this compound is sparse, with limited publicly available data on its potency and mechanism of action. This guide will summarize the existing data for both compounds and highlight the importance of using well-characterized, specific inhibitors in research.
Data Presentation: Quantitative Comparison
Due to the limited availability of data for this compound, a direct quantitative comparison is challenging. The following tables summarize the available data for 3PO and introduce data for more specific PFKFB3 inhibitors for a clearer perspective.
Table 1: Comparison of In Vitro Potency Against Recombinant PFKFB3
| Compound | IC50 (against recombinant human PFKFB3) | Citation(s) |
| This compound | No data available | |
| 3PO | ~22.9 - 25 µM | [1][2] |
| PFK15 (a 3PO analog) | 207 nM | [3] |
| AZ-PFKFB3-67 | 11 nM | [4] |
| KAN0438757 | 190 nM | [5] |
Table 2: Comparison of Cellular Anti-Proliferative Activity
| Compound | Cell Line(s) | IC50 / GI50 | Citation(s) |
| This compound | No data available | ||
| 3PO | Various cancer cell lines | 1.4 - 24 µM | [1] |
| PFK15 | NCI-60 cancer cell panel | Mean GI50 of ~3 µM | [3] |
| PFK158 | Endometrial cancer cells | ~5-15 µM (viability) | [6] |
Mechanism of Action and Specificity
3PO: A Controversial Inhibitor
Initially, 3PO was reported to be a competitive inhibitor of PFKFB3 with respect to its substrate, fructose-6-phosphate.[1] It was shown to reduce intracellular levels of fructose-2,6-bisphosphate (F-2,6-BP), suppress glucose uptake, and decrease lactate production in cancer cells.[1][7] However, a growing body of evidence now questions the direct inhibition of PFKFB3 by 3PO.[8][9] Several studies have failed to demonstrate direct binding of 3PO to the PFKFB3 enzyme.[8] It is now suggested that the observed cellular effects of 3PO may be attributable to off-target mechanisms, including:
-
Inhibition of monocarboxylate transporters (MCTs): MCTs are responsible for lactate efflux, and their inhibition can lead to intracellular acidification and a subsequent reduction in glycolytic flux.
-
Induction of intracellular acidification: This can non-specifically inhibit various glycolytic enzymes.[10]
-
Inhibition of NFκB and stress-activated kinase signaling: These effects have been shown to be independent of PFKFB3.[9]
This compound: An Uncharacterized Agent
Currently, there is a significant lack of publicly available scientific literature detailing the mechanism of action, potency, and specificity of this compound. While it is marketed as a PFKFB3 inhibitor, without supporting experimental data, its utility as a specific research tool is undetermined.
Signaling Pathways and Experimental Workflows
To aid researchers in their experimental design, the following diagrams illustrate the central role of PFKFB3 in cellular metabolism and provide overviews of common experimental workflows to assess inhibitor activity.
Caption: PFKFB3 signaling pathway.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
1. PFKFB3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
-
Materials: Recombinant human PFKFB3, ADP-Glo™ Kinase Assay kit (Promega), Fructose-6-phosphate (F-6-P), ATP, test inhibitors (this compound, 3PO), assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, a defined concentration of recombinant PFKFB3 (e.g., 20 nM), and F-6-P (at its Km value, e.g., 2 mM).
-
Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP (at its Km value, e.g., 20 µM).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure ADP production by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.[11]
-
2. Cell Proliferation Assay (BrdU Incorporation Assay)
This colorimetric immunoassay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.
-
Materials: Cancer cell line of interest, complete culture medium, BrdU labeling reagent, FixDenat solution, anti-BrdU-POD antibody, substrate solution (TMB), stop solution (e.g., 1M H₂SO₄), 96-well cell culture plates.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add BrdU labeling reagent to each well and incubate for a further 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the culture medium and fix the cells with FixDenat solution for 30 minutes at room temperature.
-
Remove the FixDenat solution and add the anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the substrate solution and incubate until a color change is sufficient for photometric detection.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.[12]
-
3. Glucose Uptake Assay (2-NBDG-based)
This assay utilizes a fluorescently labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in living cells.
-
Materials: Cell line of interest, complete culture medium, glucose-free culture medium, 2-NBDG, test inhibitors, flow cytometer or fluorescence plate reader.
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells with PBS and then incubate in glucose-free medium for a short period (e.g., 30-60 minutes) to deplete intracellular glucose.
-
Treat the cells with the test inhibitor or vehicle control in glucose-free medium for the desired time.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Harvest the cells (e.g., by trypsinization) and resuspend in PBS.
-
Analyze the fluorescence of the cells using a flow cytometer (FITC channel) or a fluorescence plate reader.
-
Quantify the mean fluorescence intensity, which is proportional to the amount of glucose uptake.[13][14]
-
4. Lactate Production Assay
This assay measures the concentration of lactate secreted into the cell culture medium, a key indicator of glycolytic activity.
-
Materials: Cell line of interest, complete culture medium, test inhibitors, commercial lactate assay kit (colorimetric or fluorometric).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing the test inhibitor or vehicle control.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the lactate concentration to the cell number or total protein content in each well.[15][16]
-
Conclusion and Recommendations
The available evidence indicates that 3PO, while capable of inhibiting glycolysis and cell proliferation, is likely not a specific inhibitor of PFKFB3. Its use in research as a tool to specifically probe the function of PFKFB3 should be approached with caution, and its off-target effects must be considered when interpreting results. For this compound, the absence of published data makes it impossible to assess its utility as a research tool.
For researchers aiming to specifically investigate the role of PFKFB3, it is highly recommended to use more potent and well-characterized inhibitors such as PFK15 or AZ-PFKFB3-67. When using any inhibitor, it is crucial to perform rigorous validation experiments, including direct measurement of PFKFB3 kinase activity and assessment of downstream metabolic effects, to ensure on-target activity in the experimental system being used. The use of genetic approaches, such as siRNA or CRISPR-mediated knockout of PFKFB3, in parallel with pharmacological inhibitors, is the gold standard for validating the on-target effects of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 3PO | PFKFB3 Inhibitors: R&D Systems [rndsystems.com]
- 3. PFKFB3 Inhibitor II, PFK15 - CAS 4382-63-2 - Calbiochem | 531005 [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tipbiosystems.com [tipbiosystems.com]
- 7. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3PO inhibits inflammatory NFκB and stress-activated kinase signaling in primary human endothelial cells independently of its target PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy [mdpi.com]
- 13. abcam.com [abcam.com]
- 14. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Glycolysis Assay [bio-protocol.org]
A Comparative Guide to PFKFB3 Inhibitors: PFK15 in Focus
For researchers, scientists, and drug development professionals, understanding the nuances of available inhibitors for the key metabolic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is critical for advancing research in oncology, inflammation, and metabolic diseases. This guide provides a detailed comparison of PFKFB3 inhibitors, with a primary focus on the well-characterized compound PFK15. A direct comparison with PFKFB3-IN-2 was intended; however, a thorough search of scientific literature and chemical databases revealed that "this compound" is a product identifier from commercial suppliers (CAS Number: 794552-84-4) for a compound lacking publicly available experimental data for a direct comparative analysis.
This guide will, therefore, present a comprehensive overview of PFK15, including its performance, supporting experimental data, and methodologies, while also drawing comparisons with other known PFKFB3 inhibitors where data is available.
PFKFB3: A Key Regulator of Glycolysis and Cell Proliferation
PFKFB3 is a bifunctional enzyme that plays a pivotal role in regulating glycolysis, the metabolic pathway that converts glucose into energy. It catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By increasing the levels of F-2,6-BP, PFKFB3 enhances the glycolytic rate. This function is particularly crucial in cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), to support their rapid proliferation and survival. Beyond its role in metabolism, PFKFB3 is also implicated in cell cycle progression and the suppression of apoptosis. Its involvement in various signaling pathways, including those related to hypoxia and insulin, further underscores its importance as a therapeutic target.
PFK15: A Potent and Selective PFKFB3 Inhibitor
PFK15, with the chemical name 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, emerged as a more potent derivative of the earlier PFKFB3 inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO).
Quantitative Data Summary
The following tables summarize the key quantitative data for PFK15, providing a clear comparison of its inhibitory activity and effects on various cell lines.
| Inhibitor | Target | IC50 (in vitro) | Cell Line | Effect | Reference |
| PFK15 | PFKFB3 | 207 nM | Recombinant Human PFKFB3 | Enzyme Inhibition | |
| PFK15 | Cell Proliferation | 6.59 ± 3.1 µmol/L | MKN45 (Gastric Cancer) | Inhibition of Cell Viability | |
| PFK15 | Cell Proliferation | 8.54 ± 2.7 µmol/L | AGS (Gastric Cancer) | Inhibition of Cell Viability | |
| PFK15 | Cell Proliferation | 10.56 ± 2.4 µmol/L | BGC823 (Gastric Cancer) | Inhibition of Cell Viability |
| Parameter | Cell Line | Treatment | Result | Reference |
| F-2,6-BP Levels | Jurkat, H522 | PFK15 | Reduced | |
| Glucose Uptake | Jurkat, H522 | PFK15 | Reduced | |
| Intracellular ATP | Jurkat, H522 | PFK15 | Reduced | |
| Apoptosis | Jurkat | PFK15 | Induced | |
| Cell Cycle | MKN45, AGS | PFK15 | G0/G1 Arrest | |
| Tumor Growth (in vivo) | Lewis Lung Carcinoma | 25 mg/kg PFK15 | Suppressed |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: PFKFB3 Signaling Pathway and Point of Inhibition by PFK15.
Caption: General experimental workflow for determining the IC50 of PFK15.
Detailed Experimental Protocols
Determination of IC50 for PFKFB3 Inhibition (In Vitro Enzyme Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound against recombinant PFKFB3 enzyme.
Materials:
-
Recombinant human PFKFB3 protein
-
ATP
-
Fructose-6-phosphate (F6P)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (PFK15) dissolved in DMSO
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PFKFB3 enzyme, and F6P.
-
Add serial dilutions of the test
Validating the Efficacy of Novel PFKFB3 Inhibitors in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy of new PFKFB3 inhibitors, using Pfkfb3-IN-2 as a case study, against established alternatives in various cancer models. We present supporting experimental data for existing compounds to illustrate the required benchmarks for new therapeutic agents.
The Role of PFKFB3 in Cancer Metabolism
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical enzyme in the regulation of glycolysis, a metabolic pathway that cancer cells often exploit for rapid growth and proliferation. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] Upregulation of PFKFB3 is observed in numerous cancers and is associated with poor prognosis, making it an attractive target for anti-cancer therapies.[3][4][5]
Mechanism of Action of PFKFB3 Inhibitors
PFKFB3 inhibitors act by competitively binding to the active site of the PFKFB3 enzyme, thereby blocking the synthesis of F2,6BP. This leads to a reduction in the glycolytic rate, decreased ATP production, and ultimately, the inhibition of cancer cell proliferation and survival.[1]
Comparative Efficacy of PFKFB3 Inhibitors
While specific quantitative data for this compound is not publicly available, we can evaluate its potential efficacy by comparing it to well-characterized PFKFB3 inhibitors such as 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), PFK15, and PFK158.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various PFKFB3 inhibitors across different cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| 3PO | Jurkat (Leukemia) | 1.4 - 24 |
| Multiple Cell Lines | 1.4 - 24[6] | |
| PFK15 | Jurkat (Leukemia) | 0.72 |
| H522 (Lung Adenocarcinoma) | Not specified | |
| PFK158 | Gynecologic Cancer Cells | Not specified |
| Endometrial Cancer Cells | Not specified |
Note: The wide range for 3PO reflects data across various cell lines. Specific values for each are needed for direct comparison.
In Vivo Efficacy: Inhibition of Tumor Growth in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer compounds. The table below presents available data on the in vivo effects of PFKFB3 inhibitors.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| 3PO | Lewis Lung Carcinoma | 0.07 mg/g daily | Significant inhibition |
| HL-60 (Leukemia) | 0.07 mg/g, twice daily every 9 days | Significant inhibition[3] | |
| PFK15 | Lewis Lung Carcinoma | 25 mg/kg, intraperitoneally every 3 days | Significant growth inhibition[3] |
| Gastric Cancer Xenograft | 25 mg/kg, intraperitoneally | Significant reduction in tumor volume and weight[7] | |
| PFK158 | Ovarian Cancer | Not specified | Significant reduction in tumor weight and ascites[8] |
| Endometrial Cancer | Not specified | Significant tumor growth inhibition | |
| HER2+ Breast Cancer | Not specified | Significant suppression of tumor growth[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the PFKFB3 inhibitor (e.g., this compound and comparators) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-10 million) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Width² x Length) / 2.[9]
-
Compound Administration: Randomize mice into treatment and control groups. Administer the PFKFB3 inhibitor and vehicle control through an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Visualizing Pathways and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental designs.
Caption: PFKFB3 signaling pathway and the mechanism of its inhibition.
Caption: Workflow for in vivo evaluation of this compound efficacy.
References
- 1. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of 6-phosphofructo-2-kinase (PFKFB3) suppresses glucose metabolism and the growth of HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.11. In Vitro Cell Proliferation Assay [bio-protocol.org]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Head-to-Head Battle for Glycolytic Inhibition: Pfkfb3-IN-2 Versus siRNA Knockdown of PFKFB3
For researchers in oncology, metabolism, and drug development, the precise modulation of cellular glycolysis is a critical experimental need. The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) has emerged as a key therapeutic target due to its pivotal role in driving high glycolytic rates in cancer cells.[1][2][3] Two predominant methodologies are employed to interrogate and inhibit PFKFB3 function: the use of small molecule inhibitors, such as Pfkfb3-IN-2, and genetic knockdown via small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research questions.
This comparison guide delves into the mechanisms of action, efficacy, and potential limitations of both this compound and siRNA-mediated knockdown of PFKFB3. By presenting quantitative data from various studies in a structured format and providing detailed experimental protocols, we aim to equip researchers with the necessary information to make an informed decision for their experimental designs.
Mechanism of Action: A Tale of Two Approaches
This compound, a small molecule inhibitor, functions by directly binding to the PFKFB3 enzyme and inhibiting its kinase activity.[4] This enzymatic inhibition is typically rapid and reversible, offering temporal control over PFKFB3 function. In contrast, siRNA-mediated knockdown operates at the genetic level. Specifically designed siRNA molecules trigger the degradation of PFKFB3 messenger RNA (mRNA), thereby preventing the synthesis of new PFKFB3 protein.[5] This approach leads to a more sustained, albeit slower, reduction in PFKFB3 levels.
Performance Comparison: Efficacy and Cellular Effects
To provide a clear comparison, the following tables summarize quantitative data from various studies on the effects of PFKFB3 inhibitors and siRNA on key cellular processes. It is important to note that the data presented are from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: Efficacy of PFKFB3 Inhibition
| Parameter | This compound & Other Inhibitors | PFKFB3 siRNA | Reference Cell Line(s) |
| Target Inhibition | IC50 values in the low micromolar to nanomolar range for enzyme inhibition. | 60-90% knockdown of mRNA levels at 100 nM.[6] | Jurkat, H522, HeLa[6][7] |
| Fructose-2,6-bisphosphate (F2,6BP) Levels | Significant reduction in F2,6BP levels. | Potent reduction in F2,6BP levels.[8] | Jurkat, H522, HeLa[7][8] |
| Glucose Uptake | Reduction in glucose uptake.[7] | Significant decrease in glucose uptake.[8] | Jurkat, H522, HeLa[7][8] |
| Lactate Production | Significant decrease in extracellular lactate.[9] | Decreased lactate production.[6] | Breast cancer cells, HeLa[6][9] |
| ATP Levels | Reduction in intracellular ATP.[7] | Decreased ATP concentrations.[6] | Jurkat, H522, HeLa[6][7] |
Table 2: Effects on Cell Proliferation and Viability
| Parameter | This compound & Other Inhibitors | PFKFB3 siRNA | Reference Cell Line(s) |
| Cell Proliferation | Dose-dependent suppression of cell proliferation.[2] | Decreased cell proliferation.[10] | SCLC cells, CNE2[2][10] |
| Cell Cycle | Can induce cell cycle arrest.[9] | Increased proportion of cells in G1 phase.[10] | Breast cancer cells, CNE2[9][10] |
| Apoptosis | Can induce apoptosis. | Increased apoptosis rate.[10] | Jurkat, CNE2[7][10] |
Specificity and Off-Target Effects
A critical consideration for any experimental tool is its specificity. Small molecule inhibitors like this compound may have off-target effects by binding to other kinases or cellular proteins.[11] While some inhibitors have shown high selectivity for PFKFB3, it is crucial to validate their specificity in the experimental system being used.[12]
siRNA-mediated knockdown is generally considered highly specific due to its sequence-dependent mechanism. However, off-target effects can still occur if the siRNA sequence has partial homology to other mRNAs. Using a pool of multiple siRNAs targeting different regions of the PFKFB3 mRNA can help to mitigate this risk.[5]
Experimental Protocols
This compound (and other small molecule inhibitors) Treatment
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the PFKFB3 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Endpoint Analysis: Following incubation, perform the desired downstream assays, such as cell viability assays, western blotting for protein expression, or metabolic assays.
PFKFB3 siRNA Knockdown
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the PFKFB3 siRNA duplexes (typically a pool of 3 or more) and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and subsequent protein depletion. The optimal incubation time should be determined empirically.
-
Endpoint Analysis: After the incubation period, harvest the cells for analysis of PFKFB3 knockdown efficiency (e.g., by qRT-PCR or Western blot) and for other downstream functional assays.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context of PFKFB3 inhibition, the following diagrams illustrate the central role of PFKFB3 in glycolysis and the general workflows for using this compound and siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are powerful tools for studying the function of PFKFB3. The choice between these two methods will ultimately depend on the specific experimental goals.
-
This compound and other small molecule inhibitors are ideal for studies requiring acute and reversible inhibition of PFKFB3's enzymatic activity. Their rapid action allows for precise temporal control, which is advantageous for studying dynamic cellular processes.
-
PFKFB3 siRNA is the preferred method for achieving sustained and specific reduction of PFKFB3 protein levels. This approach is particularly useful for long-term studies and for investigating the consequences of chronic PFKFB3 depletion.
References
- 1. Positive regulation of PFKFB3 by PIM2 promotes glycolysis and paclitaxel resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. moodle.is.ed.ac.uk [moodle.is.ed.ac.uk]
- 7. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PFKFB3 promotes proliferation, migration and angiogenesis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PFKFB3 Inhibitors: Investigating Compensatory Mechanisms After Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule inhibitors targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. The focus is on the compensatory mechanisms that arise in cancer cells following treatment. While this guide aims to be comprehensive, publicly available preclinical data for some newer inhibitors, such as Pfkfb3-IN-2, is limited. Therefore, the guide will focus on well-characterized inhibitors and discuss general compensatory principles applicable to the broader class of PFKFB3 inhibitors.
Introduction to PFKFB3 and its Inhibition
PFKFB3 is a bifunctional enzyme with dominant kinase activity, producing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] In many cancer types, PFKFB3 is overexpressed, contributing to the Warburg effect, where cancer cells favor aerobic glycolysis even in the presence of oxygen.[1][3] This metabolic phenotype supports rapid proliferation by providing energy and biosynthetic precursors.[4] Inhibition of PFKFB3 is therefore a promising anti-cancer strategy, aiming to reduce glycolytic flux and starve tumor cells.[1][5]
However, cancer cells can develop resistance to PFKFB3 inhibition by activating compensatory metabolic pathways. Understanding these mechanisms is crucial for developing effective therapeutic strategies, including combination therapies.
Comparative Analysis of PFKFB3 Inhibitors
This section compares the performance of several PFKFB3 inhibitors based on available preclinical data. It is important to note that the specificity of some inhibitors, particularly 3PO, has been debated in the literature.
| Inhibitor | Target | IC50 | Key Effects | Potential Off-Target Effects/Notes |
| This compound | PFKFB3 | Not publicly available | Potential applications in cancer and other diseases. | Limited preclinical data available. |
| 3PO | PFKFB3 | ~1.4-24 µM (cell-based) | Suppresses glucose uptake, decreases F-2,6-BP, lactate, ATP, NAD+, and NADH.[6] | Specificity for PFKFB3 has been questioned; may have off-target effects. |
| PFK15 | PFKFB3 | 207 nM (recombinant) | More potent than 3PO; induces apoptosis.[7] | Potential for off-target effects on mitochondrial metabolism.[7] |
| PFK158 | PFKFB3 | Not publicly available | Potent and selective; has improved pharmacokinetic properties; induces apoptosis and autophagy.[6][8] | First-in-human PFKFB3 inhibitor to enter clinical trials.[9] |
| KAN0438757 | PFKFB3 | 0.19 µM (PFKFB3), 3.6 µM (PFKFB4) | Potent and selective; reduces PFKFB3 protein expression; induces cancer cell death.[10] | Well-tolerated in vivo in preclinical models.[10] |
Compensatory Mechanisms After PFKFB3 Inhibition
Inhibition of PFKFB3 disrupts the central carbon metabolism of cancer cells, forcing them to adapt to survive. The following are key compensatory mechanisms observed after treatment with PFKFB3 inhibitors.
Upregulation of the Pentose Phosphate Pathway (PPP)
Blocking glycolysis can redirect glucose-6-phosphate into the Pentose Phosphate Pathway (PPP). The PPP is crucial for producing NADPH, which is essential for antioxidant defense and the synthesis of nucleotides and fatty acids. This metabolic shift can help cancer cells mitigate oxidative stress and maintain biomass production.
Increased Reliance on Mitochondrial Respiration and Fatty Acid Oxidation
To compensate for the reduced ATP production from glycolysis, cancer cells can increase their reliance on mitochondrial oxidative phosphorylation (OXPHOS). This often involves the upregulation of fatty acid oxidation (FAO) to fuel the TCA cycle.
Induction of Autophagy
Autophagy is a cellular recycling process that can be induced by metabolic stress. Following PFKFB3 inhibition, autophagy can provide an alternative source of nutrients and energy by degrading cellular components.[6] This can be a pro-survival mechanism, but excessive autophagy can also lead to cell death. PFK158 has been shown to induce autophagy, which in some contexts, sensitizes cancer cells to chemotherapy.[8]
Signaling Pathways and Experimental Workflows
Caption: PFKFB3 inhibition blocks glycolysis, leading to compensatory metabolic shifts.
Caption: Experimental workflow for comparing PFKFB3 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and other PFKFB3 inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Glycolysis Rate Assay (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.
-
Inhibitor Treatment: Load the desired concentrations of PFKFB3 inhibitors into the injector ports of the sensor cartridge.
-
Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer and perform a Glycolytic Rate Assay according to the manufacturer's protocol. This involves sequential injections of the inhibitor, oligomycin, and 2-deoxyglucose (2-DG).
-
Data Analysis: The Seahorse software calculates the Extracellular Acidification Rate (ECAR), which is an indicator of the glycolytic rate.
Autophagy Detection (Western Blot for LC3-II)
-
Cell Treatment: Treat cells with PFKFB3 inhibitors for the desired time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3, followed by a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) indicates an induction of autophagy.
Metabolic Flux Analysis (LC-MS/MS)
-
Isotope Labeling: Culture cells in a medium containing a stable isotope-labeled substrate, such as [U-¹³C]-glucose.
-
Inhibitor Treatment: Treat the cells with the PFKFB3 inhibitors for a specified duration.
-
Metabolite Extraction: Quench the metabolism and extract the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the incorporation of the stable isotope into various metabolites.
-
Data Analysis: Use specialized software to calculate the metabolic fluxes through different pathways, revealing the metabolic reprogramming induced by the inhibitors.
Conclusion
Inhibitors of PFKFB3 represent a promising therapeutic avenue for a variety of cancers by targeting their metabolic vulnerability. However, the development of compensatory mechanisms underscores the need for a deeper understanding of the metabolic plasticity of cancer cells. While direct comparative data for all inhibitors is not yet available, the experimental protocols outlined in this guide provide a framework for researchers to conduct their own investigations into the efficacy and consequential metabolic shifts induced by this compound and other emerging PFKFB3 inhibitors. Further research into combination therapies that co-target these compensatory pathways will be essential to overcoming resistance and improving patient outcomes.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Positive regulation of PFKFB3 by PIM2 promotes glycolysis and paclitaxel resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PFKFB3 Inhibition: A Comparative Guide to Pfkfb3-IN-2 and Other Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of inhibiting the key glycolytic enzyme, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Due to a lack of extensive publicly available data on the specific inhibitor Pfkfb3-IN-2, this guide will focus on the well-characterized inhibitor PFK158 as a representative potent and selective PFKFB3 inhibitor, with comparisons to other known modulators. The experimental data and protocols provided herein serve as a valuable resource for cross-validating the anticipated effects of PFKFB3 inhibition in various cell lines.
Introduction to PFKFB3 Inhibition
PFKFB3 is a critical enzyme in the regulation of glycolysis, the metabolic pathway that provides rapidly proliferating cancer cells with the energy and building blocks necessary for their growth. PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Upregulation of PFKFB3 is observed in a wide range of human cancers, including those of the breast, colon, lung, pancreas, and in glioblastoma, making it an attractive target for anti-cancer therapies. Inhibition of PFKFB3 has been shown to decrease glycolytic flux, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
A variety of small molecule inhibitors targeting PFKFB3 have been developed, including the early inhibitor 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and its more potent derivatives like PFK15 and PFK158. More recent additions include KAN0438757. While this compound is commercially available as a PFKFB3 inhibitor, detailed experimental data on its specific effects in different cell lines is not widely published. This guide will therefore use data from studies on PFK158 and other well-documented inhibitors to provide a framework for understanding and cross-validating the effects of PFKFB3 inhibition.
Comparative Efficacy of PFKFB3 Inhibitors
The following tables summarize the quantitative effects of various PFKFB3 inhibitors on cancer cell lines. This data is compiled from multiple studies and serves as a benchmark for evaluating new inhibitors like this compound.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay |
| PFK158 | H1048 | Small Cell Lung Carcinoma | 7.1 ± 1.6 | Trypan Blue |
| H1882 | Small Cell Lung Carcinoma | 8.4 ± 2.8 | Trypan Blue | |
| H1876 | Small Cell Lung Carcinoma | 10.1 ± 2.3 | Trypan Blue | |
| DMS53 | Small Cell Lung Carcinoma | 11.2 ± 2.4 | Trypan Blue | |
| HEC-1B | Endometrial Cancer | ~5 | MTT Assay | |
| ARK-2 | Endometrial Cancer | ~7.5 | MTT Assay | |
| PFK15 | Jurkat | T-cell Leukemia | 0.72 | Not Specified |
| 3PO | Jurkat | T-cell Leukemia | 5.57 | Not Specified |
| Renal Cell Carcinoma Cells | Renal Cell Carcinoma | 10 | CCK-8 Assay |
Table 2: Effects on Glycolysis
| Inhibitor | Cell Line | Effect | Assay |
| PFK158 | HEC-1B, ARK-2 | Reduced glucose uptake, ATP production, and lactate release | 2-NBDG, ATP Assay, LDH Assay |
| PFK15 | Jurkat | Reduced F2,6BP, glucose uptake, and intracellular ATP | Enzyme-coupled assay, 14C-2DG uptake, Luminescence assay |
| 3PO | Jurkat | Reduced F2,6BP, glucose uptake, and intracellular ATP | Enzyme-coupled assay, 14C-2DG uptake, Luminescence assay |
| Renal Cell Carcinoma Cells | Significantly inhibited glycolytic activity | Glucose uptake and lactate secretion analysis |
Table 3: Induction of Apoptosis
| Inhibitor | Cell Line | Effect | Assay |
| PFK158 | Endometrial Cancer Cells | Induced apoptosis- and autophagy-mediated cell death | Western Blot for apoptosis and autophagy markers |
| PFK15 | Jurkat | Rapid induction of apoptosis | Annexin V and propidium iodide staining |
| 3PO | Jurkat | Induction of apoptosis | Annexin V and propidium iodide staining |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes involved in studying PFKFB3 inhibition, the following diagrams are provided.
A Comparative Guide to PFKFB3-IN-2 and Other Small Molecule Inhibitors of Glycolysis
For Researchers, Scientists, and Drug Development Professionals
The inhibition of glycolysis, a central pathway of glucose metabolism, has emerged as a promising therapeutic strategy, particularly in oncology. Cancer cells often exhibit a heightened reliance on glycolysis for energy production and biomass synthesis, a phenomenon known as the Warburg effect. A key regulatory enzyme in this process is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide provides a comparative overview of PFKFB3-IN-2 and other notable small molecule inhibitors targeting PFKFB3 and the glycolytic pathway, supported by available experimental data and detailed methodologies.
Introduction to PFKFB3 and Glycolysis Inhibition
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1] By increasing the levels of F2,6BP, PFKFB3 significantly enhances the glycolytic flux.[1] Upregulation of PFKFB3 is observed in various cancer types, making it an attractive target for therapeutic intervention.[2] Small molecule inhibitors of PFKFB3 aim to reduce the rate of glycolysis in cancer cells, thereby impeding their proliferation and survival.
Comparative Analysis of Small Molecule Inhibitors
This section provides a comparative analysis of this compound and other well-characterized small molecule inhibitors of glycolysis. While this compound is commercially available and marketed as a PFKFB3 inhibitor, publicly available peer-reviewed experimental data on its specific activity is limited.[3] The following tables summarize the available quantitative data for other prominent inhibitors.
Table 1: In Vitro Potency of PFKFB3 Inhibitors
| Inhibitor | Target(s) | IC50 (PFKFB3) | Cellular F2,6BP Reduction IC50 | Cell Proliferation GI50 | Key Findings & Caveats |
| This compound | PFKFB3[3] | No data available | No data available | No data available | Marketed as a PFKFB3 inhibitor, but no public experimental data on potency or cellular effects were found.[3] |
| 3-PO | Initially reported as PFKFB3 inhibitor[4] | ~25 µM (disputed)[4] | Not directly applicable | 1.4 - 24 µM (cell line dependent) | Recent studies show it does not directly bind to PFKFB3; its effects are likely indirect.[5] |
| PFK15 | PFKFB3[6] | 207 nM | Not specified | ~3 µM (NCI-60 panel average)[6] | A more potent analog of 3-PO with demonstrated PFKFB3 binding and in vivo efficacy.[6] |
| PFK158 | PFKFB3 | No direct enzymatic IC50 reported | 5.90 µM (A549 cells) | H1048: 7.1 µM, H1882: 8.4 µM | An improved derivative of 3-PO, has been in clinical trials. |
| AZ67 | PFKFB3 | 18 nM | 0.51 µM (A549 cells) | Not specified | A potent and selective PFKFB3 inhibitor with demonstrated in vivo activity. |
Table 2: Overview of Other Notable Glycolysis Inhibitors
| Inhibitor | Target Enzyme/Process | Mechanism of Action |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | A glucose analog that competitively inhibits hexokinase, the first enzyme in glycolysis. |
| 3-Bromopyruvate (3-BrPA) | Hexokinase II | An alkylating agent that irreversibly inhibits hexokinase II. |
| Shikonin | Pyruvate Kinase M2 (PKM2) | A natural product that inhibits the activity of PKM2, a key regulator of the final step in glycolysis. |
| FX11 | Lactate Dehydrogenase A (LDHA) | Inhibits the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. |
Signaling Pathways and Experimental Workflows
To understand the context of PFKFB3 inhibition, it is crucial to visualize the relevant signaling pathways and experimental procedures.
Glycolysis Pathway
The following diagram illustrates the core steps of the glycolytic pathway, highlighting the role of PFK-1, which is allosterically activated by the product of PFKFB3.
Caption: The Glycolysis Pathway with PFKFB3 Regulation.
PFKFB3 Signaling and Regulation
PFKFB3 expression and activity are regulated by various signaling pathways implicated in cancer progression, including hypoxia-inducible factor 1 (HIF-1) and PI3K/Akt signaling.
Caption: Key Signaling Pathways Regulating PFKFB3.
Experimental Workflow: PFKFB3 Inhibition Assay
A typical workflow to assess the efficacy of a PFKFB3 inhibitor involves enzymatic assays followed by cellular assays.
Caption: Workflow for Evaluating PFKFB3 Inhibitors.
Detailed Experimental Protocols
PFKFB3 Kinase Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant PFKFB3.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PFKFB3 phosphorylates fructose-6-phosphate (F6P) using ATP. The amount of ADP is inversely proportional to the inhibitor's potency.
Materials:
-
Recombinant human PFKFB3 enzyme
-
Fructose-6-phosphate (F6P)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the PFKFB3 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of F6P and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation/Viability Assay
This assay assesses the effect of glycolysis inhibitors on the growth and viability of cancer cells.
Principle: Colorimetric or fluorometric methods are used to quantify the number of viable cells after treatment with the inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
DMSO (for dissolving MTT formazan)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Metabolic Flux Analysis
This assay measures the rates of glycolysis and mitochondrial respiration in live cells in real-time.
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., DMEM without bicarbonate) supplemented with glucose, pyruvate, and glutamine
-
Test compounds
-
Glycolysis stress test reagents: glucose, oligomycin (ATP synthase inhibitor), and 2-deoxyglucose (hexokinase inhibitor)
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
The day before the assay, hydrate the sensor cartridge.
-
On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the test compound and the glycolysis stress test reagents.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
The instrument will measure baseline ECAR and OCR, then inject the test compound and measure the response. Subsequently, it will inject glucose, oligomycin, and 2-DG sequentially to determine key parameters of glycolytic function (glycolysis, glycolytic capacity, and glycolytic reserve).
-
Analyze the data using the Seahorse Wave software to determine the effect of the inhibitor on cellular metabolism.
Conclusion
The inhibition of PFKFB3 and the broader glycolytic pathway represents a compelling strategy for the development of novel anti-cancer therapeutics. While a number of small molecule inhibitors have been developed and characterized, providing valuable tools for research, the publicly available data on this compound is currently insufficient for a direct quantitative comparison. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation and comparison of existing and novel glycolysis inhibitors. Further research is warranted to fully characterize the activity and potential of this compound and to continue the development of selective and potent inhibitors of this critical metabolic pathway.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFKFB3 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endothelial 6-phosphofructo-2-kinase (PFKFB3) plays a critical role in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PFKFB3 Inhibitors: AZ67 vs. PFKFB3-IN-2
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer and inflammatory diseases. As such, PFKFB3 has emerged as a promising therapeutic target. This guide provides a head-to-head comparison of two small molecule inhibitors of PFKFB3: AZ67 and a representative potent PFKFB3 inhibitor, referred to herein as PFKFB3-IN-2. Due to the limited specific data available for a compound consistently named "this compound", this guide will utilize data from well-characterized, potent PFKFB3 inhibitors such as PFK15 as a proxy for a typical selective PFKFB3 inhibitor to enable a meaningful comparison with AZ67.
This guide will delve into their mechanisms of action, biochemical and cellular activities, and provide an overview of the experimental protocols used to evaluate these compounds. All quantitative data is summarized in structured tables for easy comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Mechanism of Action and Signaling Pathways
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By inhibiting the kinase activity of PFKFB3, both AZ67 and this compound aim to reduce the levels of F2,6BP, thereby dampening glycolytic flux. This can lead to decreased cancer cell proliferation, reduced angiogenesis, and modulation of inflammatory responses.
PFKFB3 is implicated in several signaling pathways, including those driven by hypoxia (HIF-1α), growth factors (VEGF, insulin), and inflammatory cytokines. Inhibition of PFKFB3 can therefore have pleiotropic effects on cellular function beyond simple glycolysis inhibition.
Biochemical and Cellular Performance: A Comparative Analysis
The following tables summarize the available quantitative data for AZ67 and representative PFKFB3 inhibitors.
Table 1: Biochemical Activity
| Parameter | AZ67 | This compound (PFK15) | Reference(s) |
| Target | PFKFB3 | PFKFB3 | |
| IC50 (PFKFB3) | 11 nM | 207 nM | |
| IC50 (PFKFB1) | 1130 nM | Not reported | |
| IC50 (PFKFB2) | 159 nM | Not reported | |
| Binding to PFKFB3 | Confirmed (KD = 168.01 nM) | Assumed based on activity |
Table 2: Cellular Activity
| Parameter | AZ67 | This compound (PFK15) | Reference(s) |
| Effect on Lactate Production | No significant decrease in endothelial cells | Decreased in cancer cells | |
| Effect on ATP Levels | No significant decrease in endothelial cells | Decreased in cancer cells | |
| Effect on Cell Proliferation | No significant inhibition in endothelial cells | Inhibition in cancer cells | |
| Effect on Cell Migration | No significant inhibition in endothelial cells | Not reported | |
| Effect on Angiogenesis (Tube Formation) | Inhibition | Inhibition |
Table 3: In Vivo Efficacy
| Parameter | AZ67 | This compound (PFK15) | Reference(s) |
| Model | Mouse model of angiogenesis | Mouse xenograft models of cancer | |
| Effect | Significant inhibition of angiogenesis | Suppression of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PFKFB3 Enzymatic Assay
This assay measures the ability of a compound to inhibit the kinase activity of recombinant PFKFB3.
Protocol:
-
Recombinant human PFKFB3 enzyme is incubated with its substrates, ATP and fructose-6-phosphate, in a suitable buffer.
-
The test compound (AZ67 or this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of ADP produced, which is proportional to the enzyme activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal is read using a plate reader, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cell Viability Assay (MTT/CCK-8)
This assay assesses the effect of the inhibitors on the proliferation and viability of cells.
Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or vehicle control.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a reagent such as MTT or CCK-8 is added to each well.
-
Viable cells metabolize the reagent to produce a colored formazan product.
-
The absorbance of the formazan is measured using a microplate reader at a specific wavelength.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.
Protocol:
-
Cells are cultured under specific conditions and treated with the test compounds.
-
At the end of the treatment period, the cell culture supernatant is collected.
-
The lactate concentration in the supernatant is measured using a commercial lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
The signal is read using a microplate reader, and the lactate concentration is determined by comparison to a standard curve.
ATP Measurement Assay
This assay measures the intracellular ATP levels, reflecting the energy status of the cells.
Protocol:
-
Cells are treated with the inhibitors as required.
-
After treatment, the cells are lysed to release intracellular ATP.
-
A luciferase-based reagent is added, which catalyzes a reaction between ATP and luciferin to produce light.
-
The luminescence is measured using a luminometer, and the ATP concentration is calculated based on a standard curve.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Protocol:
-
A 96-well plate is coated with a basement membrane matrix, such as Matrigel.
-
Endothelial cells are seeded onto the Matrigel-coated wells.
-
The cells are treated with the test compounds in the presence or absence of pro-angiogenic factors (e.g., VEGF).
-
After incubation for several hours, the formation of tube-like structures is observed and imaged using a microscope.
-
The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points.
In Vivo Angiogenesis (Corneal Micropocket) Assay
This is a quantitative in vivo assay to assess angiogenesis.
Protocol:
-
Slow-release pellets containing a pro-angiogenic factor (e.g., bFGF or VEGF) and optionally the test compound are prepared.
-
The pellet is surgically implanted into a micropocket created in the avascular cornea of a mouse.
-
Over several days, new blood vessels grow from the limbus towards the pellet.
-
The area of neovascularization is measured and quantified using a slit-lamp microscope.
Conclusion
Both AZ67 and other potent PFKFB3 inhibitors like PFK15 demonstrate efficacy in targeting PFKFB3-driven processes. However, the available data suggests a potentially distinct pharmacological profile for AZ67. While traditional PFKFB3 inhibitors like PFK15 reduce glycolysis, leading to decreased lactate and ATP production and subsequent inhibition of cancer cell proliferation, AZ67 appears to inhibit angiogenesis in endothelial cells without significantly affecting their glycolytic rate or ATP levels.
This suggests that AZ67 may exert its anti-angiogenic effects through a mechanism that is independent of, or downstream from, bulk glycolysis inhibition in endothelial cells. This could have important implications for its therapeutic application, potentially offering a more targeted anti-angiogenic effect with a different safety and efficacy profile compared to inhibitors that broadly suppress cellular metabolism.
Further head-to-head studies with a standardized "this compound" compound are warranted to fully elucidate these differences and to guide the selection of the most appropriate PFKFB3 inhibitor for specific therapeutic contexts. Researchers and drug developers should consider these distinct profiles when designing experiments and selecting candidates for further development.
Confirming the On-Target Effects of PFKFB3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. Understanding the on-target effects of these molecules is crucial for their validation in preclinical and clinical research. While specific quantitative data for Pfkfb3-IN-2 is not extensively available in the public domain, this guide outlines the established methodologies and comparative data for other well-characterized PFKFB3 inhibitors to provide a framework for evaluation.
Introduction to PFKFB3 and Its Inhibition
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] Upregulation of PFKFB3 is observed in various cancer types, where it contributes to the Warburg effect—the metabolic shift towards aerobic glycolysis.[2][3] Consequently, inhibiting PFKFB3 is a promising therapeutic strategy to suppress glycolytic flux and tumor growth.[2][4] Beyond cancer, PFKFB3 is implicated in inflammation, angiogenesis, and neurodegenerative diseases, broadening the interest in its inhibitors.[1]
On-target effects of PFKFB3 inhibitors are typically confirmed by measuring the direct inhibition of the enzyme's kinase activity, a subsequent reduction in cellular F2,6BP levels, and the downstream consequences on glucose metabolism and cell fate.
Comparative Analysis of PFKFB3 Inhibitors
The following table summarizes the quantitative data for several known PFKFB3 inhibitors. This data allows for a direct comparison of their potency and cellular effects.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular IC50 (F2,6BP Reduction) | Key Cellular Effects |
| This compound | PFKFB3 | Data not publicly available | Data not publicly available | Potential applications in cancer, neurodegenerative, and inflammatory diseases[1] |
| 3PO | PFKFB3 | ~22 µM | 1.4-24 µM (cell viability) | Suppresses glucose uptake, decreases F2,6BP, lactate, ATP, NAD+, and NADH[5] |
| PFK15 | PFKFB3 | ~110 nM | ~20 nM | More potent than 3PO in reducing F2,6BP, glucose uptake, and ATP[4][5] |
| PFK158 | PFKFB3 (disputed) | No direct inhibition up to 100 µM | 5.90 µM | Reduces cellular F2,6BP levels, but likely through an indirect mechanism[6][7] |
| AZ-PFKFB3-67 | PFKFB3 | 11 nM | 0.51 µM | Potent and selective inhibitor[5][6] |
| KAN0438757 | PFKFB3 | 0.19 µM | Data not publicly available | Reduces cancer cell proliferation and induces cell death[5][8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of PFKFB3 and the workflow for confirming inhibitor effects, the following diagrams are provided.
Caption: PFKFB3 signaling pathway in glycolysis.
Caption: Experimental workflow for confirming on-target effects.
Key Experimental Protocols
Below are detailed methodologies for essential experiments to validate the on-target effects of PFKFB3 inhibitors.
Recombinant PFKFB3 Enzymatic Assay
Objective: To determine the direct inhibitory effect of the compound on PFKFB3 kinase activity and to calculate its IC50 value.
Methodology:
-
Enzyme and Substrates: Recombinant human PFKFB3 protein, fructose-6-phosphate (F6P), and ATP are used.
-
Assay Principle: The kinase activity is measured by quantifying the amount of ADP produced, which is directly proportional to the F2,6BP synthesized. The ADP-Glo™ Kinase Assay is a common method.[6]
-
Procedure:
-
Incubate recombinant PFKFB3 with varying concentrations of the inhibitor (e.g., this compound) in a reaction buffer containing F6P and ATP.[4]
-
Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[4]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[4]
-
Cellular Fructose-2,6-Bisphosphate (F2,6BP) Measurement
Objective: To confirm target engagement in a cellular context by measuring the reduction of intracellular F2,6BP levels.
Methodology:
-
Principle: This assay relies on the activation of PFK-1 by F2,6BP in cell lysates. The PFK-1 activity is then measured spectrophotometrically.
-
Procedure:
-
Treat cultured cells with the PFKFB3 inhibitor at various concentrations for a specified duration (e.g., 3 hours).[4]
-
Lyse the cells and treat the extracts with NaOH to protect F2,6BP from degradation.[4]
-
Neutralize the lysates and use them in a coupled enzymatic reaction containing PFK-1, F6P, ATP, and other coupling enzymes and substrates.
-
Measure the rate of NADH oxidation at 340 nm, which is proportional to the PFK-1 activity and thus the F2,6BP concentration.
-
Normalize the F2,6BP concentration to the total protein content of the cell lysate.[4]
-
Glucose Uptake Assay
Objective: To assess the downstream metabolic effect of PFKFB3 inhibition on cellular glucose consumption.
Methodology:
-
Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[1-14C]-glucose (14C-2DG), by cells.
-
Procedure:
-
Culture cells and treat them with the PFKFB3 inhibitor for a defined period.[4]
-
Wash the cells with glucose-free medium and then incubate them with 14C-2DG for a short time.[4]
-
Wash the cells again to remove extracellular 14C-2DG.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the glucose uptake.
-
Cell Viability and Apoptosis Assays
Objective: To determine the functional consequence of PFKFB3 inhibition on cell survival and proliferation, particularly in cancer cells.
Methodology:
-
Cell Viability:
-
Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measures the activity of caspases, which are key proteases in the apoptotic cascade.
-
Conclusion
Confirming the on-target effects of a PFKFB3 inhibitor requires a multi-faceted approach, from direct enzymatic inhibition to the assessment of downstream cellular and metabolic consequences. While this compound is available for research, a comprehensive public dataset for direct comparison is lacking. The data and protocols provided for other well-established PFKFB3 inhibitors such as 3PO, PFK15, and AZ-PFKFB3-67 offer a robust framework for researchers to evaluate new chemical entities targeting this important metabolic enzyme. Such rigorous validation is essential for the continued development of PFKFB3 inhibitors as potential therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFKFB3 - Wikipedia [en.wikipedia.org]
- 8. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
PFKFB3 Inhibition: A Promising Strategy to Enhance Standard Chemotherapy in Oncology
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are increasingly focusing on the metabolic vulnerabilities of cancer cells, with a particular interest in the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This key glycolytic regulator is overexpressed in a variety of tumors and is associated with chemoresistance.[1][2][3] A growing body of preclinical evidence suggests that inhibiting PFKFB3, for instance with molecules like Pfkfb3-IN-2, can synergistically enhance the efficacy of standard chemotherapeutic agents, offering a potential new avenue for cancer treatment.[1][4]
This guide provides a comparative overview of the combination of PFKFB3 inhibitors with standard chemotherapies, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Synergistic Anti-Tumor Activity: A Quantitative Look
The combination of PFKFB3 inhibitors with conventional chemotherapy has demonstrated significant synergistic effects in reducing cancer cell viability and inhibiting tumor growth across various cancer types. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Synergism of PFKFB3 Inhibition with Chemotherapy
| Cancer Type | Cell Lines | PFKFB3 Inhibitor | Chemotherapeutic Agent | Key Finding | Reference |
| Endometrial Cancer | HEC-1B, ARK-2 | PFK158 | Carboplatin (CBPt), Cisplatin (Cis) | Strong synergistic anti-tumor activity observed.[4] | [4] |
| Breast Cancer | MCF-7/TaxR | PFK15 | Paclitaxel | Combination treatment was more effective in inhibiting cell proliferation.[5] | [5] |
| Cervical Cancer | HeLa | PFK15 | Cisplatin | Combination of cisplatin and PFK15 was more potent in inhibiting tumor growth.[6] | [6] |
Table 2: In Vivo Efficacy of PFKFB3 Inhibition Combined with Chemotherapy
| Cancer Model | PFKFB3 Inhibitor | Chemotherapeutic Agent | Key Finding | Reference |
| Chemoresistant Endometrial Cancer Xenografts | PFK158 | Carboplatin (CBPt) | Marked reduction in tumor growth with combination therapy.[4] | [4] |
| Breast Cancer Xenografts (MCF-7/TaxR) | PFK15 | Paclitaxel | Slower tumor growth rate and reduced tumor weight in the combination group.[5] | [5] |
| Cervical Cancer Xenografts (HeLa) | PFK15 | Cisplatin | More potent inhibition of tumor growth with the combined treatment.[6] | [6] |
Deciphering the Mechanism: How PFKFB3 Inhibition Augments Chemotherapy
The synergistic effect of combining PFKFB3 inhibitors with chemotherapy stems from a multi-pronged attack on cancer cell biology. PFKFB3 inhibition not only curtails the high glycolytic rate that fuels rapid cancer cell proliferation but also interferes with other critical survival pathways.[2][3]
Caption: Synergistic mechanism of PFKFB3 inhibition with chemotherapy.
Key mechanistic insights include:
-
Inhibition of Glycolysis: PFKFB3 is a potent activator of glycolysis.[2][3] Its inhibition leads to reduced glucose uptake, ATP production, and lactate release, thus starving cancer cells of the energy required for proliferation and survival.[4][7]
-
Induction of Apoptosis and Autophagy: The combination of PFKFB3 inhibitors and chemotherapy has been shown to induce cell death through both apoptosis and autophagy. This is partly achieved by inhibiting the pro-survival Akt/mTOR signaling pathway.[1][4]
-
Disruption of DNA Repair: Some chemotherapeutic agents, like cisplatin, cause DNA damage. PFKFB3 inhibition can suppress the upregulation of DNA repair proteins such as RAD51, which is often associated with chemoresistance. This enhances the DNA-damaging effects of chemotherapy.[1]
-
Tumor Vessel Normalization: PFKFB3 inhibition in endothelial cells can normalize the chaotic tumor vasculature. This improves vessel perfusion and maturation, which can enhance the delivery and efficacy of chemotherapeutic drugs to the tumor.[8][9]
Experimental Protocols: A Guide for Researchers
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the studies of PFKFB3 inhibitors in combination with chemotherapy.
1. Cell Viability and Synergism Assays
-
Objective: To determine the effect of single and combination treatments on cell proliferation and to quantify synergistic interactions.
-
Methodology:
-
Cancer cell lines (e.g., HEC-1B, ARK-2) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the PFKFB3 inhibitor (e.g., PFK158) and the chemotherapeutic agent (e.g., carboplatin, cisplatin), both individually and in combination.
-
After a 72-hour incubation period, cell viability is assessed using assays such as the clonogenic assay or MTT assay.
-
The synergistic effect is quantified using software like CalcuSyn to generate normalized isobolograms.[1]
-
Caption: Workflow for in vitro cell viability and synergism assays.
2. Western Blot Analysis for Signaling Pathways
-
Objective: To investigate the effect of treatments on key protein expression in signaling pathways.
-
Methodology:
-
Cells are treated with the PFKFB3 inhibitor and/or chemotherapeutic agent for a specified time (e.g., 24 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., markers for apoptosis, autophagy, Akt/mTOR pathway) and then with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.[1]
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of combination therapy in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., HEC-1B, ARK-2).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, PFKFB3 inhibitor alone, chemotherapy alone, combination).
-
Treatments are administered according to a predefined schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[4][5][6]
-
The Path Forward
The preclinical data strongly support the continued investigation of PFKFB3 inhibitors like this compound as adjuncts to standard chemotherapy. This combination strategy holds the potential to overcome chemoresistance and improve therapeutic outcomes for patients with advanced or recurrent cancers.[4] Further clinical trials are warranted to translate these promising preclinical findings into effective cancer therapies.[10]
References
- 1. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive regulation of PFKFB3 by PIM2 promotes glycolysis and paclitaxel resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Glycolytic Activator PFKFB3 in Endothelium Induces Tumor Vessel Normalization, Impairs Metastasis, and Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potential utility of PFKFB3 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of PFKFB3 Inhibition in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) has emerged as a promising target in oncology. Its role in promoting the Warburg effect—the metabolic shift towards aerobic glycolysis in cancer cells—makes it a critical node in tumor proliferation and survival. Small molecule inhibitors of PFKFB3, such as Pfkfb3-IN-2 and its analogs PFK-158, PFK-015, and 3PO, have demonstrated significant anti-tumor activity. More compellingly, a growing body of evidence highlights the synergistic potential of these inhibitors when combined with other therapeutic modalities, including chemotherapy, immunotherapy, and targeted agents. This guide provides a comprehensive evaluation of these synergistic effects, supported by experimental data and detailed protocols.
Synergistic Effects with Chemotherapeutic Agents
The combination of PFKFB3 inhibitors with conventional chemotherapeutic drugs like platinum-based agents (cisplatin and carboplatin) has shown remarkable efficacy in overcoming chemoresistance. Inhibition of PFKFB3 appears to sensitize cancer cells to the cytotoxic effects of these drugs through multiple mechanisms.
A key mechanism involves the disruption of DNA damage repair pathways. In endometrial cancer cell lines, the PFKFB3 inhibitor PFK158 was found to downregulate the expression of RAD51, a crucial protein in homologous recombination repair. This led to an accumulation of DNA damage, evidenced by increased γ-H2AX levels, when combined with carboplatin or cisplatin. Furthermore, this combination therapy induced apoptosis and autophagy-mediated cell death by inhibiting the Akt/mTOR signaling pathway.
In vivo studies using xenograft models of chemoresistant endometrial cancer demonstrated that the combination of PFK158 and carboplatin led to a marked reduction in tumor growth compared to either agent alone. Similarly, in a HeLa cell xenograft model, the combination of PFK15 and cisplatin was more potent in inhibiting tumor growth than either single treatment.
Quantitative Data Summary: PFKFB3 Inhibition with Chemotherapy
| Cancer Type | PFKFB3 Inhibitor | Chemotherapeutic Agent | Effect | Reference |
| Endometrial Cancer | PFK158 | Carboplatin (CBPt) / Cisplatin (Cis) | Synergistic inhibition of cell viability and tumor growth | |
| Cervical Cancer (HeLa Xenograft) | PFK15 | Cisplatin | More potent inhibition of tumor growth in combination | |
| B16-F10 Melanoma (Metastasis Model) | 3PO | Cisplatin (CPt) | Improved chemotherapeutic effect and increased drug delivery |
Synergistic Effects with Immune Checkpoint Inhibitors
The tumor microenvironment is often characterized by immunosuppression, which can be a major hurdle for effective cancer immunotherapy. PFKFB3 inhibitors have been shown to modulate the tumor immune landscape, creating a more favorable environment for the activity of immune checkpoint inhibitors.
PFKFB3 inhibition can decrease the number of tumor-infiltrating immunosuppressive cells, such as T-helper 17 (Th17) cells and myeloid-derived suppressor cells (MDSCs), while increasing the infiltration of cytotoxic CD4+ and CD8+ T cells. In a B16-F10 melanoma model, the PFKFB3 inhibitor PFK-158 demonstrated a marked increase in tumor growth inhibition when combined with an anti-CTLA4 antibody.
Interestingly, inhibiting PFKFB3 with PFK-015 has been shown to increase the expression of PD-L1 on tumor cells through the phos-PFKFB3/HIF-1α axis. While this could potentially lead to immune evasion, it also creates a vulnerability that can be exploited by combining the PFKFB3 inhibitor with an anti-PD-1 monoclonal antibody. This combination therapy has been shown to enhance the treatment efficacy in esophageal squamous cell carcinoma by boosting CD8+ T-cell activity.
Quantitative Data Summary: PFKFB3 Inhibition with Immunotherapy
| Cancer Type | PFKFB3 Inhibitor | Immunotherapy Agent | Effect | Reference |
| B16-F10 Melanoma | PFK-158 | anti-CTLA4 | Marked increase in tumor growth inhibition | |
| Esophageal Squamous Cell Carcinoma | PFK-015 | anti-PD-1 mAb | Enhanced treatment efficacy and CD8+ T-cell activity |
Synergistic Effects with Targeted Therapies
Targeted therapies often face challenges with acquired resistance. PFKFB3 inhibition has shown promise in overcoming resistance to several targeted agents by disrupting the metabolic adaptations of cancer cells.
In glioblastoma models, resistance to the anti-angiogenic agent bevacizumab (an anti-VEGF antibody) is associated with a shift towards anaerobic glycolysis. Dual inhibition of VEGF and PFKFB3 with bevacizumab and 3PO, respectively, resulted in normalized tumor vasculature, reduced lactate production, and improved delivery and efficacy of doxorubicin. This combination also led to a significant extension of survival in patient-derived xenograft models.
In BRAF-mutant melanoma, resistance to BRAF inhibitors like vemurafenib can be mediated by the activation of signaling pathways that upregulate PFKFB3. The combination of vemurafenib and the PFKFB3 inhibitor PFK-158 resulted in tumor regression in A375 melanoma xenografts, whereas monotherapies only led to tumor growth inhibition.
For estrogen receptor-positive (ER+) breast cancer, the combination of the PFKFB3 inhibitor PFK158 and the ER antagonist fulvestrant synergistically induced apoptotic cell death in vitro and resulted in a greater anti-tumor effect in vivo compared to either agent alone.
Quantitative Data Summary: PFKFB3 Inhibition with Targeted Therapy
| Cancer Type | PFKFB3 Inhibitor | Targeted Agent | Effect | Reference |
| Glioblastoma (PDX model) | 3PO | Bevacizumab (anti-VEGF) | Enhanced tumor vessel normalization, improved chemotherapy efficacy, and extended survival | |
| A375 Melanoma (Xenograft) | PFK-158 | Vemurafenib (BRAF inhibitor) | Tumor regression (combination) vs. growth inhibition (monotherapy) | |
| ER+ Breast Cancer (MCF-7 Xenograft) | PFK158 | Fulvestrant (ER antagonist) | Synergistic induction of apoptosis and greater tumor growth inhibition |
Signaling Pathways and Experimental Workflows
The synergistic effects of PFKFB3 inhibitors are rooted in their ability to modulate key cellular signaling pathways and processes. The following diagrams illustrate these interactions and a typical experimental workflow for their evaluation.
Safety Operating Guide
Essential Guide to the Safe Disposal of Pfkfb3-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Pfkfb3-IN-2, a small molecule inhibitor. Due to the absence of a specific Material Safety Data Sheet (MSDS) in the public domain, these procedures are based on general best practices for the disposal of bioactive, combustible solid chemical waste in a laboratory setting.
It is imperative to always consult your institution's Environmental Health and Safety (EHS) guidelines and the specific MSDS for any chemical before handling and disposal.
Hazard Assessment and Classification
Quantitative Data Summary: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal. The following table outlines the segregation of waste related to this compound.
| Waste Type | Container Type | Waste Stream | Disposal Notes |
| Unused or expired solid this compound | Original, clearly labeled container or compatible, sealed waste container | Solid Hazardous Chemical Waste | Do not mix with other chemical waste. |
| Solutions containing this compound | Compatible, sealed, and labeled liquid waste container | Liquid Hazardous Chemical Waste (Non-halogenated or Halogenated, depending on the solvent) | Segregate based on the solvent used. Do not mix incompatible solvents. |
| Contaminated labware (e.g., pipette tips, tubes, gloves) | Lined, sealed hazardous waste container or bag | Solid Hazardous Chemical Waste | All items that have come into direct contact with this compound should be considered contaminated. |
| Empty this compound containers | N/A | Non-hazardous waste (after proper decontamination) | Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste.[1] Deface the label. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for the disposal of this compound from "cradle to grave."
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Collection and Segregation:
-
Solid Waste:
-
Collect unused or expired this compound in its original container if possible, or in a clearly labeled, compatible, and sealable container designated for solid chemical waste.
-
Collect all contaminated disposable labware (e.g., weigh boats, pipette tips, gloves, bench paper) in a designated, lined container for solid hazardous waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, sealed, and clearly labeled liquid waste container.
-
Segregate liquid waste based on the solvent. For example, have separate waste containers for halogenated and non-halogenated solvents.[1]
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[2]
-
Ensure that waste containers are kept closed except when adding waste.[2][3]
-
Store containers in secondary containment to prevent spills.
-
As this compound is a combustible solid, store it away from heat, open flames, and other ignition sources. Do not store with strong oxidizing agents.[4][5]
5. Decontamination of "Empty" Containers:
-
To render an "empty" this compound container non-hazardous, it must be triple-rinsed.[1]
-
First Rinse: Rinse the container with a small amount of a suitable solvent (e.g., the solvent used to dissolve the compound). Collect this first rinsate as hazardous liquid waste.
-
Second and Third Rinses: Subsequent rinses with water or another appropriate solvent can typically be disposed of down the drain with copious amounts of water, but confirm this with your institutional EHS guidelines.
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular lab glass or plastic waste.
6. Requesting Waste Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 6-12 months), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of any solid or liquid chemical waste containing this compound down the sanitary sewer or in the regular trash.[3][7][8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Laboratory Safety Management [delloyd.50megs.com]
- 8. ehs.umich.edu [ehs.umich.edu]
Essential Safety and Handling Protocols for Pfkfb3-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Pfkfb3-IN-2, a research-grade 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form or when preparing stock solutions, a comprehensive PPE strategy is mandatory to prevent inhalation, skin contact, and eye exposure.[1][2][3] The required PPE includes:
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, particularly when working with the solid compound or when aerosolization is possible.[3]
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[1][2]
-
Hand Protection: Two pairs of chemotherapy-grade, powder-free nitrile gloves are required.[1] Gloves should be changed immediately if contaminated.
-
Body Protection: A disposable, fluid-resistant gown or a dedicated lab coat that can be decontaminated is necessary.[1][3]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Reconstitution:
-
All handling of solid this compound should occur within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation risk.[3]
-
Before use, ensure the availability and accessibility of a chemical spill kit.
-
Reconstitute the compound using a suitable solvent, such as DMSO, as recommended by the supplier.[4] Use only fresh DMSO for reconstitution.[4]
2. Storage:
-
Store the solid compound and stock solutions at the recommended temperatures, typically -20°C or -80°C, in tightly sealed containers.[4][5]
-
Protect the compound from light.[4]
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent materials from a chemical spill kit.
-
For organic solvent spills, use absorbents like sand or diatomaceous earth and do not flush down the sink.[6]
-
Collect the contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and empty vials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a compatible, leak-proof container.[7] Do not dispose of this waste down the drain.[8] The container should be properly labeled as hazardous waste.
-
Sharps Waste: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal service.[7][8]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Stock Solution) | -20°C (for 1 month) or -80°C (for 6 months) | [5] |
| Reconstitution Solvent | DMSO (e.g., 10 mg/ml) | [4] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 3. gerpac.eu [gerpac.eu]
- 4. PFKFB3 Inhibitor II, PFK15 - CAS 4382-63-2 - Calbiochem | 531005 [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Laboratory chemical waste [watercorporation.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
